nikA protein
Description
Properties
CAS No. |
136363-39-8 |
|---|---|
Molecular Formula |
C8H8S |
Synonyms |
nikA protein |
Origin of Product |
United States |
Foundational & Exploratory
nikA protein function in E. coli
An In-depth Technical Guide to the Function of NikA Protein in Escherichia coli
Abstract
NikA is a critical periplasmic solute-binding protein (SBP) in Escherichia coli, serving as the primary gatekeeper for the high-affinity NikABCDE ATP-binding cassette (ABC) transport system. This system is essential for acquiring nickel, a vital cofactor for several enzymes, most notably [NiFe]-hydrogenases required for anaerobic metabolism.[1][2] This guide provides a comprehensive overview of NikA's structure, function, and regulation. It details its dual role in binding both nickel complexes and heme, presents key quantitative data on its binding affinities, outlines detailed experimental protocols for its characterization, and discusses its relevance as a potential target for novel antibacterial strategies.
Core Function: Periplasmic Nickel Transport
The canonical function of NikA is to bind nickel in the periplasmic space and deliver it to its cognate inner membrane transporter, NikBCDE.[3][4] The entire system is encoded by the nikABCDE operon.[3] NikA captures nickel-containing molecules and, through a conformational change upon binding, docks with the transmembrane domains NikB and NikC. This interaction initiates ATP hydrolysis by the cytoplasmic nucleotide-binding domains, NikD and NikE, which powers the translocation of the nickel substrate into the cytoplasm.[3][5]
While NikA can bind naked Ni(II) ions, its primary physiological ligand is considered to be the bis(L-histidinato)nickel(II) complex, or Ni(II)–(L-His)₂.[6][7] This specificity is crucial for selectively acquiring nickel from the metabolically complex periplasm.[6] Deletion of the nikA gene significantly impairs hydrogenase activity, which can be rescued by the addition of high concentrations of exogenous nickel, confirming its central role in high-affinity nickel uptake.[8]
The Nickel Import Pathway
The process begins with NikA freely diffusing in the periplasm. Upon encountering its Ni(II)–(L-His)₂ ligand, it binds the complex, leading to a conformational change that sequesters the ligand. The liganded NikA then docks with the NikBC permease complex in the inner membrane, delivering the substrate for transport.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Complex transcriptional control links NikABCDE-dependent nickel transport with hydrogenase expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nik operon of Escherichia coli encodes a periplasmic binding-protein-dependent transport system for nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Structure and Nickel Binding Site of the NikA Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
NikA is a periplasmic substrate-binding protein that is a crucial component of the NikABCDE ATP-binding cassette (ABC) transport system in Escherichia coli and other bacteria. This system is responsible for the high-affinity uptake of nickel, an essential cofactor for several enzymes. However, in pathogenic bacteria, nickel acquisition is also linked to virulence. The unique structural features of NikA and its specific mechanism of nickel binding make it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the NikA protein structure, its nickel-binding site, and the experimental protocols used for its study.
This compound Structure
The this compound from Escherichia coli is a monomeric protein with a molecular weight of approximately 56 kDa.[1] Structurally, NikA belongs to the Cluster A-I family of periplasmic binding proteins (PBPs), which are characterized by a bilobate structure. The two lobes, or domains, are connected by a flexible hinge region. The substrate-binding site is located in the cleft between these two lobes. Upon ligand binding, the protein undergoes a conformational change, transitioning from an "open" to a "closed" state, which sequesters the ligand from the solvent. This conformational change is essential for the interaction with the transmembrane components of the NikBCDE transporter.
Several crystal structures of E. coli NikA have been solved, both in its apo (unliganded) form and in complex with various ligands. These structures provide detailed insights into the protein's architecture and its mechanism of ligand recognition.
Quantitative Structural Data
The following table summarizes key quantitative data from selected crystal structures of E. coli NikA deposited in the Protein Data Bank (PDB).
| PDB ID | Description | Resolution (Å) | R-work | R-free | Organism |
| 4I8C | NikA in complex with Ni-(L-His)₂ | 2.50 | 0.189 | 0.234 | Escherichia coli K-12 |
| 8SPM | NikA in complex with Ni-Aspergillomarasmine A (AMA) | 2.15 | 0.189 | 0.242 | Escherichia coli |
| 4I9D | NikA in complex with an iron chelate | 1.70 | 0.152 | 0.195 | Escherichia coli BL21(DE3) |
| 5MWU | NikA in complex with a Ruthenium compound | 1.80 | 0.168 | 0.208 | Escherichia coli K-12 |
The Nickel Binding Site of NikA
A key feature of NikA is that it does not bind free Ni²⁺ ions with high affinity. Instead, it recognizes and binds a nickel-chelate complex. The physiologically relevant ligand is believed to be Ni-(L-His)₂ (nickel coordinated by two L-histidine molecules). The addition of histidine has been shown to increase the rate of nickel uptake in vivo.
The crystal structure of NikA in complex with Ni-(L-His)₂ (PDB ID: 4I8C) reveals the molecular basis of this recognition. The binding pocket is located in the cleft between the two lobes of the protein. The Ni-(L-His)₂ complex is held in place by a network of hydrogen bonds and van der Waals interactions with residues from both domains. A crucial interaction involves the imidazole side chain of a histidine residue within NikA, which directly coordinates the nickel ion in the Ni-(L-His)₂ complex. This coordination is a key determinant of the specificity of NikA for its nickel-containing ligand.
The coordination geometry of the nickel ion in the binding site is typically octahedral. In the case of the Ni-AMA complex, the ligand mimics the native Ni-(L-His)₂ complex, providing a structural basis for its ability to compete with the natural ligand and inhibit nickel uptake.[1]
Quantitative Binding Affinity Data
The binding affinity of NikA for nickel and other ligands has been determined using various biophysical techniques, primarily isothermal titration calorimetry (ITC) and fluorescence quenching.
| Ligand | Technique | Dissociation Constant (Kd) | Reference |
| Ni²⁺ | Fluorescence Quenching | < 0.1 µM | [2] |
| Ni²⁺ | Isothermal Titration Calorimetry | ~10 µM | |
| Co²⁺ | Isothermal Titration Calorimetry | ~200 µM | |
| Ni-(L-His)₂ | Biochemical Assays | High Affinity | [3] |
| Ni-AMA | Biochemical Assays | High Affinity | [1] |
Note: The differing Kd values for Ni²⁺ likely reflect differences in experimental conditions and the fact that NikA has a much higher affinity for the chelated form of nickel.
Signaling Pathway and Experimental Workflow
NikABCDE Nickel Transport Pathway
The following diagram illustrates the role of NikA in the NikABCDE nickel transport system.
Experimental Workflow for NikA Structure and Function Analysis
This diagram outlines the typical experimental workflow for characterizing the this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of NikA.
Cloning, Expression, and Purification of NikA
4.1.1. Gene Cloning The nikA gene is amplified from E. coli K-12 genomic DNA by Polymerase Chain Reaction (PCR). The amplified gene is then cloned into a suitable expression vector, such as pET-22b(+), which directs the expressed protein to the periplasm.
4.1.2. Protein Expression The expression vector containing the nikA gene is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density. Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further period at a reduced temperature to enhance protein folding and solubility.
4.1.3. Periplasmic Extraction The bacterial cells are harvested by centrifugation. The periplasmic proteins are then extracted using an osmotic shock procedure. The cell pellet is resuspended in a hypertonic buffer containing sucrose and EDTA, which disrupts the outer membrane. Following incubation, the cells are pelleted, and the supernatant, containing the periplasmic fraction, is collected.
4.1.4. Protein Purification The periplasmic extract is subjected to a series of chromatographic steps to purify NikA to homogeneity. A typical purification protocol may involve:
-
Anion-Exchange Chromatography: The extract is loaded onto an anion-exchange column, and proteins are eluted with a salt gradient.
-
Hydrophobic Interaction Chromatography: Fractions containing NikA are pooled and subjected to hydrophobic interaction chromatography.
-
Size-Exclusion Chromatography: The final purification step is often size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
The purity of the protein is assessed at each stage by SDS-PAGE.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of ligand binding to NikA.
-
Sample Preparation: Purified NikA and the ligand (e.g., Ni-(L-His)₂) are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.
-
ITC Experiment: The NikA solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the titration syringe. The experiment consists of a series of small injections of the ligand into the protein solution at a constant temperature. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH).
Protein Crystallization and Structure Determination
-
Crystallization Screening: Purified NikA, in its apo form or pre-incubated with a ligand, is screened for crystallization conditions using commercially available or custom-made screens. The hanging-drop vapor diffusion method is commonly used.
-
Crystal Optimization: Promising crystallization hits are optimized by varying the precipitant concentration, pH, and other additives to obtain large, single crystals.
-
X-ray Diffraction Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined against the diffraction data to yield the final atomic structure.
Conclusion
The this compound presents a fascinating case study in bacterial metal ion acquisition. Its unique structural features and its reliance on a chelated form of nickel for high-affinity binding offer a promising avenue for the development of novel antibacterial agents. A thorough understanding of its structure, function, and the experimental methods used to study it, as outlined in this guide, is essential for researchers aiming to exploit this potential therapeutic target.
References
The Fungal Histidine Kinase NikA: A Pivotal Sensor in Stress Response and Fungicide Action
An In-depth Technical Guide on the Discovery, History, and Core Function of the NikA Protein
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound in filamentous fungi stands as a critical nexus in the perception of and response to environmental stressors, most notably osmotic shock and the presence of certain fungicides. As a Group III hybrid histidine kinase, NikA is a key initiator of the high-osmolarity glycerol (HOG) signaling pathway, a conserved signal transduction cascade in fungi. This technical guide provides a comprehensive overview of the discovery and history of NikA research, detailing its role within the intricate phosphorelay system that ultimately governs the activity of the downstream MAP kinase, HogA/SakA. We present a synthesis of the current understanding of the NikA signaling pathway, supported by qualitative data on the phenotypic outcomes of its disruption. Furthermore, this guide outlines the detailed methodologies for the key experiments that have been instrumental in elucidating the function of NikA, including gene deletion and analysis of downstream signaling events. This document aims to serve as a valuable resource for researchers in mycology and professionals in the field of antifungal drug development, offering insights into a key molecular target and the experimental approaches to its study.
Discovery and History of NikA
The this compound was identified as a histidine protein kinase in the model filamentous fungus Aspergillus nidulans.[1][2] It is a member of the two-component signal transduction (TCS) systems, which are prevalent in bacteria, fungi, and plants for sensing and responding to environmental stimuli.[1][3][4][5] In fungi, these systems are typically more complex than in bacteria, often involving a multi-step phosphorelay.[3][4]
NikA is classified as a Group III histidine kinase, a class of sensors that are highly conserved in many filamentous fungi.[6] Early research on NikA was driven by an interest in understanding the mechanisms of fungicide action. It was discovered that NikA is crucially implicated in the fungal response to phenylpyrrole and dicarboximide fungicides, such as fludioxonil and iprodione.[1][2] Subsequent studies in other fungi, including the major human pathogen Aspergillus fumigatus, further established the conserved role of NikA in stress signaling and fungicide sensitivity.[3] The characterization of NikA and its associated signaling pathway has provided significant insights into fungal stress adaptation and has highlighted its potential as a target for novel antifungal therapies.
The NikA Signaling Pathway
NikA functions as a sensor kinase at the apex of a phosphorelay system. In response to environmental signals like osmotic stress or fungicides, NikA is believed to undergo autophosphorylation on a conserved histidine residue. This phosphate group is then transferred through a series of downstream components, culminating in the activation of a MAP kinase cascade. The core components of the NikA signaling pathway are:
-
NikA: A hybrid histidine kinase that senses environmental stimuli.
-
YpdA: A histidine-containing phosphotransfer (HPt) protein that shuttles the phosphate group from NikA to the downstream response regulators. While not always explicitly named in every study of NikA, a Ypd1-like HPt protein is a conserved and essential component of this type of fungal phosphorelay.[3]
-
SskA and SrrA: Two response regulators that receive the phosphate group from YpdA. SskA appears to be the primary conduit for the signal to the MAPK cascade under the conditions studied.[1][6]
-
HogA/SakA: A mitogen-activated protein kinase (MAPK) that, upon activation, translocates to the nucleus to regulate the expression of stress-responsive genes. The activation of HogA/SakA is dependent on the NikA-SskA phosphorelay.[1]
The signaling cascade is thought to proceed as follows: under stress conditions, NikA autophosphorylates and transfers the phosphoryl group to YpdA. Phosphorylated YpdA then transfers the phosphate to the receiver domain of SskA. This leads to the activation of the downstream MAPK cascade, resulting in the phosphorylation and activation of HogA/SakA. Activated HogA/SakA then mediates the cellular response to the initial stress.
Data Presentation: Phenotypic Consequences of nikA Deletion
| Phenotype | Wild-Type Strain | ΔnikA Mutant Strain | Reference(s) |
| Fungicide Sensitivity | |||
| Fludioxonil | Sensitive | Resistant | [3],[1] |
| Iprodione | Sensitive | Resistant | [3],[1] |
| Osmotic Stress Sensitivity | Tolerant | Sensitive | [3],[6] |
| Conidiation | Normal | Reduced | [3] |
| Hyphal Morphology | Normal | Abnormal | [3] |
| HogA/SakA Phosphorylation | Basal level, induced by stress | Basal level, stress-induced phosphorylation is abolished | [3],[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the this compound and its signaling pathway. These protocols are synthesized from standard practices in Aspergillus research.
Gene Deletion via Homologous Recombination
This protocol describes a general method for creating a gene deletion mutant of nikA in Aspergillus species.
-
Construct Design: A deletion cassette is designed to replace the nikA open reading frame with a selectable marker gene (e.g., pyrG, hygB). The cassette consists of the marker gene flanked by approximately 1-2 kb of the 5' and 3' untranslated regions (UTRs) of the nikA gene. These flanking regions will direct homologous recombination to the target locus.
-
Amplification of Flanking Regions and Marker:
-
Amplify the 5' and 3' flanking regions of nikA from wild-type genomic DNA using high-fidelity DNA polymerase.
-
Amplify the selectable marker gene from a suitable plasmid.
-
Design primers with overlapping sequences to allow for fusion PCR.
-
-
Assembly of the Deletion Cassette:
-
Join the 5' flank, the selectable marker, and the 3' flank using fusion PCR or Gibson assembly to create the final linear deletion cassette.
-
-
Protoplast Formation:
-
Grow the recipient Aspergillus strain in liquid minimal medium to the mid-log phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer solution.
-
Monitor protoplast formation microscopically.
-
Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
-
-
Transformation:
-
Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Resuspend the protoplasts in STC buffer.
-
Add the deletion cassette DNA (5-10 µg) to the protoplast suspension.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.
-
Plate the transformation mixture onto selective regeneration medium (minimal medium lacking the nutrient for which the marker gene complements, or containing the appropriate antibiotic).
-
-
Screening of Transformants:
-
Isolate individual transformant colonies.
-
Perform genomic DNA extraction from the putative mutants.
-
Confirm the correct integration of the deletion cassette and the absence of the nikA gene by PCR and Southern blot analysis.
-
Western Blot Analysis of HogA/SakA Phosphorylation
This protocol details the detection of the activated (phosphorylated) form of the HogA/SakA MAPK.
-
Protein Extraction:
-
Grow wild-type and ΔnikA mutant strains in liquid medium to the desired growth stage.
-
Expose the cultures to the desired stress (e.g., 1 M NaCl for osmotic shock, or a specific concentration of fungicide) for a defined period (e.g., 0, 5, 15, 30 minutes).
-
Rapidly harvest the mycelia by filtration and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Resuspend the powder in a lysis buffer containing protease and phosphatase inhibitors (e.g., PMSF, sodium fluoride, sodium orthovanadate).
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., Bradford assay).
-
-
SDS-PAGE and Electroblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% acrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of HogA/SakA (e.g., anti-phospho-p38 MAPK antibody) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using X-ray film or a digital imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes total HogA/SakA protein.
-
Conclusion and Future Directions
The discovery and characterization of the NikA histidine kinase have been instrumental in advancing our understanding of fungal signal transduction. As a key sensor in the HOG pathway, NikA plays a vital role in how fungi adapt to environmental stresses and respond to chemical agents. The resistance of nikA mutants to certain fungicides underscores the importance of this pathway in the mode of action of these compounds and highlights NikA as a potential target for the development of novel antifungals.
Future research in this area could focus on several key aspects. Elucidating the precise molecular mechanism by which NikA senses different stimuli, including the conformational changes that lead to autophosphorylation, would provide a more complete picture of its function. The identification of additional components of the NikA signaling network and the characterization of their interactions will also be crucial. Furthermore, a more detailed quantitative analysis of the phosphorelay kinetics would be invaluable for computational modeling of this important signaling pathway. Finally, exploring the role of NikA in the context of fungal pathogenesis could open up new avenues for therapeutic intervention against fungal diseases.
References
- 1. Computational modeling of phosphotransfer complexes in two-component signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the NikA histidine kinase implicated in the phosphorelay signal transduction of Aspergillus nidulans, with special reference to fungicide responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine Phosphotransfer Proteins in Fungal Two-Component Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Radical Reimagining of Fungal Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Radical Reimagining of Fungal Two-Component Regulatory Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of NikA histidine kinase and two response regulators with special reference to osmotic adaptation and asexual development in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
The NikA Protein: A Periplasmic Sentinel in Bacterial Nickel Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the NikA protein, a key component of the nickel transport system in many bacteria. We delve into its structure, function, and homologs, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support research and drug development efforts targeting bacterial nickel acquisition.
Introduction: The Role of NikA in Bacterial Physiology
Nickel is an essential micronutrient for numerous bacterial species, serving as a critical cofactor for enzymes involved in various metabolic processes, including ureolysis and hydrogen metabolism.[1] However, nickel can be toxic at high concentrations, necessitating tightly regulated uptake and efflux mechanisms.[2] The this compound is the periplasmic binding component of the NikABCDE ATP-binding cassette (ABC) transporter system, which is responsible for high-affinity nickel uptake in bacteria such as Escherichia coli.[3][4]
NikA functions as the initial receptor for nickel in the periplasm, binding the metal ion and delivering it to the transmembrane components of the NikBCDE transporter for translocation into the cytoplasm.[5][6] Beyond its role in nutrient acquisition, NikA is also implicated in chemotaxis, guiding bacteria away from high, potentially toxic concentrations of nickel.[4][7] Recent studies have also suggested a secondary role for NikA as a heme-binding protein, potentially acting as a heme chaperone in the periplasm under anaerobic conditions.[8][9]
The this compound and its Homologs
NikA is a member of the bacterial solute-binding protein 5 family.[10] Homologs of NikA and the broader Nik transport system are found in a variety of Gram-negative and Gram-positive bacteria, highlighting the conserved nature of this nickel acquisition pathway.[3][11] In E. coli, the nikA gene is the first of five genes in the nik operon, which encodes the entire NikABCDE transport system.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound from E. coli, providing a basis for comparative analysis and experimental design.
Table 1: Ligand Binding Affinities of E. coli NikA
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| Nickel (Ni²⁺) | < 0.1 µM | Intrinsic Protein Fluorescence Quenching | [12] |
| Nickel (Ni²⁺) | ~10 µM | Isothermal Titration Calorimetry | [7] |
| Cobalt (Co²⁺) | ~200 µM (approx. 20x higher than Ni²⁺) | Isothermal Titration Calorimetry | [7] |
| Hemin | ~0.5 µM | Tryptophan Fluorescence Quenching | [8][9] |
| Protoporphyrin IX | ~0.5 µM | Tryptophan Fluorescence Quenching | [8] |
| Ni(II)-(L-His)₂ | 0.83 ± 0.08 µM | Isothermal Titration Calorimetry | [13] |
| Ni-EDTA | 18 ± 2 µM | Isothermal Titration Calorimetry | [13] |
Table 2: Expression and Structural Properties of E. coli NikA
| Property | Value | Method/Reference |
| Cellular Abundance | ~23,000 molecules/cell (anaerobically grown) | [12][14] |
| Regulation | Repressed by 250 µM Ni²⁺; Dependent on FNR | [12][14] |
| Crystal Structure (Apo) | PDB ID: 1UIU | [7] |
| Crystal Structure (Holo) | PDB ID: 1UIV, 2NOO | [2][7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the NikA-mediated nickel transport pathway and a typical experimental workflow for characterizing the this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of NikA.
Overexpression and Purification of NikA
-
Gene Cloning: The nikA gene is cloned into a suitable overexpression vector, such as pRE1.[12][14]
-
Bacterial Strain and Growth: The expression vector is transformed into an appropriate E. coli strain (e.g., MC4100).[12] Cells are typically grown under anaerobic conditions to enhance NikA expression.[12][14]
-
Protein Expression: NikA overexpression is induced, for example, by adding IPTG if using a T7 promoter-based system.
-
Periplasmic Extraction: The periplasmic fraction containing NikA is isolated using methods such as osmotic shock.
-
Chromatography:
-
Hydrophobic Interaction Chromatography: The periplasmic extract is subjected to hydrophobic interaction chromatography as an initial purification step.[12][14]
-
Ion-Exchange Chromatography: Further purification is achieved through ion-exchange chromatography.[12][14]
-
Immobilized Metal Affinity Chromatography (IMAC): His-tagged NikA can be purified in a single step using a nickel-nitrilotriacetic acid (Ni-NTA) column.[15][16]
-
-
Purity Assessment: The purity of the protein is assessed by SDS-PAGE.
Ligand Binding Analysis using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd).[7][17]
-
Sample Preparation: Purified NikA is dialyzed against a suitable buffer (e.g., 40 mM HEPES, pH 7.5).[13] The ligand (e.g., NiSO₄, Ni(II)-(L-His)₂, or other metal salts) is dissolved in the same buffer.
-
ITC Experiment: The NikA solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[18]
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat change upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of sites model) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.[13][18]
Structural Determination by X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins, offering insights into ligand binding and conformational changes.[19][20]
-
Crystallization: Purified NikA (in both apo and ligand-bound forms) is subjected to crystallization screening to identify conditions that yield well-diffracting crystals.[7][20]
-
Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam.[19] The diffraction pattern is recorded on a detector.[20]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. A model of the protein is built into the electron density and refined to yield the final atomic coordinates.[21] The solved structures can then be deposited in the Protein Data Bank (PDB).[7]
Implications for Drug Development
The essential role of the NikABCDE system in nickel acquisition for many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents.[1] Inhibiting NikA function, either by blocking the nickel-binding site or by disrupting its interaction with the NikBC transmembrane components, could effectively starve the bacteria of this essential micronutrient.[1] The detailed structural and functional data presented in this guide provide a solid foundation for structure-based drug design and the development of high-throughput screening assays to identify potent and specific inhibitors of NikA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nickel binding to NikA: an additional binding site reconciles spectroscopy, calorimetry and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nik operon of Escherichia coli encodes a periplasmic binding-protein-dependent transport system for nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel transport systems in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uniprot.org [uniprot.org]
- 11. Comparative and Functional Genomic Analysis of Prokaryotic Nickel and Cobalt Uptake Transporters: Evidence for a Novel Group of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 15. med.upenn.edu [med.upenn.edu]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. e16.html [home.ccr.cancer.gov]
An In-depth Technical Guide to the Regulation of nikA Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of gene expression is a fundamental process that governs cellular function and adaptation. The nikA gene, while sharing a common nomenclature, represents a fascinating case of divergent evolution, encoding distinct proteins with disparate functions and regulatory mechanisms in fungi and bacteria. In filamentous fungi such as Aspergillus nidulans and Aspergillus fumigatus, nikA encodes a histidine kinase that is a central component of the high-osmolarity glycerol (HOG) signaling pathway, crucial for stress responses and a potential target for antifungal therapies. Conversely, in bacteria like Escherichia coli and Brucella abortus, the nikA gene is part of an operon encoding a periplasmic nickel-binding protein, a key component of a nickel transport system, with its expression tightly controlled by a nickel-responsive repressor.
This technical guide provides a comprehensive overview of the regulatory mechanisms governing nikA gene expression in these two distinct biological contexts. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed signaling pathways, quantitative data, and explicit experimental protocols.
Part 1: Regulation of Fungal nikA Gene Expression
In fungi, the nikA gene encodes a Group III histidine kinase that functions as a sensor for environmental stresses, primarily osmotic stress and the presence of certain fungicides. It is a critical upstream component of the HOG signal transduction pathway.
The NikA-Mediated High-Osmolarity Glycerol (HOG) Signaling Pathway
The NikA histidine kinase is an integral part of a two-component phosphorelay system. In response to stimuli, NikA autophosphorylates a conserved histidine residue. This phosphate group is then transferred through a phosphorelay system, typically involving the histidine-containing phosphotransfer protein (HPt) YpdA, to response regulators (RRs) SskA and SrrA.[1][2] The phosphorylation of SskA initiates a MAP kinase cascade, leading to the activation of the MAPK SakA (also known as HogA), which in turn regulates the expression of stress-responsive genes.[3][4]
Quantitative Data on Fungal nikA Expression and Pathway Activation
The expression of genes within the HOG pathway and its downstream targets are tightly regulated by environmental stressors. Deletion of key components in this pathway leads to distinct phenotypic changes, which can be quantified.
Table 1: Phenotypic Consequences of Gene Deletions in the Aspergillus HOG Pathway
| Gene Deleted | Organism | Phenotype | Quantitative Measurement | Reference |
| ΔnikA | A. fumigatus | Reduced conidiation | Approx. 50% reduction compared to wild-type | [3] |
| Increased sensitivity to osmotic stress | No growth on 1.2 M Sorbitol | [3] | ||
| Resistance to fludioxonil | Growth on 1 µg/mL fludioxonil | [3] | ||
| ΔsskA | A. nidulans | Increased sensitivity to osmotic stress | Reduced growth on 1 M NaCl | [1][2] |
| Resistance to fungicides | Growth on 10 µg/mL fludioxonil | [1] | ||
| ΔsrrA | A. nidulans | Increased sensitivity to oxidative stress | Reduced growth on 2.5 mM H₂O₂ | [1][2] |
| ΔsakA/hogA | A. fumigatus | Increased sensitivity to osmotic stress | Abolished growth on 1.2 M Sorbitol | [5] |
Table 2: Regulation of Downstream Gene Expression by the HOG Pathway in Aspergillus fumigatus
| Gene | Condition | Fold Change (Wild-Type) | Fold Change (ΔsakA) | Reference |
| catA (catalase) | 0.6 M NaCl (15 min) | ~4-fold increase | No significant change | [3] |
| dprA | 0.6 M NaCl (15 min) | ~3-fold increase | No significant change | [3] |
| atfA (TF) | 1 M Sorbitol (30 min) | Upregulated | Repressed | [5] |
Experimental Protocols
This protocol describes the generation of a gene deletion cassette by fusion PCR, which is then used for transformation.[6][7]
-
Primer Design: Design three pairs of primers.
-
Pair 1: Amplifies ~1.5 kb of the 5' flanking region of the target gene (nikA). The reverse primer should have a 5' tail homologous to the 5' end of the selectable marker.
-
Pair 2: Amplifies ~1.5 kb of the 3' flanking region of the target gene. The forward primer should have a 5' tail homologous to the 3' end of the selectable marker.
-
Pair 3: Amplifies the selectable marker (e.g., pyrG).
-
-
First Round of PCR: Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker using a high-fidelity DNA polymerase.
-
Gel Purification: Purify all three PCR products from an agarose gel.
-
Fusion PCR: Combine the three purified fragments in a new PCR reaction. Use a pair of "nested" primers that are internal to the outermost primers used for the flank amplifications. The overlapping homologous regions will allow the fragments to anneal and be extended, creating a single fusion product.
-
PCR cycling: 94°C for 2 min, followed by 10 cycles of (94°C for 10 s, 60°C for 1 min, 68°C for 4 min), then 15 cycles of (94°C for 10 s, 60°C for 30 s, 68°C for 4 min with an additional 20 s extension time per cycle).
-
-
Protoplast Transformation: Transform the purified fusion PCR product into an A. nidulans strain deficient in non-homologous end joining (e.g., ΔnkuA) to increase the frequency of homologous recombination.
-
Selection and Verification: Select transformants on appropriate media. Verify the correct gene replacement by diagnostic PCR and Southern blotting.
This protocol is for detecting the activation of the SakA/HogA MAPK by phosphorylation.[8][9]
-
Protein Extraction: Grow fungal mycelia to the desired stage and apply stress (e.g., 1 M sorbitol for 10 minutes). Harvest mycelia by filtration, freeze in liquid nitrogen, and grind to a fine powder. Resuspend the powder in a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 2x SDS-PAGE sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (which cross-reacts with phosphorylated SakA/HogA), diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. A parallel blot should be probed with an antibody against total SakA/HogA as a loading control.
Part 2: Regulation of Bacterial nikA Gene Expression
In bacteria, nikA is the first gene in the nikABCDE operon, which encodes a high-affinity ATP-binding cassette (ABC) transporter for nickel uptake. NikA itself is a periplasmic nickel-binding protein. The expression of this operon is negatively regulated by the nickel-responsive repressor, NikR.
The NikR-Mediated Repression of the nik Operon
The NikR protein functions as a sensor of intracellular nickel concentrations. In the absence or at low levels of nickel, NikR is in an inactive state and does not bind to DNA, allowing for the transcription of the nikABCDE operon to facilitate nickel acquisition. When intracellular nickel levels rise, nickel ions bind to NikR, causing a conformational change that activates its DNA-binding activity.[10] The activated NikR tetramer then binds to a specific palindromic operator sequence in the promoter region of the nikA gene.[11] This binding physically blocks the access of RNA polymerase to the promoter, thereby repressing transcription of the entire operon.[1][12]
Quantitative Data on Bacterial nikA Expression
The expression of the nikA gene is highly sensitive to the intracellular concentration of nickel, primarily through the action of NikR.
Table 3: Nickel-Dependent Repression of nikA Expression in Brucella abortus
| Strain | Condition | Relative nikA Expression (Fold Change vs. Wild-Type no Ni²⁺) | Reference |
| Wild-Type | No added NiSO₄ | 1.0 | [13] |
| Wild-Type | + 100 µM NiSO₄ | ~0.2 | [13] |
| ΔnikR | No added NiSO₄ | ~8.0 | [13] |
| ΔnikR | + 100 µM NiSO₄ | ~7.5 | [13] |
Table 4: NikR-DNA Binding Affinity
| Organism | DNA Sequence (Operator) | Binding Affinity (Kd) | Method | Reference |
| E. coli | GTATGA-(N₁₆)-TCATAC | ~1 nM (with Ni²⁺) | EMSA | [11][14] |
| B. abortus | Inverted repeat in nikA promoter | Not determined, but specific binding shown | EMSA | [13] |
| H. pylori | -13 to +21 of nixA promoter | Not determined, but specific binding shown | DNase I footprinting | [1] |
Experimental Protocols
This protocol details the measurement of nikA mRNA levels in response to nickel.[15][16]
-
Bacterial Culture and Treatment: Grow bacteria (e.g., B. abortus) to mid-log phase. Split the culture and treat one half with a specific concentration of NiSO₄ (e.g., 100 µM) for a defined period (e.g., 20 minutes). The other half serves as the untreated control.
-
RNA Isolation: Harvest bacterial cells by centrifugation. Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quality and Quantification: Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include primers specific for the nikA gene and a reference gene (e.g., 16S rRNA).
-
Typical reaction: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to 20 µL.
-
-
Data Analysis: Run the qPCR on a real-time PCR instrument. Calculate the relative expression of nikA using the ΔΔCt method, normalizing to the expression of the reference gene.
This protocol is used to demonstrate the direct binding of the NikR protein to the nikA promoter region.[13][17][18]
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the nikA promoter region containing the putative NikR binding site. Label the resulting double-stranded DNA probe, typically at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase, or with a non-radioactive label like biotin or an infrared dye.
-
Protein Purification: Overexpress and purify recombinant NikR protein.
-
Binding Reaction: Set up binding reactions in a small volume (e.g., 20 µL).
-
Combine binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), the labeled probe (e.g., 1 nM), and varying concentrations of purified NikR protein (e.g., 0-200 nM).
-
For metal-dependency studies, add NiSO₄ (e.g., 100 µM) to the binding buffer and the gel running buffer. A control reaction with a chelator like EDTA can also be included.
-
Incubate at room temperature for 20-30 minutes.
-
-
Native Polyacrylamide Gel Electrophoresis: Load the binding reactions onto a native (non-denaturing) polyacrylamide gel (e.g., 5-6%). Run the gel in a cold buffer (e.g., 0.5x TBE) at a constant voltage.
-
Detection: Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or scan the gel directly (for infrared dyes). The protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.
Conclusion
The regulation of the nikA gene serves as a compelling example of how a single gene name can encompass vastly different biological roles and regulatory paradigms across different kingdoms of life. In fungi, the NikA histidine kinase is a key initiator of a complex signaling cascade essential for surviving environmental stresses, making it an attractive target for the development of novel antifungal agents. In bacteria, the NikA periplasmic protein is part of a metal transport system whose expression is exquisitely controlled by the NikR repressor to maintain nickel homeostasis, a critical process for bacterial survival and pathogenesis. A thorough understanding of these distinct regulatory networks, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers aiming to exploit these pathways for therapeutic or biotechnological purposes.
References
- 1. The Nickel-Responsive Regulator NikR Controls Activation and Repression of Gene Transcription in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the regulatory mechanism of NikR, a nickel-responsive transcriptional regulator, in Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.asm.org [journals.asm.org]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Fusion PCR and gene targeting in Aspergillus nidulans | Springer Nature Experiments [experiments.springernature.com]
- 7. Fusion PCR and gene targeting in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Nik operon - Wikipedia [en.wikipedia.org]
- 11. NikR–operator complex structure and the mechanism of repressor activation by metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Defining the regulatory mechanism of NikR, a nickel-responsive transcriptional regulator, in Brucella abortus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. licorbio.com [licorbio.com]
dual function of nikA as a heme chaperone
A Comprehensive Technical Guide to the Functions of NikA: Unraveling a Tale of Two Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The name "NikA" is associated with two functionally and structurally distinct proteins in different organisms, a circumstance that has led to some confusion in the scientific literature. In the bacterium Escherichia coli, NikA is a periplasmic protein with a well-established dual function in both nickel and heme binding, the latter suggesting a role as a heme chaperone. In contrast, in filamentous fungi such as Aspergillus nidulans, NikA is a histidine kinase that plays a crucial role in signal transduction pathways, particularly in response to environmental stresses like fungicides and osmotic shock. This technical guide provides an in-depth exploration of both NikA proteins, clarifying their distinct roles and presenting the experimental evidence that has defined our understanding of their functions. We will delve into the quantitative data, experimental methodologies, and signaling pathways associated with each, offering a clear and detailed resource for researchers in relevant fields.
Part 1: The Dual-Function NikA of Escherichia coli - A Nickel Transporter and Heme Chaperone
The E. coli NikA is a periplasmic binding protein that is part of the NikABCDE ATP-binding cassette (ABC) transport system, which is responsible for nickel uptake.[1] Beyond its primary role in nickel homeostasis, compelling evidence has emerged demonstrating that NikA also binds heme, suggesting a secondary function as a periplasmic heme chaperone.[2]
The Dual Ligand-Binding Capabilities of E. coli NikA
E. coli NikA has been shown to bind both nickel and heme independently, with distinct binding sites for each ligand.[2] This dual functionality points to a broader role for NikA in the periplasmic space, potentially linking metal ion transport with heme trafficking and the assembly of periplasmic hemoproteins.
The following table summarizes the quantitative data on the binding affinities of E. coli NikA for its various ligands.
| Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| Nickel (Ni²⁺) | ~10 µM | Isothermal Titration Calorimetry | [1] |
| Hemin | ~0.5 µM | Tryptophan Fluorescence Quenching | [2][3] |
| Protoporphyrin IX | ~0.5 µM | Tryptophan Fluorescence Quenching | [2][3] |
| Cobalt (Co²⁺) | ~200 µM | Isothermal Titration Calorimetry | [1] |
| Ni(II)-(L-His)₂ | 0.3 - 0.8 µM | Not Specified | [4] |
| In(III)-EDTA | 17.3 µM ± 3.0 µM | Isothermal Titration Calorimetry | [4] |
The Role of E. coli NikA as a Heme Chaperone
The identification of NikA as a heme-binding protein arose from studies on cells overexpressing the CydDC transporter, an ABC transporter that exports reductants to the periplasm.[2] These cells accumulate a heme biosynthesis-derived pigment, P-574, and NikA was identified as a protein that binds this pigment.[2] A mutation in the nikA gene significantly reduces the levels of P-574, implying NikA's involvement in its production or stabilization.[2] This has led to the hypothesis that in the reducing environment of the periplasm, NikA may function as a heme chaperone, potentially involved in the incorporation of heme into b- and c-type cytochromes.[2]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to quantitatively study the binding of ligands to macromolecules.
-
Sample Preparation : A solution of purified NikA protein is placed in the sample cell of the calorimeter. The ligand (e.g., Ni²⁺) is loaded into an injection syringe at a higher concentration. Both protein and ligand solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration : Small aliquots of the ligand are injected into the protein solution.
-
Data Acquisition : The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis : The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Tryptophan Fluorescence Quenching
This spectroscopic technique is used to monitor the binding of a ligand that quenches the intrinsic fluorescence of tryptophan residues in a protein upon binding.
-
Sample Preparation : A solution of purified NikA is placed in a fluorometer cuvette. The intrinsic tryptophan fluorescence is excited (typically around 295 nm) and the emission spectrum is recorded (peaking around 340-350 nm).
-
Titration : Small aliquots of a concentrated solution of the ligand (e.g., hemin or protoporphyrin IX) are added to the protein solution.
-
Data Acquisition : The fluorescence intensity is measured after each addition of the ligand.
-
Data Analysis : The decrease in fluorescence intensity is plotted against the ligand concentration. These data are then fitted to a binding equation to calculate the dissociation constant (Kd).
Caption: Dual role of E. coli NikA in nickel import and heme chaperoning.
Part 2: The Histidine Kinase NikA in Filamentous Fungi - A Key Player in Stress Signaling
In contrast to its bacterial namesake, the this compound in filamentous fungi, such as Aspergillus nidulans and Aspergillus fumigatus, is a Group III histidine kinase.[5][6] It functions as a sensor kinase in a two-component signal transduction pathway that is critical for the fungal response to various environmental stresses, most notably the presence of certain fungicides and high osmolarity.[7]
The NikA-Mediated Phosphorelay Signaling Pathway
The fungal NikA is an integral component of a phosphorelay system that ultimately leads to the activation of the HogA (also known as SakA) MAP kinase.[5][8] This pathway is essential for adaptation to hyperosmotic stress and is a key target of phenylpyrrole and dicarboximide fungicides.[5]
The signaling cascade is initiated by an external stimulus (e.g., a fungicide) that is sensed by NikA. This leads to the autophosphorylation of a conserved histidine residue within NikA. The phosphate group is then transferred to a response regulator, SskA, via a phosphotransfer protein (YpdA).[8] Phosphorylated SskA then activates a MAP kinase cascade, leading to the phosphorylation and activation of the HogA MAP kinase.[5] Activated HogA translocates to the nucleus to regulate the expression of stress-responsive genes. A second response regulator, SrrA, is also implicated downstream of NikA.[5]
| Component | Type | Function | Organism | Reference |
| NikA | Histidine Kinase | Senses environmental stress (e.g., fungicides, osmotic stress) | A. nidulans, A. fumigatus | [5][7] |
| YpdA | Phosphotransfer Protein | Relays phosphate from NikA to SskA | A. nidulans | [8] |
| SskA | Response Regulator | Activates the downstream MAP kinase cascade | A. nidulans | [5] |
| SrrA | Response Regulator | Also involved in the fungicide response | A. nidulans | [5] |
| HogA/SakA | MAP Kinase | Regulates transcription of stress-response genes | A. nidulans, A. fumigatus | [5][8] |
The Role of Fungal NikA in Drug Development
The NikA signaling pathway is a significant target for the development of antifungal drugs. Fungicides like fludioxonil and iprodione are thought to aberrantly activate the NikA pathway, leading to a toxic over-activation of the HogA MAP kinase cascade, which is detrimental to the fungus.[5] Understanding the molecular mechanisms of NikA activation and its downstream signaling is therefore of great interest for the development of novel antifungal strategies.
Construction of Deletion Mutants
Creating strains with a deleted nikA gene is a fundamental technique to study its function.
-
Construct Design : A deletion cassette is constructed containing a selectable marker gene (e.g., conferring resistance to an antibiotic) flanked by DNA sequences homologous to the regions upstream and downstream of the nikA gene.
-
Transformation : The deletion cassette is introduced into fungal protoplasts.
-
Homologous Recombination : The fungal cellular machinery replaces the native nikA gene with the deletion cassette through homologous recombination.
-
Selection and Verification : Transformants are selected based on the marker gene. Successful deletion is confirmed by PCR and Southern blot analysis.
-
Phenotypic Analysis : The resulting ΔnikA mutant is then phenotypically characterized by assessing its growth, conidiation, and sensitivity to fungicides and osmotic stress compared to the wild-type strain.
Histidine Kinase Activity Assays
Several methods can be used to measure the autophosphorylation activity of histidine kinases like NikA.
-
In Vitro Phosphorylation Assay with [γ-³²P]ATP :
-
Purified this compound is incubated with [γ-³²P]ATP in a suitable reaction buffer.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is exposed to a phosphor screen or X-ray film to detect the radiolabeled, autophosphorylated NikA.
-
-
Nitrocellulose Binding Assay : This method quantifies autophosphorylation by separating the radiolabeled protein from the unincorporated [γ-³²P]ATP by binding the protein to a nitrocellulose membrane.[9]
-
Antibody-Based Detection : Assays using antibodies that specifically recognize phosphohistidine can also be employed to detect NikA autophosphorylation.
Caption: Fungal NikA-mediated stress response signaling pathway.
Conclusion
This guide has elucidated the distinct identities and functions of two proteins named NikA. In E. coli, NikA is a periplasmic protein with a fascinating dual role in binding both nickel and heme, marking it as a protein of interest in the fields of metal homeostasis and heme trafficking. For drug development professionals, the unique nickel transport pathway it belongs to could be a target for novel antibacterial strategies. In filamentous fungi, NikA is a central component of a signal transduction pathway that is critical for stress responses and is a known target of important antifungal agents. A deeper understanding of this pathway is paramount for the development of new and more effective fungicides. By clearly delineating the roles of these two proteins, we hope to provide a valuable resource that will aid researchers in their respective fields of study.
References
- 1. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of the NikA histidine kinase implicated in the phosphorelay signal transduction of Aspergillus nidulans, with special reference to fungicide responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of NikA histidine kinase and two response regulators with special reference to osmotic adaptation and asexual development in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NikA/TcsC histidine kinase is involved in conidiation, hyphal morphology, and responses to osmotic stress and antifungal chemicals in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Structural Dynamics of Nickel Acquisition: A Comparative Analysis of Apo and Nickel-Bound NikA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The periplasmic binding protein NikA is a critical component of the nickel uptake system in many bacteria, playing a pivotal role in nutrient acquisition and pathogenesis. Understanding the structural changes that govern its interaction with nickel is paramount for the development of novel antimicrobial agents. This technical guide provides a comprehensive structural comparison of the apo (nickel-free) and holo (nickel-bound) forms of NikA from Escherichia coli. We present a detailed analysis of the conformational changes upon nickel binding, supported by quantitative data, and provide detailed experimental protocols for the characterization of this interaction.
Introduction
Nickel is an essential cofactor for a variety of bacterial enzymes involved in crucial metabolic processes. The NikABCDE transport system in Escherichia coli is a well-characterized ATP-binding cassette (ABC) transporter responsible for the high-affinity uptake of nickel ions from the periplasm into the cytoplasm. The initial and critical step in this process is the recognition and binding of nickel by the periplasmic solute-binding protein, NikA.[1][2]
NikA captures nickel in the periplasm and delivers it to the NikBC transmembrane components of the transporter complex. This interaction triggers ATP hydrolysis by the cytoplasmic NikD and NikE subunits, fueling the translocation of nickel across the inner membrane. The specificity and affinity of NikA for nickel are key determinants of the overall efficiency of nickel acquisition.
Structurally, NikA belongs to the family of periplasmic binding proteins (PBPs) that typically consist of two domains connected by a flexible hinge region. Upon ligand binding, these proteins undergo a characteristic conformational change, often described as a "Venus flytrap" motion, which sequesters the ligand in a cleft between the two domains. This guide delves into the specifics of this conformational transition in NikA upon binding nickel.
Structural Comparison of Apo-NikA and Holo-NikA
The three-dimensional structures of both the apo and nickel-bound forms of E. coli NikA have been determined by X-ray crystallography, providing invaluable insights into the mechanism of nickel recognition and binding.
Conformational Changes Upon Nickel Binding
The binding of nickel induces a significant conformational change in NikA, transitioning it from an "open" apo conformation to a "closed" holo conformation. This transition is characterized by a hinge-bending motion of the two major domains of the protein, which closes the cleft between them to securely bind the nickel ion. While a precise root-mean-square deviation (RMSD) value for the overall structural change between the apo and holo forms of NikA is not explicitly stated in the reviewed literature, studies on other periplasmic binding proteins with similar "Venus flytrap" mechanisms have reported RMSD values for Cα atoms ranging from 2.1 Å to 3.65 Å upon ligand binding.[3] This range provides a reasonable estimate for the magnitude of the conformational change in NikA.
The nickel ion is not directly coordinated by the protein backbone or side chains in the initial crystal structures. Instead, it is found complexed with a co-purified ligand, often suggested to be a nickel-chelating molecule like L-histidine.[4] The binding pocket is predominantly lined with apolar residues.[4]
Quantitative Structural Data
Thermodynamics of Nickel Binding
Isothermal Titration Calorimetry (ITC) has been employed to dissect the thermodynamic driving forces behind the NikA-nickel interaction. This technique directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Quantitative Thermodynamic Parameters
The dissociation constant (Kd) for nickel binding to NikA has been reported to be in the micromolar range, with values varying depending on the experimental conditions and techniques used. Fluorescence quenching experiments have suggested a Kd of less than 0.1 µM, while ITC measurements have indicated a Kd of approximately 10 µM.[4][5] A comprehensive thermodynamic profile from a single ITC study is summarized in the table below.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10 µM | [4] |
| Stoichiometry (n) | 1:1 | [6] |
| Enthalpy (ΔH) | Favorable (Exothermic) | [7] |
| Entropy (ΔS) | Favorable | [7] |
| Gibbs Free Energy (ΔG) | Spontaneous | [7] |
Note: Specific numerical values for ΔH and ΔS for NikA are not consistently reported across the literature. The table reflects the qualitative nature of the thermodynamic driving forces as indicated by multiple studies on metal binding to periplasmic proteins.
Signaling Pathway and Experimental Workflows
Nickel Import Pathway in E. coli
The uptake of nickel by the NikABCDE system is a multi-step process that can be visualized as a signaling pathway.
Caption: The NikA-mediated nickel import pathway in E. coli.
Experimental Workflow for Structural and Thermodynamic Analysis
The characterization of the NikA-nickel interaction involves a series of experimental steps, from protein production to biophysical analysis.
Caption: A generalized workflow for the structural and thermodynamic analysis of NikA.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structural and thermodynamic characterization of NikA.
Protein Expression and Periplasmic Extraction
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the nikA gene under the control of an inducible promoter (e.g., T7).
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Periplasmic Extraction (Osmotic Shock):
-
Resuspend the cell pellet in a hypertonic buffer (e.g., 20% sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Rapidly resuspend the cell pellet in a hypotonic buffer (e.g., ice-cold 5 mM MgSO4).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic protein fraction.[8]
-
Protein Purification
-
Initial Capture (e.g., Ion-Exchange Chromatography):
-
Load the periplasmic extract onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0).
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute NikA using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).
-
-
Intermediate Purification (e.g., Hydrophobic Interaction Chromatography):
-
Pool the fractions containing NikA and add ammonium sulfate to a final concentration of 1-1.5 M.
-
Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 1.5 M ammonium sulfate).
-
Elute NikA using a decreasing gradient of ammonium sulfate.
-
-
Final Polishing (Size-Exclusion Chromatography):
-
Concentrate the NikA-containing fractions and load onto a size-exclusion column (e.g., Superdex 75) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect the fractions corresponding to the monomeric NikA peak.
-
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm with the calculated extinction coefficient for NikA.
Crystallization
-
Protein Preparation: Concentrate the purified apo-NikA to 5-10 mg/mL. For the holo form, incubate the protein with a 2-5 fold molar excess of NiCl2 prior to crystallization.
-
Crystallization Method (Hanging Drop Vapor Diffusion):
-
Pipette 1-2 µL of the protein solution onto a siliconized glass coverslip.
-
Add an equal volume of the reservoir solution to the protein drop.
-
Invert the coverslip over the reservoir well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Seal the well with vacuum grease to ensure a closed system.[9][10]
-
-
Screening and Optimization: Screen a wide range of crystallization conditions (precipitants, pH, and additives) using commercially available or custom-made screens. Optimize the initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified apo-NikA extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching.
-
Prepare a stock solution of NiCl2 in the same dialysis buffer.
-
Degas both the protein and nickel solutions before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the NikA solution (typically 10-50 µM).
-
Load the injection syringe with the NiCl2 solution (typically 10-20 times the protein concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the nickel solution into the protein solution, with sufficient time between injections for the signal to return to baseline.[11]
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Subtract the heat of dilution (determined from a control experiment of injecting nickel into buffer).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS, where Ka = 1/Kd.[7]
-
Conclusion
References
- 1. Selective inhibition of NikA mediated Ni(II) import in E. coli by the Indium(III)-EDTA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Identity of NikA: A Technical Guide to Its Roles in Bacterial Nickel Transport and Fungal Stress Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The protein designated "NikA" represents two functionally and structurally distinct entities in prokaryotes and eukaryotes, a crucial distinction for targeted research and development. In bacteria such as Escherichia coli, NikA is a periplasmic nickel-binding protein essential for the NikABCDE nickel transport system. While initially hypothesized to mediate repellent chemotaxis to nickel, definitive studies have refuted this role, demonstrating that the Tar chemoreceptor independently handles nickel sensing. In contrast, the NikA of filamentous fungi like Aspergillus nidulans is a transmembrane histidine kinase. This protein acts as a sensor in a two-component phosphorelay system that triggers the High-Osmolarity Glycerol (HOG) pathway in response to certain fungicides and osmotic stress. This guide provides a comprehensive technical overview of both NikA proteins, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to clarify their respective biological functions and correct prevailing misconceptions.
Part 1: The Prokaryotic NikA of Escherichia coli - A Refuted Role in Chemotaxis
The NikA protein in E. coli is a soluble periplasmic protein that functions as the initial high-affinity receptor for the NikABCDE ATP-binding cassette (ABC) transporter, a system dedicated to nickel uptake.[1] Early research suggested that NikA might also serve as the sensory component for the repellent chemotactic response to nickel ions.[2][3] However, subsequent, more precise experimental work has demonstrated that this is not the case. The repellent response to Ni²⁺ is mediated primarily by the Tar chemoreceptor, and this process is independent of NikA and the other components of the Nik transport system.[4]
Data Presentation: Quantitative Analysis of Nickel Chemotaxis
Experiments using microfluidic devices to generate stable nickel gradients have allowed for the precise quantification of bacterial chemotactic responses. The Chemotaxis Partition Coefficient (CPC) and Chemotaxis Migration Coefficient (CMC) are used to measure the direction and magnitude of cell migration. A negative value indicates repulsion. The data below from Englert et al. (2010) conclusively shows that the repellent response to a NiSO₄ gradient in a nikA deletion mutant is not significantly different from that of the wild-type strain, whereas a tar mutant shows a significantly diminished response.[4]
| Strain | Genotype | Chemoeffector Gradient | Chemotaxis Partition Coefficient (CPC) (± SD) | Chemotaxis Migration Coefficient (CMC) (± SD) |
| CV1 | Wild-type | 0 to 225 µM NiSO₄ | -0.31 ± 0.02 | -0.13 ± 0.03 |
| CV1 nikA | ΔnikA | 0 to 225 µM NiSO₄ | -0.25 ± 0.05 | -0.11 ± 0.01 |
| CV4 | Δtar | 0 to 225 µM NiSO₄ | -0.08 ± 0.03 | -0.06 ± 0.03 |
Table 1: Quantitative comparison of repellent chemotaxis in E. coli strains. Data demonstrates that the nikA mutation does not impair the repellent response to nickel, unlike the tar mutation.[4]
Further binding affinity data highlights the discrepancy in concentration ranges for chemotaxis and NikA binding, which supported the refutation. The chemotactic response to nickel occurs at concentrations (10-100 µM) significantly higher than the high-affinity dissociation constant (Kd) of NikA for nickel.[4]
| Protein | Ligand | Dissociation Constant (Kd) | Method |
| E. coli NikA | Ni²⁺ | < 0.1 µM | Intrinsic Protein Fluorescence Quenching[2] |
| E. coli NikA | Ni²⁺ | ~10 µM | Isothermal Titration Calorimetry[3] |
Table 2: Reported binding affinities of E. coli NikA for Nickel.[2][3]
Experimental Protocols: Microfluidic Chemotaxis Assay
This protocol is based on the methodology used to demonstrate that NikA is not required for nickel taxis.[4]
Objective: To quantitatively assess the chemotactic response of E. coli strains (e.g., wild-type vs. nikA mutant) to a stable chemical gradient.
Materials:
-
Microfluidic device with a main channel for gradient formation and multiple outlet ports.
-
Syringe pumps for precise fluid control.
-
Chemotaxis Buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, 10 mM DL-lactate, pH 7.0).
-
Overnight cultures of E. coli strains.
-
Chemoeffector stock solution (e.g., 225 µM NiSO₄ in chemotaxis buffer).
-
Fluorescence microscope with a camera for imaging.
-
Image analysis software (e.g., ImageJ with tracking plugins).
Procedure:
-
Cell Preparation:
-
Inoculate tryptone broth with the desired E. coli strain and grow aerobically to mid-exponential phase (OD₆₀₀ ≈ 0.45-0.5).
-
Harvest cells by low-speed centrifugation (e.g., 150 x g for 8 minutes) to select for highly motile cells.
-
Gently resuspend the cell pellet in chemotaxis buffer. Repeat the wash step twice.
-
Adjust the final cell density to OD₆₀₀ ≈ 0.1.
-
-
Device Setup:
-
Prime the microfluidic device with chemotaxis buffer to remove air bubbles.
-
Set up two syringe pumps: one with the chemoeffector solution and one with plain chemotaxis buffer.
-
Connect the syringes to the respective inlets of the microfluidic device. The device is designed so that laminar flow of the two streams allows for a stable gradient to form via diffusion across the main channel.
-
-
Chemotaxis Assay:
-
Infuse the chemoeffector and buffer solutions into the device at a constant, low flow rate to establish a stable gradient.
-
Introduce the prepared bacterial suspension into a central inlet of the device. The cells will immediately encounter the midpoint of the gradient.
-
Allow the cells to navigate the gradient for a defined period (e.g., 18-21 seconds) as they flow through the channel.
-
-
Data Acquisition and Analysis:
-
Capture images or videos of the bacteria at a specific point in the channel using fluorescence microscopy.
-
Quantify the distribution of bacteria across the width of the channel. This can be done by counting cells in different regions or measuring fluorescence intensity profiles.
-
Calculate the Chemotaxis Partition Coefficient (CPC) and Chemotaxis Migration Coefficient (CMC) to quantify the response.
-
CPC = (N_low - N_high) / (N_low + N_high), where N_low and N_high are the number of cells on the low and high concentration sides of the channel, respectively.
-
CMC provides a weighted measure of cell distribution relative to the center of the channel.
-
-
Mandatory Visualization: E. coli NikABCDE Transport System
Part 2: The Eukaryotic NikA of Aspergillus nidulans - A Fungal Stress Sensor
In filamentous fungi, NikA (also known as NikA/TcsC) is a Group III hybrid histidine kinase, a key component of a two-component signaling system.[5] It is unrelated to the bacterial this compound. This signaling system is crucial for the fungal response to specific phenylpyrrole and dicarboximide fungicides (e.g., fludioxonil, iprodione) and for adaptation to osmotic stress.[5][6] NikA functions as an upstream sensor that, under stress conditions, initiates a phosphorelay cascade that ultimately leads to the activation of the HogA (or SakA) MAP kinase, the central component of the HOG pathway.[5] There is currently no direct experimental evidence linking the fungal NikA signaling pathway to chemotropism (directed hyphal growth).
Data Presentation: Quantitative Analysis of the NikA-HogA Pathway
The activation of the NikA-dependent HogA pathway can be quantified by measuring the expression of downstream target genes. A reporter system using the promoter of a HogA-dependent gene (gfdB) fused to a reporter gene (β-glucuronidase, uidA) allows for a quantitative readout of pathway activation.
| Strain | Treatment (24h culture) | Relative GUS Activity (%) |
| Wild-type | Control (DMSO) | ~5% |
| Wild-type | 1 M NaCl (Osmotic Stress) | 100% |
| Wild-type | 20 µg/ml Fludioxonil | ~85% |
| ΔhogA | 1 M NaCl (Osmotic Stress) | < 10% |
| ΔhogA | 20 µg/ml Fludioxonil | < 10% |
Table 3: Quantification of HogA pathway activation using a gfdB::uidA reporter in A. nidulans. Data shows that osmotic stress and fludioxonil induce HogA-dependent gene expression.[7][8]
Experimental Protocols: Analysis of HogA MAPK Phosphorylation
This protocol describes a method to detect the activation of the HogA MAPK (SakA) via Western blotting using a phospho-specific antibody, a standard technique to verify the activation of this pathway downstream of NikA.
Objective: To determine if a stimulus (e.g., fungicide, osmotic stress) induces the phosphorylation of HogA MAPK in a NikA-dependent manner.
Materials:
-
A. nidulans strains (e.g., wild-type, ΔnikA, ΔhogA).
-
Liquid minimal medium (e.g., LMM2G).
-
Shaking incubator.
-
Stimulants: Fludioxonil stock solution (in DMSO), Sorbitol or NaCl for osmotic stress.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Bradford assay reagents for protein quantification.
-
SDS-PAGE equipment and reagents.
-
Western blotting equipment (transfer system, membranes).
-
Primary antibodies: Anti-phospho-p38 (recognizes phosphorylated HogA/SakA), Anti-HogA/SakA (for total protein control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) detection reagents and imaging system.
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate conidia of each strain into flasks containing liquid minimal medium.
-
Grow cultures for 16-18 hours at 37°C with shaking.
-
Add the stimulus to the cultures. For example, add fludioxonil to a final concentration of 10 µg/ml or NaCl to 1 M. Include a DMSO-only control.
-
Incubate for a short period (e.g., 10-15 minutes) to capture the peak of MAPK phosphorylation.
-
-
Protein Extraction:
-
Quickly harvest the mycelia by filtration and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powder in ice-cold protein extraction buffer.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C).
-
Collect the supernatant (total protein extract).
-
-
Western Blotting:
-
Determine the protein concentration of each extract using the Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagents and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the same membrane can be stripped and re-probed with an antibody against total HogA/SakA.
-
Quantify band intensities using densitometry software. An increase in the phospho-HogA signal relative to the total HogA signal indicates pathway activation. Compare the wild-type response to the ΔnikA mutant to confirm NikA's role.
-
Mandatory Visualization: A. nidulans NikA-HogA Signaling Pathway
Conclusion
The term "this compound" is ambiguous without specifying a prokaryotic or eukaryotic context. In E. coli, NikA is a periplasmic binding protein for a nickel transporter and, contrary to early hypotheses, plays no direct role in mediating the chemotactic response to nickel. That function is fulfilled by the Tar chemoreceptor. In fungi like A. nidulans, NikA is a histidine kinase that functions as a critical upstream sensor in the HOG signaling pathway, responding to specific fungicides and osmotic stress. For researchers and drug development professionals, this distinction is paramount. Targeting the bacterial NikA would be an ineffective strategy for disrupting chemotaxis, while the fungal NikA represents a viable target for antifungal therapies due to its role in stress adaptation and the absence of such phosphorelay systems in mammals. This guide clarifies these distinct roles, providing the necessary data and protocols to support accurate and effective research in both domains.
References
- 1. Comparative and Functional Genomic Analysis of Prokaryotic Nickel and Cobalt Uptake Transporters: Evidence for a Novel Group of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repellent Taxis in Response to Nickel Ion Requires neither Ni2+ Transport nor the Periplasmic NikA Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the NikA histidine kinase implicated in the phosphorelay signal transduction of Aspergillus nidulans, with special reference to fungicide responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H2O2 Induces Major Phosphorylation Changes in Critical Regulators of Signal Transduction, Gene Expression, Metabolism and Developmental Networks in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel reporter gene expression systems for monitoring activation of the Aspergillus nidulans HOG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of NikA Protein from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
NikA is a periplasmic nickel-binding protein in Escherichia coli that plays a crucial role in the high-affinity transport of nickel ions into the cell.[1][2] As an essential component of the NikABCDE ATP-binding cassette (ABC) transporter system, NikA is responsible for the initial capture of nickel in the periplasm and its subsequent delivery to the membrane-bound components of the transporter.[1] Given the importance of nickel as a cofactor for several bacterial enzymes, including hydrogenases and ureases, which are often linked to virulence, the NikA protein and the nickel transport system represent potential targets for the development of novel antimicrobial agents. Furthermore, NikA has been implicated in chemotaxis, specifically in the repellent response to high concentrations of nickel ions.[1][2] This protocol provides a detailed method for the expression and purification of NikA from E. coli, yielding a highly pure and active protein suitable for structural, biochemical, and drug discovery applications.
Principle of the Method
The purification of this compound is achieved through a multi-step process that begins with the overexpression of the nikA gene in an appropriate E. coli expression strain. Since NikA is a periplasmic protein, the initial purification step involves the specific extraction of the periplasmic contents, which significantly reduces the complexity of the protein mixture. Subsequent purification is achieved through a combination of chromatographic techniques, including hydrophobic interaction chromatography (HIC) and ion-exchange chromatography (IEX), which separate proteins based on their hydrophobicity and net surface charge, respectively.[1] This combination of methods allows for the purification of NikA to near homogeneity.
Experimental Protocols
Overexpression of this compound
Successful purification of NikA begins with high-level expression of the recombinant protein. The nikA gene is cloned into a suitable expression vector, such as pRE1, for overexpression in E. coli.[1] Optimal expression of NikA is typically achieved under anaerobic growth conditions, as its biosynthesis is dependent on the anaerobic regulator FNR.[1][2]
Protocol:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the NikA expression plasmid.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Shift the culture to anaerobic conditions and continue incubation at 30°C for 4-6 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Periplasmic Protein Extraction (Cold Osmotic Shock)
This method selectively releases the contents of the E. coli periplasm, including NikA, while leaving the cytoplasmic proteins within the cell.
Protocol:
-
Resuspend the cell pellet from a 1 L culture in 100 mL of ice-cold Cell Fractioning Buffer 1 (30 mM Tris-HCl, pH 8.0, 20% sucrose, 1 mM EDTA).
-
Incubate the suspension on ice for 10 minutes with gentle agitation.
-
Centrifuge the cells at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 100 mL of ice-cold 5 mM MgCl2. This rapid change in osmotic pressure causes the outer membrane to become permeable, releasing the periplasmic proteins.
-
Incubate the suspension on ice for 10 minutes with gentle agitation.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the cells.
-
The supernatant, which contains the periplasmic proteins, is the periplasmic extract . Carefully collect it and keep it on ice.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. Proteins bind to the hydrophobic resin at high salt concentrations and are eluted by decreasing the salt concentration.
Protocol:
-
Equilibrate a Phenyl Sepharose column (or similar HIC resin) with HIC Binding Buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 M ammonium sulfate).
-
Add ammonium sulfate to the periplasmic extract to a final concentration of 1 M.
-
Load the sample onto the equilibrated HIC column.
-
Wash the column with 5-10 column volumes of HIC Binding Buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of decreasing ammonium sulfate concentration, from 1 M to 0 M in 50 mM sodium phosphate, pH 7.0.
-
Collect fractions and analyze for the presence of NikA using SDS-PAGE. Pool the fractions containing NikA.
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of NikA and the pH of the buffer.
Protocol:
-
Dialyze the pooled NikA fractions from the HIC step against IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Equilibrate an anion-exchange column (e.g., Q-Sepharose) with IEX Equilibration Buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with 5-10 column volumes of IEX Equilibration Buffer.
-
Elute the bound proteins with a linear gradient of increasing salt concentration, from 0 to 1 M NaCl in 20 mM Tris-HCl, pH 8.0.
-
Collect fractions and analyze for the presence and purity of NikA using SDS-PAGE. Pool the fractions containing pure NikA.
-
Dialyze the final purified this compound against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound from a 1-liter E. coli culture.
| Purification Step | Total Protein (mg) | NikA Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Periplasmic Extract | 150 | 3000 | 20 | 100 | ~10 |
| HIC Pool | 30 | 2700 | 90 | 90 | ~50 |
| IEX Pool | 10 | 2400 | 240 | 80 | >95 |
Note: These values are illustrative and may vary depending on the expression levels and the efficiency of each purification step.
Mandatory Visualizations
Experimental Workflow for NikA Purification
Caption: Workflow for this compound purification.
Signaling Pathway of NikA in Nickel-Mediated Chemotaxis
Caption: NikA's role in nickel repellent chemotaxis.
References
Cloning of the nikA Gene into the pRE1 Expression Vector: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the molecular cloning of the nikA gene, which encodes a periplasmic nickel-binding protein in Escherichia coli, into the pRE1 expression vector. The protocols outlined below detail the necessary steps from gene amplification to verification of the final construct, catering to both traditional restriction enzyme-based cloning and modern ligation-independent cloning techniques.
Introduction
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications/Supplier |
| Bacterial Strains & Plasmids | E. coli K-12 genomic DNA | Source of nikA gene |
| pRE1 Expression Vector | User-provided | |
| Competent E. coli (e.g., DH5α) | For cloning | |
| Competent E. coli (e.g., BL21(DE3)) | For protein expression | |
| Enzymes & Kits | High-fidelity DNA Polymerase | For PCR |
| Restriction Enzymes & Buffer | e.g., NdeI, XhoI (New England Biolabs) | |
| T4 DNA Ligase & Buffer | New England Biolabs | |
| Plasmid Miniprep Kit | Qiagen, Thermo Fisher Scientific, etc. | |
| Gel Extraction Kit | Qiagen, Thermo Fisher Scientific, etc. | |
| PCR Purification Kit | Qiagen, Thermo Fisher Scientific, etc. | |
| Media & Reagents | Luria-Bertani (LB) Broth & Agar | |
| Antibiotics (e.g., Ampicillin, Kanamycin) | Concentration dependent on vector | |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | For inducible promoters | |
| dNTPs, PCR primers | ||
| Agarose, DNA ladders | ||
| Ethidium Bromide or alternative DNA stain |
Table 1: Essential Materials and Reagents
Experimental Protocols
This section provides detailed step-by-step protocols for the cloning of the nikA gene into the pRE1 expression vector. Two alternative cloning strategies are presented.
Protocol 1: Restriction Enzyme-Based Cloning
This traditional method involves the use of restriction enzymes to create compatible ends on the PCR-amplified nikA gene and the pRE1 vector.
Step 1: Primer Design and PCR Amplification of nikA
-
Design forward and reverse primers for the nikA gene from E. coli K-12. Incorporate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end) that are present in the pRE1 multiple cloning site and do not cut within the nikA gene. Add a 6-8 nucleotide leader sequence upstream of the restriction site to ensure efficient digestion.
-
Forward Primer Example: 5'- GGCCATATG AAAAAATTACTGAGCCTGCG -3' (NdeI site in bold)
-
Reverse Primer Example: 5'- CCGCTCGAG TTAGCAGGCATCGGTCAG -3' (XhoI site in bold)
-
-
Perform PCR using high-fidelity DNA polymerase to amplify the nikA gene from E. coli K-12 genomic DNA.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size (~1.5 kb for nikA).
-
Purify the PCR product using a PCR purification kit.
Step 2: Restriction Digestion of PCR Product and pRE1 Vector
-
Set up two separate restriction digestion reactions: one for the purified nikA PCR product and one for the pRE1 vector.
-
Use the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's protocol.
-
Incubate the reactions at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Purify the digested nikA insert and the linearized pRE1 vector using a gel extraction kit.
Step 3: Ligation
-
Set up a ligation reaction using T4 DNA ligase. A molar ratio of insert to vector of 3:1 is recommended.
-
Include a negative control (linearized vector without insert) to assess self-ligation.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
Step 4: Transformation
-
Transform competent E. coli DH5α cells with the ligation mixture.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pRE1 vector.
-
Incubate the plates at 37°C overnight.
Step 5: Verification of Clones
-
Perform colony PCR on several colonies using the nikA specific primers to screen for positive clones.
-
Inoculate positive colonies into LB broth with the appropriate antibiotic and grow overnight.
-
Isolate the recombinant plasmid using a plasmid miniprep kit.
-
Verify the construct by restriction digestion and Sanger sequencing.
Protocol 2: Ligation-Independent Cloning (LIC)
LIC is a versatile method that does not rely on restriction enzymes and ligation. It requires primers that add specific sequences to the ends of the insert that are complementary to the linearized vector.
Step 1: Primer Design and PCR Amplification of nikA
-
Design LIC-specific primers for the nikA gene. The primers should contain a 5' extension that is complementary to the LIC-ready pRE1 vector ends.
-
Perform PCR to amplify the nikA gene.
-
Purify the PCR product.
Step 2: Preparation of LIC-Ready Vector and Insert
-
Linearize the pRE1 vector (e.g., by restriction digest or PCR).
-
Treat the linearized vector and the purified PCR product with T4 DNA polymerase in the presence of a single dNTP. This creates specific single-stranded overhangs.
-
Inactivate the T4 DNA polymerase.
Step 3: Annealing and Transformation
-
Mix the treated vector and insert. The complementary overhangs will anneal.
-
Transform competent E. coli DH5α cells with the annealing mixture.
-
Plate on selective LB agar plates and incubate overnight.
Step 4: Verification of Clones
-
Follow the same verification steps as in the restriction-based cloning protocol (colony PCR, plasmid isolation, restriction analysis, and sequencing).
Data Presentation
Successful cloning should be documented with the following data, which can be summarized in tables for clarity.
| Experiment | Expected Outcome | Observed Outcome |
| nikA PCR Amplification | Single band at ~1.5 kb | |
| pRE1 Vector Digestion | Single band corresponding to vector size | |
| Colony PCR | Band at ~1.5 kb for positive clones | |
| Recombinant Plasmid Digestion | Bands corresponding to vector and insert size |
Table 2: Expected and Observed Results for Cloning Verification
| Parameter | Value |
| Transformation Efficiency (CFU/µg DNA) | |
| Number of Positive Clones / Total Clones Screened | |
| Plasmid Yield (ng/µL) |
Table 3: Quantitative Data Summary
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: General workflow for cloning the nikA gene into the pRE1 vector.
Caption: Inducible expression of the nikA gene in an E. coli expression system.
Application Notes and Protocols for the Overproduction of NikA Protein in Bacterial Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NikA is a periplasmic nickel-binding protein in Escherichia coli and other bacteria, playing a crucial role in nickel homeostasis. It is the initial receptor component of the NikABCDE ATP-binding cassette (ABC) transporter system, which is responsible for the high-affinity uptake of nickel ions.[1][2] Nickel, while essential in trace amounts as a cofactor for several enzymes, is toxic at higher concentrations.[2] Therefore, the expression of the nik operon is tightly regulated. Overproduction of NikA can be a valuable tool for studying nickel transport and toxicity, and for potential applications in bioremediation and as a target for antimicrobial drug development. This document provides detailed protocols for the overproduction of NikA, and for assessing the physiological consequences of its accumulation in bacterial systems.
The NikA Signaling Pathway and Regulation
The expression of the nikA gene is part of the nikABCDE operon. This operon is regulated by both the general anaerobic regulator FNR and the nickel-responsive regulator NikR.[1][3] Under anaerobic conditions, FNR activates the transcription of the nik operon. In the presence of high nickel concentrations, NikR binds to the operator region of the nik operon and represses its transcription, thus preventing toxic intracellular accumulation of nickel.[2]
While initially implicated in nickel-dependent repellent chemotaxis, further studies have demonstrated that NikA is not required for this response in E. coli. The primary sensor for nickel as a repellent is the methyl-accepting chemotaxis protein Tar.[4][5] Upon binding nickel in the periplasm, the Tar receptor initiates a signaling cascade through the CheA/CheY two-component system, ultimately leading to a change in the direction of flagellar rotation and movement away from the repellent.
Signaling Pathway Diagram
Caption: Nickel transport, regulation, and chemotaxis pathways in E. coli.
Quantitative Data Summary
| Parameter | Value | Organism/Conditions | Reference |
| NikA Nickel Binding | |||
| Dissociation Constant (Kd) for Ni²⁺ | < 0.1 µM | E. coli NikA | [1][3] |
| Stoichiometry | 1 Ni²⁺ atom per NikA molecule | E. coli NikA | [1][3] |
| NikA Heme Binding | |||
| Dissociation Constant (Kd) for Hemin | ~0.5 µM | E. coli NikA | [6] |
| Dissociation Constant (Kd) for Protoporphyrin IX | ~0.5 µM | E. coli NikA | [6] |
| Native NikA Expression | |||
| Molecules per cell | ~23,000 | Anaerobically grown wild-type E. coli MC4100 | [1][3] |
| Overexpression of nikABCDE & mta | |||
| Reduction in Normalized Growth Rate (0.4 mM IPTG) | 45 ± 15.6% | Engineered E. coli BL21(DE3) | [7] |
| Nickel Bioaccumulation | 6.53 ± 1.47 mg Ni / g dry cell weight | Engineered E. coli BL21(DE3) | [7] |
| Nickel Toxicity in E. coli | |||
| Minimum Inhibitory Concentration (MIC) of NiSO₄·6H₂O | 350 mg/L | E. coli | |
| Growth Inhibition (shaken culture) | 40% biomass at 100 µM Ni, no growth at 200 µM Ni | E. coli K-12 | [8] |
| Growth Inhibition (static culture) | 60% biomass at 100 µM Ni, no growth at 300 µM Ni | E. coli K-12 | [8] |
Experimental Protocols
Overproduction and Purification of NikA Protein
This protocol is adapted from the method described for the overproduction of NikA in E. coli using the pRE1 overexpression vector.[1][3]
Materials:
-
E. coli strain harboring the pRE1 plasmid with the nikA gene insert.
-
Luria-Bertani (LB) medium with appropriate antibiotic for plasmid selection.
-
Inducer (e.g., Nalidixic acid for the pRE1 vector system).
-
Periplasmic extraction buffer (e.g., 30 mM Tris-HCl, pH 8.0, 20% sucrose, 1 mM EDTA).
-
Hydrophobic interaction chromatography (HIC) column and buffers.
-
Ion-exchange chromatography (IEX) column and buffers.
Protocol:
-
Inoculation and Growth: Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer. For the pRE1 vector, this is typically nalidixic acid. The optimal concentration and induction time should be determined empirically, but a starting point is 40-60 µg/mL of nalidixic acid for 3-5 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Periplasmic Extraction: Resuspend the cell pellet in ice-cold periplasmic extraction buffer. Incubate on ice for 10 minutes with gentle agitation. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the cells. The supernatant contains the periplasmic proteins, including NikA.
-
Hydrophobic Interaction Chromatography (HIC): Apply the periplasmic extract to a HIC column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer. Elute the bound proteins with a decreasing salt gradient. Collect fractions and analyze for the presence of NikA by SDS-PAGE.
-
Ion-Exchange Chromatography (IEX): Pool the NikA-containing fractions from HIC and dialyze against a low-salt buffer for IEX. Apply the dialyzed sample to an anion-exchange column (e.g., Q-Sepharose) equilibrated with the low-salt buffer. Elute the bound proteins with an increasing salt gradient.
-
Purity and Concentration: Analyze the purified fractions by SDS-PAGE to assess purity. Determine the protein concentration using a standard method such as the Bradford assay.
Experimental Workflow for NikA Overproduction and Purification
Caption: Workflow for the overexpression and purification of this compound.
Assessment of Nickel Toxicity
A. Minimum Inhibitory Concentration (MIC) Determination:
This protocol is a standard broth microdilution method to determine the lowest concentration of nickel that inhibits visible bacterial growth.[9][10]
Materials:
-
E. coli strain of interest.
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plate.
-
Nickel salt solution (e.g., NiSO₄ or NiCl₂) of known concentration.
Protocol:
-
Prepare Inoculum: Grow an overnight culture of E. coli in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the nickel salt solution in MHB. The final volume in each well should be 100 µL. Leave one well as a positive control (no nickel) and one as a negative control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of nickel at which no visible growth (turbidity) is observed.
B. Growth Curve Analysis:
This method assesses the effect of different nickel concentrations on the growth kinetics of E. coli.[11]
Materials:
-
E. coli strain of interest.
-
Minimal medium (e.g., M9 minimal medium) to avoid chelation of nickel by complex media components.
-
Nickel salt solution.
-
Spectrophotometer or plate reader capable of measuring OD₆₀₀.
Protocol:
-
Prepare Cultures: Grow an overnight culture of E. coli in minimal medium.
-
Set up Experimental Cultures: In a series of flasks or a multi-well plate, add fresh minimal medium with varying concentrations of nickel (e.g., 0, 10, 20, 50, 100 µM).
-
Inoculation: Inoculate each flask or well with the overnight culture to a starting OD₆₀₀ of approximately 0.05.
-
Monitor Growth: Incubate the cultures at 37°C with shaking. Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 12-24 hours.
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. From these curves, determine the lag phase duration, specific growth rate, and final cell density for each nickel concentration.
Measurement of Intracellular Nickel Accumulation
This protocol utilizes Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for the sensitive quantification of intracellular nickel.
Materials:
-
E. coli cells overproducing NikA and control cells.
-
Wash buffer (e.g., 50 mM EDTA, 100 mM NaCl, 10 mM KCl).
-
Nitric acid (trace metal grade).
-
ICP-MS instrument.
Protocol:
-
Cell Culture and Exposure: Grow the E. coli cultures (with and without NikA overproduction) in the presence of a defined concentration of nickel for a specific period.
-
Harvesting and Washing: Harvest a known number of cells by centrifugation. Wash the cell pellet multiple times with ice-cold wash buffer to remove extracellularly bound nickel.
-
Cell Lysis and Digestion: Resuspend the washed cell pellet in a known volume of concentrated nitric acid and incubate at a high temperature (e.g., 80°C) until the sample is completely digested.
-
Sample Preparation for ICP-MS: Dilute the digested sample with ultrapure water to a final volume suitable for ICP-MS analysis.
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument calibrated with nickel standards of known concentrations.
-
Data Normalization: Express the intracellular nickel concentration as µg of nickel per gram of dry cell weight or per 10⁹ cells.
Gene Expression Analysis by RT-qPCR
This protocol provides a general framework for analyzing the expression of genes involved in nickel homeostasis in response to NikA overproduction and/or nickel stress.[12][13]
Materials:
-
RNA extraction kit suitable for bacteria.
-
DNase I.
-
Reverse transcriptase and corresponding buffer.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target genes (e.g., nikR, rcnA) and a housekeeping gene (e.g., rrsA - 16S rRNA).
-
Real-time PCR instrument.
Protocol:
-
RNA Extraction: Extract total RNA from E. coli cultures grown under the desired experimental conditions using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, the appropriate primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene.
Concluding Remarks
The overproduction of NikA in bacterial systems is a powerful approach for elucidating the mechanisms of nickel transport and its physiological consequences. The protocols provided herein offer a comprehensive guide for researchers to express and purify NikA, and to quantitatively assess the impact of its overabundance on bacterial growth, nickel accumulation, and gene expression. These studies can contribute to a deeper understanding of metal homeostasis in bacteria and may inform the development of novel antimicrobial strategies and bioremediation technologies.
References
- 1. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of the nikR Gene Encoding a Nickel-Responsive Regulator in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 4. Repellent Taxis in Response to Nickel Ion Requires neither Ni2+ Transport nor the Periplasmic NikA Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of nickel toxicity in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered nickel bioaccumulation in Escherichia coli by NikABCDE transporter and metallothionein overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. Evaluation of Minimum Inhibitory Concentration of Heavy Metals Contained in Packaging Material Digest on Prominent Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing NikA-Nickel Binding Using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In bacteria such as Escherichia coli, the acquisition of essential transition metals like nickel is a tightly regulated process, crucial for the function of various metalloenzymes. The NikABCDE system is a well-characterized ATP-binding cassette (ABC) transporter responsible for high-affinity nickel uptake.[1][2] The periplasmic binding protein, NikA, is the initial receptor of this system, responsible for capturing nickel in the periplasmic space and delivering it to the transmembrane components, NikB and NikC.[2][3] Given its critical role in bacterial survival and pathogenesis, the NikA protein represents a potential target for novel antimicrobial agents.
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamic parameters of binding interactions in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment. This application note provides a detailed protocol for studying the binding of nickel ions to the this compound using ITC, enabling researchers to elucidate the energetics of this crucial biological interaction.
NikA-Mediated Nickel Transport Pathway
The NikABCDE transporter system facilitates the uptake of nickel from the periplasm into the cytoplasm. NikA first binds a chelated form of nickel, specifically a Ni(II)-(L-His)₂ complex, and undergoes a conformational change.[4][5] The loaded NikA then docks with the integral membrane proteins NikB and NikC. The binding and hydrolysis of ATP by the cytoplasmic components, NikD and NikE, power the translocation of the nickel complex across the inner membrane.
Data Presentation: Thermodynamics of NikA-Ligand Interaction
ITC experiments allow for the direct determination of key thermodynamic parameters. While the binding of free Ni(II) to NikA has been characterized, a complete thermodynamic profile is not always available in the literature. The data presented below summarizes known values and provides context with related binding systems.
Table 1: Thermodynamic Parameters for Ni(II) Ion Binding to E. coli NikA
| Parameter | Value | Conditions |
| Binding Stoichiometry (n) | ~1 | ITC |
| Dissociation Constant (K_d) | 11 ± 1.7 µM | ITC |
| Change in Enthalpy (ΔH) | Small, value not explicitly reported | ITC |
| Change in Entropy (TΔS) | Not explicitly reported | Calculated |
Note: The observed enthalpy of binding for Ni(II) to NikA was reported to be small but reproducible.[6] A full thermodynamic breakdown requires the explicit enthalpy value.
Table 2: Thermodynamic Parameters for Selected Ligand Binding to NikA and Homologues (for Reference)
| Protein | Ligand | n | K_d (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| E. coli NikA | In(III)-EDTA | 1 | 17.3 ± 3.0 | -3.5 | 3.0 |
| Y. pseudotuberculosis YntA | Ni(II)-EDTA | 1 | 0.063 ± 0.008 | -1.9 | 7.8 |
| Y. pseudotuberculosis YntA | Ni(II)-(L-His)₂ | 1 | 0.029 ± 0.006 | -5.9 | 4.3 |
This table provides reference values from studies on NikA and its homologues with different metal complexes, illustrating the range of thermodynamic signatures possible.
Experimental Protocols
ITC Experimental Workflow
The general workflow for an ITC experiment involves careful sample preparation, instrument setup, the titration itself, and subsequent data analysis to derive the thermodynamic parameters.
Protocol 1: Sample Preparation
Accurate sample preparation is critical for high-quality ITC data. The goal is to have a pure, metal-free protein and a precise ligand concentration in an identical buffer to minimize artifacts.
Materials:
-
Purified this compound
-
Nickel (II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Buffer components (e.g., HEPES, NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Spectrophotometer and equipment for protein concentration determination (e.g., Bradford or BCA assay)
-
High-precision analytical balance
Methodology:
-
Preparation of Apo-NikA:
-
To ensure NikA is free of any bound metals from purification, dialyze the purified protein solution against a buffer containing 1-5 mM EDTA (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) for at least 4 hours at 4°C.
-
Perform a second dialysis step against the same buffer without EDTA for 4 hours to remove the EDTA.
-
-
Buffer Matching:
-
Prepare a large batch of the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Using a buffer with low ionization enthalpy like HEPES is recommended to minimize heat changes from proton exchange.[7]
-
Dialyze the apo-NikA protein against at least 2 changes of 1 L of the final experimental buffer at 4°C for a minimum of 4 hours per change. This step is crucial to ensure the protein solution and the final ligand solution are in an identical buffer matrix.
-
Reserve the final dialysis buffer (dialysate) for preparing the nickel solution.
-
-
Preparation of Nickel Solution:
-
Using the final dialysate from the protein preparation, prepare a stock solution of NiCl₂. Weigh the salt precisely and calculate the concentration accurately.
-
Prepare the final nickel solution for the ITC syringe by diluting the stock solution with the same dialysate.
-
-
Concentration Determination:
-
Determine the final concentration of the this compound solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient, or a colorimetric assay like Bradford or BCA).
-
The concentration of the nickel solution should be known from its preparation.
-
Protocol 2: Isothermal Titration Calorimetry
This protocol outlines the steps for performing the ITC experiment. Concentrations are suggestions and may need to be optimized based on the specific instrument and expected affinity.
ITC Instrument Parameters (Example):
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Reference Power: 10 µcal/sec
-
Initial Delay: 60 sec
-
Injection Volume: 2 µL (for a ~200 µL cell)
-
Number of Injections: 19-24
-
Spacing: 150 sec
Methodology:
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with deionized water.
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
-
Sample Loading:
-
Load the this compound solution into the sample cell. A typical starting concentration is between 20 µM and 50 µM.
-
Load the NiCl₂ solution into the injection syringe. The concentration should be 8-10 times higher than the protein concentration (e.g., 200 µM to 500 µM).
-
Place the loaded syringe into the instrument and allow the system to equilibrate until a stable baseline is achieved.
-
-
Titration Experiment:
-
Initiate the titration run with the defined parameters. The first injection is typically smaller (e.g., 0.4 µL) and is often discarded during analysis to remove artifacts from syringe equilibration.
-
-
Control Experiment:
-
To accurately determine the heat of dilution, perform a control titration by injecting the NiCl₂ solution from the syringe into the sample cell containing only the final experimental buffer (dialysate).
-
This control experiment should be run under the identical conditions as the main experiment.
-
Protocol 3: Data Analysis
-
Data Integration:
-
The raw ITC data consists of heat pulses over time. Integrate the area under each peak to determine the heat change (ΔH) per injection.
-
-
Subtraction of Controls:
-
Subtract the heat of dilution obtained from the control experiment (nickel into buffer) from the heats of binding for the main experiment on a per-injection basis.
-
-
Data Fitting:
-
Plot the corrected heat per mole of injectant against the molar ratio of [Nickel]/[NikA].
-
Fit the resulting binding isotherm to a suitable model, such as a "One Set of Sites" model, using the analysis software provided with the ITC instrument.
-
-
Derivation of Thermodynamic Parameters:
-
The fitting procedure will yield the values for the stoichiometry (n), the association constant (K_a), and the enthalpy of binding (ΔH).
-
Calculate the dissociation constant (K_d) as the reciprocal of K_a (K_d = 1/K_a).
-
Calculate the Gibbs free energy of binding (ΔG) using the equation: ΔG = -RTln(K_a) , where R is the gas constant and T is the absolute temperature in Kelvin.
-
Calculate the entropy of binding (ΔS) using the equation: ΔS = (ΔH - ΔG) / T .
-
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method to fully characterize the thermodynamic forces driving the interaction between the periplasmic protein NikA and nickel. By following these detailed protocols, researchers can obtain high-quality data on the binding affinity, stoichiometry, and the enthalpic and entropic contributions of this interaction. This information is fundamental to understanding the mechanisms of bacterial nickel acquisition and can provide a quantitative basis for the development of inhibitors targeting this essential pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative and Functional Genomic Analysis of Prokaryotic Nickel and Cobalt Uptake Transporters: Evidence for a Novel Group of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for nikA Protein Fluorescence Quenching Assay for Metal Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Escherichia coli nickel-binding protein A (NikA) is a periplasmic protein crucial for nickel uptake.[1][2] This application note describes a robust method for characterizing the binding of metals to NikA using its intrinsic tryptophan fluorescence. The assay is based on the principle that the binding of a metal ion to NikA quenches the fluorescence emitted by its tryptophan residues.[3] This phenomenon allows for the quantitative determination of binding affinities (dissociation constants, Kd) and the assessment of binding selectivity. This assay is a valuable tool for screening potential inhibitors of nickel transport and for fundamental studies of metal homeostasis in bacteria.
Principle of the Assay
NikA contains tryptophan residues that fluoresce when excited with ultraviolet (UV) light.[3] The fluorescence intensity is sensitive to the local environment of the tryptophan residues.[4] When a metal ion binds to NikA, it can cause a conformational change in the protein, altering the environment of the tryptophan residues and leading to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[5] The extent of quenching is proportional to the concentration of the metal-bound protein, allowing for the determination of the binding affinity.
The primary mechanism of quenching in this assay is static quenching, which occurs when the metal ion forms a non-fluorescent complex with the protein.[6] It is crucial to correct for the inner filter effect (IFE), where the titrant (metal solution) absorbs either the excitation or emission light, leading to an apparent decrease in fluorescence that is not due to binding.[4]
Data Presentation
The binding affinities of various metal ions and metal-amino acid complexes for NikA have been determined using fluorescence quenching and other biophysical methods. The following tables summarize these findings.
Table 1: Dissociation Constants (Kd) of Metal Ions and Complexes with NikA
| Ligand | Method | Dissociation Constant (Kd) | Reference |
| Ni²⁺ | Fluorescence Quenching | < 0.1 µM | [3] |
| Ni²⁺ | Isothermal Titration Calorimetry (ITC) | ~10 µM | [1] |
| Co²⁺ | Isothermal Titration Calorimetry (ITC) | ~200 µM | [1] |
| Co²⁺, Cu²⁺, Fe²⁺ | Fluorescence Quenching | At least 10-fold weaker binding than Ni²⁺ | [3] |
| Ni(II)-(L-His)₂ | Isothermal Titration Calorimetry (ITC) | 0.075 µM | |
| Co(II)-(L-His)₂ | Isothermal Titration Calorimetry (ITC) | 0.15 µM | |
| Cu(II)-(L-His)₂ | Isothermal Titration Calorimetry (ITC) | 0.25 µM | |
| Heme | Tryptophan Fluorescence Quenching | ~0.5 µM | [7] |
Note: The discrepancy in Kd values for Ni²⁺ may be due to different experimental conditions and techniques.
Experimental Protocols
NikA Protein Expression and Purification
A prerequisite for this assay is the availability of pure, nickel-free this compound.
Protocol 1a: Overexpression of NikA
-
Transform E. coli cells (e.g., BL21(DE3) strain) with an expression vector containing the nikA gene (e.g., pRE1).[2]
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C with appropriate antibiotic selection.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Continue to grow the cells for an additional 3-4 hours at 37°C.
-
Harvest the cells by centrifugation.
Protocol 1b: Purification of Apo-NikA (Nickel-free)
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Remove cell debris by centrifugation.
-
Purify NikA from the supernatant using a combination of hydrophobic interaction and ion-exchange chromatography.[2]
-
To ensure the protein is nickel-free, perform dialysis against a buffer containing a chelating agent like EDTA, followed by extensive dialysis against a metal-free buffer (e.g., Tris-HCl, HEPES).
-
Verify the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
Fluorescence Quenching Assay for Metal Binding
Materials:
-
Purified, nickel-free this compound
-
Metal salt solutions (e.g., NiCl₂, CoCl₂, CuCl₂, ZnCl₂) of known concentrations
-
Metal-free buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Spectrofluorometer
-
Quartz cuvettes
Protocol 2a: Instrument Setup
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[4]
-
Set the emission wavelength scan range from 310 nm to 450 nm. The emission maximum for NikA is expected to be around 340-350 nm.
-
Set the excitation and emission slit widths to 5 nm.
Protocol 2b: Titration Experiment
-
Place a known concentration of this compound (e.g., 1-2 µM) in the quartz cuvette containing the metal-free buffer.
-
Record the initial fluorescence spectrum of the apo-protein (F₀).
-
Make successive additions of small aliquots of the concentrated metal salt solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum (F).
-
Continue the titration until the fluorescence intensity no longer changes significantly upon further addition of the metal, indicating saturation of the binding sites.
Data Analysis
Protocol 3a: Inner Filter Effect (IFE) Correction The inner filter effect must be corrected for accurate binding affinity determination.[4]
-
Measure the absorbance of the metal salt solution at the excitation (295 nm) and emission (peak emission wavelength) wavelengths.
-
Correct the observed fluorescence intensity (F_obs) at each titration point using the following formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_corr is the corrected fluorescence intensity, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.
Protocol 3b: Determination of Dissociation Constant (Kd)
-
Calculate the fractional change in fluorescence (ΔF/F₀) at each metal concentration.
-
Plot the change in fluorescence (ΔF) against the total metal concentration.
-
Fit the data to a one-site binding model using non-linear regression to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [M]) / (Kd + [M]) where ΔF_max is the maximum change in fluorescence at saturation, and [M] is the free metal concentration (which can be approximated by the total metal concentration if the protein concentration is much lower than the Kd).
Visualizations
Caption: Experimental workflow for the NikA fluorescence quenching assay.
Caption: Simplified schematic of NikA-mediated metal uptake.
Caption: Logical flow of the fluorescence quenching phenomenon.
References
- 1. benchchem.com [benchchem.com]
- 2. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Binding Prediction Using Protein Structure Graphs and Residual Graph Attention Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Site-Directed Mutagenesis of NikA Nickel-Binding Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
NikA is a periplasmic nickel-binding protein in Escherichia coli that plays a crucial role in nickel uptake as part of the NikABCDE ATP-binding cassette (ABC) transporter system.[1] Understanding the molecular determinants of nickel binding in NikA is essential for elucidating the mechanisms of nickel homeostasis in bacteria and can inform the development of novel antimicrobial strategies targeting metal acquisition pathways.
This document provides detailed protocols for performing site-directed mutagenesis on the key nickel-binding residue of NikA, His416, followed by protein expression, purification, and characterization of nickel-binding affinity. His416 has been identified as the sole residue in NikA that directly coordinates with the nickel ion, making it a critical target for mutagenesis studies.[2][3]
Data Presentation
Site-directed mutagenesis of the His416 residue in NikA has been shown to significantly impact its binding affinity for the nickel complex, Ni(II)-(L-His)₂. The following table summarizes the dissociation constants (Kd) for wild-type NikA and various H416 mutants, as determined by fluorescence-based binding assays.
| NikA Variant | Mutation | Kd for Ni(II)-(L-His)₂ (µM) | Fold Change in Affinity vs. Wild-Type |
| Wild-Type | - | 0.2 ± 0.1 | - |
| H416C | Histidine to Cysteine | 1.3 ± 0.2 | ~6.5-fold decrease |
| H416E | Histidine to Glutamate | 1.8 ± 0.3 | ~9-fold decrease |
| H416Q | Histidine to Glutamine | 2.5 ± 0.4 | ~12.5-fold decrease |
| H416I | Histidine to Isoleucine | No detectable binding | - |
Data adapted from "Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA".[2]
Signaling Pathways and Experimental Workflows
NikABCDE Nickel Transport System
Caption: The NikABCDE transporter system in E. coli.
Site-Directed Mutagenesis Workflow
Caption: Workflow for site-directed mutagenesis of NikA.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of nikA (QuikChange™ Method)
This protocol is adapted from the QuikChange™ site-directed mutagenesis method.[4]
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., substituting the codon for His416 with one for Alanine, Cysteine, etc.).
-
The mutation should be in the center of the primer, flanked by 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).[4]
-
Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.
2. PCR Amplification:
-
Set up the following 50 µL PCR reaction in a PCR tube:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward mutagenic primer (10 µM)
-
1.25 µL of reverse mutagenic primer (10 µM)
-
1 µL of dsDNA template (plasmid containing wild-type nikA, 5-50 ng)
-
1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)
-
ddH₂O to 50 µL
-
-
Perform thermal cycling using the following parameters:
-
Initial Denaturation: 95°C for 1 minute
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
3. DpnI Digestion:
-
Following PCR, cool the reaction on ice for 2 minutes.
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Mix gently by pipetting and incubate at 37°C for 1 hour to digest the parental, methylated DNA template.[4]
4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of His-tagged NikA Variants
This protocol is for the expression and purification of N- or C-terminally His-tagged NikA and its mutants from the E. coli periplasm.
1. Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged NikA variant.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM) and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
2. Periplasmic Extraction:
-
Resuspend the cell pellet in ice-cold sucrose buffer (30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).
-
Incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the pellet in an equal volume of ice-cold 5 mM MgSO₄.
-
Incubate in an ice bath for 10 minutes with stirring.[5]
-
Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the spheroplasts. The supernatant is the osmotic shock fluid containing the periplasmic proteins.
3. Ni-NTA Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with 5-10 column volumes of binding buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the periplasmic extract onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged NikA variant with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a suitable buffer for downstream applications (e.g., the buffer to be used for ITC).
Protocol 3: Nickel-Binding Assay by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
1. Sample Preparation:
-
The purified NikA variant and the Ni(II)-(L-His)₂ ligand solution must be in identical, degassed buffers to minimize heats of dilution.[6] A common buffer is 20 mM HEPES, pH 7.5, with 150 mM NaCl.
-
The concentration of the NikA variant in the sample cell should be approximately 10-50 µM.
-
The concentration of the Ni(II)-(L-His)₂ solution in the syringe should be 10-20 times higher than the protein concentration.[7]
-
Accurately determine the concentrations of both the protein and the ligand.
2. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the NikA variant solution into the sample cell and the Ni(II)-(L-His)₂ solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control experiment by titrating the Ni(II)-(L-His)₂ solution into the buffer alone to determine the heat of dilution.
3. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the corrected data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: Kd, n, and ΔH.
By following these protocols, researchers can systematically investigate the role of specific residues in the nickel-binding site of NikA, providing valuable insights into the mechanisms of bacterial nickel acquisition.
References
- 1. The nik operon of Escherichia coli encodes a periplasmic binding-protein-dependent transport system for nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine 416 of the periplasmic binding protein NikA is essential for nickel uptake in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Application Notes and Protocols for X-ray Crystallography of NikA Protein Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallography of the Escherichia coli periplasmic nickel-binding protein, NikA. This document is intended to guide researchers through the process of expression, purification, crystallization, and structure determination of NikA, a key component of the NikABCDE nickel transport system and a potential target for antimicrobial drug development.
Introduction to NikA
NikA is a periplasmic binding protein in Escherichia coli that plays a crucial role in nickel homeostasis.[1][2] It is the initial receptor for nickel in the NikABCDE ATP-binding cassette (ABC) transport system, which is responsible for the uptake of nickel, an essential cofactor for several enzymes, including hydrogenases.[1][3][4] The NikA protein captures nickel in the periplasm and delivers it to the transmembrane permease complex, consisting of NikB and NikC. The nucleotide-binding domains, NikD and NikE, then energize the transport of nickel across the inner membrane into the cytoplasm.
Beyond its role in nickel transport, NikA has also been identified as a heme-binding protein, suggesting a potential dual function as a heme chaperone in the periplasm, particularly under anaerobic conditions.[4][5][6] Structural studies of NikA are therefore critical for understanding its ligand-binding specificity and its role in both nickel and heme metabolism. Such studies can inform the design of inhibitors that could disrupt these essential processes in pathogenic bacteria.
Signaling and Transport Pathway
The NikABCDE system is a well-characterized ABC transporter. The process begins with NikA binding to its ligand in the periplasm. The ligand-bound NikA then interacts with the NikBC transmembrane proteins, initiating a conformational change that, coupled with ATP hydrolysis by the NikDE ATPase components, facilitates the translocation of the ligand into the cytoplasm. The regulation of the nikABCDE operon is complex, involving the fumarate-nitrate regulator (FNR) under anaerobic conditions and repression by the NikR regulator in the presence of high nickel concentrations.[1][3]
Experimental Protocols
Overexpression and Purification of NikA
This protocol is adapted from established methods for the production of recombinant NikA.[7][8]
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a NikA expression vector (e.g., pRE1 with the nikA gene).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 10% (v/v) glycerol, 0.1% Triton X-100.
-
Wash Buffer: 20 mM sodium phosphate, 300 mM NaCl, 5 mM Imidazole, pH 7.4.
-
Elution Buffer: 20 mM sodium phosphate, 300 mM NaCl, 500 mM Imidazole, pH 7.4.
-
Ni-NTA affinity chromatography resin.
-
Ion-exchange chromatography column (e.g., Q-Sepharose).
-
Size-exclusion chromatography column (e.g., Superdex 200).
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble this compound.
-
Affinity Chromatography: If using a His-tagged construct, incubate the clarified lysate with pre-equilibrated Ni-NTA resin. Wash the resin with Wash Buffer to remove non-specifically bound proteins. Elute NikA with Elution Buffer.
-
Ion-Exchange Chromatography: Dialyze the eluted protein against a low-salt buffer and apply to an ion-exchange column. Elute with a linear salt gradient.
-
Size-Exclusion Chromatography: As a final purification step, apply the protein to a size-exclusion column to remove aggregates and further purify the protein.
-
Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.
Crystallization of NikA
The following conditions are starting points for the crystallization of NikA. Optimization will likely be required.
Methods:
-
Vapor Diffusion: This is the most common method for protein crystallization.
-
Hanging Drop: A small drop of protein-precipitant mixture is suspended over a reservoir of precipitant solution.
-
Sitting Drop: The protein-precipitant drop is placed on a post within a sealed well containing the reservoir solution.
-
Starting Crystallization Conditions:
| Condition | Apo-NikA | NikA-Ni Complex |
|---|---|---|
| Protein Conc. | 10-15 mg/mL | 10-15 mg/mL |
| Precipitant | 1.5-2.0 M Ammonium Sulfate | 1.0 M Sodium Citrate |
| Buffer | 0.1 M HEPES pH 7.5 | 0.1 M Tris-HCl pH 8.5 |
| Additive | 2% (v/v) PEG 400 | N/A |
| Temperature | 20°C | 20°C |
Procedure:
-
Prepare a stock solution of the purified this compound in a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
For the NikA-Ni complex, incubate the purified protein with a 2-5 fold molar excess of NiCl₂ for 1 hour on ice prior to setting up crystallization trials.
-
Set up crystallization plates using the hanging or sitting drop vapor diffusion method, mixing the protein solution with the precipitant solution in a 1:1 ratio.
-
Incubate the plates at the desired temperature and monitor for crystal growth over several days to weeks.
X-ray Data Collection and Structure Refinement
Data Collection:
-
Cryoprotection: Crystals should be briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction: Collect diffraction data at a synchrotron source. It is crucial to collect a complete dataset with good resolution and statistics.
Data Processing and Structure Determination:
-
Data Processing: Process the raw diffraction images using software such as HKL2000 or XDS to integrate the reflections and scale the data.
-
Structure Solution: The structure can be solved by molecular replacement using a known structure of a homologous protein as a search model.
-
Refinement: Refine the initial model against the experimental data using programs like PHENIX or REFMAC5. This involves iterative cycles of model building in Coot and automated refinement.
-
Validation: The quality of the final model should be assessed using tools like MolProbity to check for geometric outliers and clashes.
Quantitative Data Summary
The following tables summarize crystallographic data for different forms of NikA, compiled from the Protein Data Bank (PDB).
Table 1: Data Collection Statistics
| PDB ID | Ligand | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å) | Completeness (%) | I/σI |
| 1UIU | Apo | 2.00 | P 2₁ 2₁ 2₁ | 51.5, 87.8, 116.4 | 99.7 (99.0) | 14.3 (2.0) |
| 1UIV | Ni²⁺ | 2.00 | P 2₁ 2₁ 2₁ | 51.6, 87.7, 116.2 | 99.8 (99.5) | 16.1 (2.0) |
| 4I8C | Ni-(L-His)₂ | 1.85 | P 2₁ 2₁ 2₁ | 52.0, 88.3, 115.8 | 99.9 (100.0) | 12.8 (2.1) |
Values in parentheses are for the highest resolution shell.
Table 2: Refinement Statistics
| PDB ID | Ligand | R-work / R-free (%) | No. of Atoms | Avg. B-factor (Ų) | Ramachandran Outliers (%) |
| 1UIU | Apo | 20.1 / 24.5 | 3968 | 27.8 | 0.0 |
| 1UIV | Ni²⁺ | 20.3 / 24.8 | 3987 | 26.5 | 0.0 |
| 4I8C | Ni-(L-His)₂ | 18.2 / 21.9 | 4153 | 21.3 | 0.0 |
Conclusion
The structural determination of NikA in its various forms provides invaluable insights into its function in nickel and potentially heme transport. The protocols and data presented here serve as a comprehensive resource for researchers aiming to study NikA and similar periplasmic binding proteins. A thorough understanding of the structure and function of NikA will be instrumental in the development of novel therapeutic agents that target bacterial metal acquisition pathways.
References
- 1. Complex transcriptional control links NikABCDE-dependent nickel transport with hydrogenase expression in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineered nickel bioaccumulation in Escherichia coli by NikABCDE transporter and metallothionein overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
Application Notes and Protocols for Nickel Biosensor Development Using Purified NikA Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and use of a highly sensitive and selective nickel biosensor based on the purified NikA protein from Escherichia coli. NikA, a periplasmic binding protein, exhibits a high affinity and specificity for nickel ions, making it an excellent biological recognition element for biosensor applications. This document outlines the principles, protocols for protein purification and sensor fabrication, and potential applications in environmental monitoring, industrial process control, and biomedical research.
Introduction
Nickel (Ni²⁺) is an essential micronutrient for various biological processes but can be toxic at elevated concentrations. The development of robust and sensitive methods for nickel detection is crucial for environmental protection and human health. Traditional analytical techniques for nickel detection, such as atomic absorption spectroscopy, are often lab-based, time-consuming, and require expensive instrumentation. Biosensors offer a promising alternative, providing rapid, specific, and portable detection platforms.
The E. coli this compound is a key component of the NikABCDE ATP-binding cassette (ABC) transporter system, responsible for high-affinity nickel uptake.[1] NikA specifically binds to a complex of nickel and two L-histidine molecules (Ni(II)-(L-His)₂), with a dissociation constant (Kd) of less than 0.1 µM.[2][3] This high specificity and affinity make purified NikA an ideal candidate for the development of nickel biosensors.
This application note details the development of an electrochemical biosensor utilizing purified, hexa-histidine tagged NikA (His-NikA) immobilized on a nickel-nitrilotriacetic acid (Ni-NTA) functionalized gold electrode. The binding of nickel to the immobilized this compound induces a conformational change, which can be detected as a change in the electrochemical signal.
Signaling Pathway and Detection Principle
The principle of the NikA-based biosensor relies on the specific binding of nickel ions to the this compound, which is immobilized on an electrode surface. This binding event is transduced into a measurable electrical signal.
Quantitative Data Summary
The performance of a biosensor is characterized by several key parameters. The following table summarizes the expected performance of a NikA-based electrochemical biosensor compared to other nickel biosensor types.
| Parameter | NikA-Based Biosensor (Expected) | Urease-Based Biosensor | DNAzyme-Based Biosensor |
| Detection Limit | ~10 nM | 0.005 mg/L (~85 nM)[4] | 6.67 nM[5] |
| Dynamic Range | 10 nM - 1 µM | 0.1 - 10 mg/L | 20 nM - 0.2 mM[5] |
| Specificity | High for Ni(II)-(L-His)₂ | Affected by other urease inhibitors | High for Ni²⁺ |
| Response Time | < 5 minutes | 5 - 15 minutes | ~30 minutes |
Experimental Protocols
Purification of His-tagged this compound
This protocol describes the purification of hexa-histidine tagged this compound from E. coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli strain overexpressing His-tagged NikA
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose Resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Column Preparation: Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5 column volumes (CV) of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with 5 CV of Elution Buffer.
-
Dialysis: Dialyze the eluted protein against a suitable buffer (e.g., PBS) to remove imidazole.
-
Purity Check: Analyze the purified protein by SDS-PAGE.
Fabrication of the NikA-Based Electrochemical Biosensor
This protocol details the immobilization of purified His-NikA onto a Ni-NTA functionalized gold electrode.
Materials:
-
Gold electrodes
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: Extremely corrosive!
-
NTA-thiol solution
-
NiCl₂ solution (100 mM)
-
Purified His-NikA protein solution (1 mg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Electrode Cleaning: Clean the gold electrodes by immersing them in Piranha solution for 5 minutes, followed by thorough rinsing with deionized water and ethanol. Dry under a stream of nitrogen.
-
NTA-thiol Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned electrodes in a solution of NTA-thiol for 12-18 hours to form a self-assembled monolayer.
-
Nickel Chelation: Rinse the electrodes with ethanol and water, then immerse them in a 100 mM NiCl₂ solution for 1 hour to chelate nickel ions to the NTA groups.
-
NikA Immobilization: Rinse the electrodes with water and incubate them with the purified His-NikA protein solution for 2 hours at room temperature.
-
Blocking: To block any non-specific binding sites, immerse the electrodes in a 1% BSA solution for 1 hour.
-
Final Wash: Gently wash the electrodes with PBS to remove any unbound protein. The biosensor is now ready for use.
References
- 1. Progress in Nickel MOF-Based Materials for Electrochemical Biosensor and Supercapacitor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 3. mdpi.com [mdpi.com]
- 4. Development, Optimization, Characterization, and Application of Electrochemical Biosensors for Detecting Nickel Ions in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical biosensor for Ni(2+) detection based on a DNAzyme-CdSe nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Immobilized-Metal-Ion Affinity Chromatography (HP-IMAC) of NikA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of the protein NikA (NF-κB-inducing kinase) using High-Performance Immobilized-Metal-Ion Affinity Chromatography (HP-IMAC). NikA is a key upstream regulator of the noncanonical NF-κB signaling pathway, making it a crucial target in immunity, inflammation, and cancer research.[1] HP-IMAC is a powerful and widely used technique for the rapid, single-step purification of recombinant proteins with high purity and yield.[2][3]
Principle of the Method
Immobilized-Metal-Ion Affinity Chromatography (IMAC) is a form of affinity chromatography that separates proteins based on their affinity for chelated metal ions.[4] The principle relies on the interaction between the imidazole side chains of histidine residues on the protein surface and transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) immobilized on a chromatographic resin.[3][5] Recombinant proteins are often engineered with a polyhistidine tag (His-tag) at the N- or C-terminus, which provides a strong and specific binding site for the immobilized metal ions.[2][6] The purification process involves four main steps:
-
Column Charging: The chromatographic column is charged with a suitable metal ion, typically Ni²⁺ for His-tagged proteins.
-
Sample Loading: The cell lysate containing the His-tagged NikA is loaded onto the column. The His-tagged protein binds to the immobilized metal ions.
-
Washing: Unbound and weakly bound proteins are washed from the column using a wash buffer containing a low concentration of a competing agent, such as imidazole.
-
Elution: The purified His-tagged NikA is eluted from the column using a high concentration of imidazole or by lowering the pH.
Data Presentation
The following table summarizes representative quantitative data from a typical HP-IMAC purification of a His-tagged protein like NikA. The values are illustrative and may vary depending on the expression system, cell lysis efficiency, and specific chromatographic conditions.
| Purification Step | Total Protein (mg) | NikA (mg) | Yield (%) | Purity (%) | Specific Activity (U/mg) |
| Crude Lysate | 500 | 10 | 100 | 2 | 10 |
| HP-IMAC Eluate | 12 | 8.5 | 85 | >90 | 95 |
Experimental Protocols
This section provides a detailed methodology for the purification of His-tagged NikA using HP-IMAC.
Materials and Reagents
-
HP-IMAC Column: Pre-packed Ni²⁺-charged column (e.g., HiTrap IMAC HP, Nuvia IMAC).[7]
-
Chromatography System: A high-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) system.
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.[7][8]
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0.[8]
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0.
-
Recharging Solution: 100 mM NiSO₄.
-
Sample: Clarified cell lysate containing His-tagged NikA.
Sample Preparation
-
Harvest cells expressing His-tagged NikA by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., Binding Buffer with protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization on ice.[9]
-
Clarify the lysate by centrifugation at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to remove cell debris.[9]
-
Filter the supernatant through a 0.45 µm filter before loading onto the column.[8]
HP-IMAC Protocol
The following protocol is for a 1 mL pre-packed HP-IMAC column. Adjust volumes and flow rates for different column sizes.
-
Column Equilibration:
-
Wash the column with 5-10 column volumes (CV) of sterile, distilled water.
-
Equilibrate the column with 5-10 CV of Binding Buffer at a flow rate of 1 mL/min.[7]
-
-
Sample Loading:
-
Load the clarified lysate onto the column at a low flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound NikA protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration. A step elution is often sufficient for high-purity protein.
-
Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
-
Column Regeneration:
-
Wash the column with 5 CV of Elution Buffer.
-
Wash with 5 CV of distilled water.
-
Strip the metal ions with 5 CV of Stripping Buffer.[9]
-
Wash with 5 CV of distilled water.
-
Recharge the column with 2 CV of Recharging Solution.
-
Wash with 5 CV of distilled water and store in 20% ethanol.
-
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the HP-IMAC purification of NikA.
References
- 1. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance analytical applications of immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 8. neb.com [neb.com]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Periplasmic Extraction of NikA Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction of the NikA protein from the periplasm of Escherichia coli. NikA is a periplasmic binding protein that is part of the NikABCDE nickel transport system and has also been identified as a heme-binding protein.[1] The protocols outlined below are designed to provide researchers with reliable methods for obtaining periplasmic fractions enriched with NikA for further study and use in drug development.
Introduction
The this compound in E. coli is a key component of the nickel uptake machinery, making it a potential target for antimicrobial drug development.[2] Accurate and efficient extraction of this protein from its native periplasmic environment is crucial for in-depth biochemical and structural analysis. The periplasm represents a distinct subcellular compartment in Gram-negative bacteria, containing a unique set of proteins.[3] Isolating proteins from this compartment minimizes contamination from the much larger pool of cytoplasmic proteins.[3] This document details two common and effective methods for periplasmic protein extraction: Cold Osmotic Shock and Chloroform Shock .
Data Presentation: Comparison of Periplasmic Extraction Methods
| Extraction Method | Organism(s) | Total Protein Released (µg/mg of dry cell weight) | Key Advantages | Key Disadvantages | Reference(s) |
| Cold Osmotic Shock | Pseudomonas fragi | 11.2 | Well-established, yields active proteins. | More time-consuming, multiple centrifugation steps. | [1] |
| Acinetobacter lwoffii | 1.8 | [1] | |||
| Chloroform Shock | Pseudomonas fragi | 14.6 | Rapid, simple, and quantitative.[4] | Chloroform is a hazardous chemical. | [1] |
| Acinetobacter lwoffii | 2.4 | [1] |
Note: The data presented is for the total periplasmic protein released and may not directly reflect the specific yield of NikA. The chloroform shock method generally resulted in a higher yield of total periplasmic proteins compared to the cold osmotic shock method for the tested organisms.[1]
Experimental Protocols
Cold Osmotic Shock Method
This method relies on the rapid change in osmotic pressure to selectively rupture the outer membrane of E. coli, releasing the periplasmic contents.[5][6]
Materials:
-
E. coli cell pellet expressing NikA
-
Buffer A (Hypertonic Buffer): 0.03 M Tris-HCl (pH 8.0), 20% (w/v) sucrose, 5 mM EDTA
-
Ice-cold sterile distilled water
-
Refrigerated centrifuge
-
Sterile centrifuge tubes
Procedure:
-
Harvest E. coli cells from culture by centrifugation at 10,000 x g for 10 minutes at 4°C.[6]
-
Discard the supernatant and resuspend the cell pellet in 8 ml of ice-cold Buffer A per gram of wet cell pellet.[6]
-
Incubate the suspension on a rotating shaker at 180 rpm for 10 minutes at room temperature.[6]
-
Pellet the cells by centrifugation at 10,500 rpm for 10 minutes at 4°C.[6]
-
Carefully decant the supernatant.
-
Resuspend the cell pellet in 10 ml of ice-cold sterile distilled water per gram of original wet cell pellet.[6]
-
Mix gently on a rotating shaker in an ice bath for 10 minutes.[6]
-
Centrifuge the suspension at 10,500 rpm for 10 minutes at 4°C to pellet the spheroplasts (cells with the outer membrane removed).[6]
-
The supernatant is the periplasmic fraction containing the this compound. Carefully collect the supernatant and store it at -20°C or proceed with further purification steps.
Chloroform Shock Method
This method utilizes chloroform to permeabilize the outer membrane, leading to the release of periplasmic proteins.[4][7] It is a simpler and more rapid alternative to osmotic shock.[4]
Materials:
-
E. coli cell pellet expressing NikA
-
Chloroform
-
Buffer B: 0.01 M Tris-HCl (pH 8.0)
-
Centrifuge
-
Sterile centrifuge tubes
Procedure:
-
Harvest E. coli cells from culture by centrifugation.
-
Resuspend the cell pellet in a minimal volume of Buffer B.
-
Add 10 µl of chloroform for every 1 ml of cell suspension.[8]
-
Vortex the mixture vigorously for 15-30 seconds.
-
Incubate at room temperature for 15 minutes.[8]
-
Add 200 µl of Buffer B for every 1 ml of the initial cell suspension.[8]
-
Centrifuge the suspension at approximately 7,000 rpm for 20 minutes at room temperature.[8]
-
The supernatant contains the released periplasmic proteins, including NikA. Carefully collect the supernatant for further analysis.
Mandatory Visualizations
Nickel Transport Pathway in E. coli
The following diagram illustrates the NikABCDE-dependent nickel transport system in Escherichia coli.
Caption: The NikABCDE transporter facilitates nickel uptake across the inner membrane.
Experimental Workflow for Periplasmic Extraction
This diagram outlines the general workflow for both the Cold Osmotic Shock and Chloroform Shock methods.
Caption: A flowchart comparing the steps of two periplasmic extraction methods.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. How to trigger periplasmic release in recombinant Escherichia coli: A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, rapid, and quantitative release of periplasmic proteins by chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Osmotic Shock Procedures - Hancock Lab [cmdr.ubc.ca]
- 7. journals.asm.org [journals.asm.org]
- 8. US4497730A - Method for obtaining periplasmic proteins from bacterial cells using chloroform - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant NikA Protein Expression
This technical support center provides troubleshooting guidance for researchers encountering low yields of recombinant NikA protein expression in E. coli. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any or very low expression of my recombinant this compound on a Western blot. What are the likely causes and solutions?
Low or no expression of recombinant NikA can stem from several factors, ranging from the genetic construct to the host cell's metabolic state.[1][2]
-
Codon Bias: The nikA gene's codon usage may not be optimal for E. coli's translational machinery.[3][4][5] This can lead to stalled translation and low protein yield.
-
Vector and Promoter Issues: Incorrect vector construction or a weak or leaky promoter can lead to poor transcription.
-
Solution: Verify the integrity of your expression vector by sequencing.[1] Ensure you are using a strong, inducible promoter like the T7 promoter for high-level expression.[4][9] For potentially toxic proteins, a tightly regulated promoter system like the araBAD promoter (in strains like BL21-AI) can be beneficial to prevent leaky expression before induction.[8][10]
-
-
Protein Toxicity: The this compound itself might be toxic to the E. coli host, leading to poor cell growth and low protein yields.[10][11]
-
Solution: Use a tightly controlled expression system to minimize basal expression before induction.[8][10] Lowering the induction temperature and using a lower concentration of the inducer (e.g., IPTG) can also mitigate toxicity.[10][12][13] Additionally, consider using E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3) or C43(DE3).[7][8]
-
-
mRNA Instability: The secondary structure of the nikA mRNA transcript could hinder ribosome binding and translation initiation.
-
Solution: Several online tools can predict mRNA secondary structure. Minor changes to the nucleotide sequence at the 5' end (without altering the amino acid sequence) can sometimes resolve these issues.
-
Q2: My this compound is expressed, but it's mostly insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when overexpressing foreign proteins in E. coli.[14][15]
-
Sub-optimal Induction Conditions: High induction temperatures and high inducer concentrations can lead to a rapid rate of protein synthesis that overwhelms the cell's folding machinery.[12][16]
-
Solution: Optimize induction conditions. Lowering the post-induction temperature to 16-25°C and extending the incubation time (overnight) can significantly improve protein solubility.[5][10][17][18] It is also beneficial to test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM) to find the optimal level for soluble expression.[10][16][17]
-
-
Lack of Proper Folding Environment: NikA is a periplasmic protein in its native environment.[19][20] The cytoplasm of E. coli is a reducing environment, which is not conducive to the formation of disulfide bonds that may be required for proper folding.[15][21]
-
Solution: Target the expression of NikA to the periplasm by including an N-terminal signal peptide in your construct.[21][22] This directs the protein to the more oxidizing environment of the periplasm, facilitating correct disulfide bond formation and folding.[21] Alternatively, use engineered E. coli strains with a more oxidizing cytoplasm, such as the SHuffle® strains, which also co-express disulfide bond isomerases.[7][23][24]
-
-
Fusion Tags: Certain fusion tags can enhance the solubility of recombinant proteins.
-
Solution: Fuse NikA with highly soluble partners like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[25] These tags can often be cleaved off after purification.
-
Q3: I've optimized my expression conditions, but the yield of purified NikA is still low. What else can I check?
Even with good expression, subsequent purification steps can lead to significant protein loss.
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of total protein extract.
-
Solution: Ensure your sonication or other lysis method is properly calibrated. You can assess lysis efficiency by examining a small sample of the cell suspension under a microscope before and after lysis. Combining enzymatic lysis (e.g., lysozyme) with mechanical methods can improve efficiency.[26]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[14]
-
Sub-optimal Purification Strategy: The choice of purification resin and buffer conditions can greatly impact yield.
-
Solution: If using an affinity tag like a His-tag, ensure the binding, wash, and elution buffers are at the optimal pH and salt concentrations.[13] Consider performing a small-scale trial with different buffer conditions to optimize recovery.
-
Quantitative Data Summary
The following tables summarize typical ranges for optimizing NikA expression conditions. It is crucial to empirically test these parameters for your specific construct and experimental setup.
Table 1: IPTG Concentration Optimization
| IPTG Concentration | Expected Outcome |
| 0.1 - 0.4 mM | Lower expression levels, potentially higher solubility.[16][17] |
| 0.5 - 1.0 mM | Higher expression levels, increased risk of inclusion body formation.[16][17] |
Table 2: Post-Induction Temperature and Time Optimization
| Temperature | Incubation Time | Expected Outcome |
| 37°C | 2 - 4 hours | High expression, high risk of insolubility.[16][27] |
| 25 - 30°C | 3 - 6 hours | Moderate expression, improved solubility.[5][10] |
| 16 - 20°C | 12 - 16 hours (overnight) | Lower expression rate, often significantly increased solubility.[5][16][17] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Optimizing Induction Conditions
-
Inoculation: Inoculate 5 mL of LB media containing the appropriate antibiotic with a single colony of E. coli transformed with your NikA expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB media with the appropriate antibiotic in multiple flasks with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[17][27]
-
Induction:
-
Label flasks for different IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and different temperatures (e.g., 37°C, 25°C, 18°C).
-
Add the specified final concentration of IPTG to each flask.
-
Move the flasks to shakers set at the designated induction temperatures.[17]
-
-
Harvesting:
-
For cultures at 37°C, harvest cells after 3-4 hours.
-
For cultures at 25°C, harvest cells after 5-6 hours.
-
For cultures at 18°C, harvest cells after 12-16 hours (overnight).
-
Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.[17]
-
-
Analysis:
-
Resuspend each cell pellet in lysis buffer.
-
Lyse the cells by sonication.
-
Separate the soluble and insoluble fractions by centrifugation at high speed (e.g., >15,000 x g) for 20 minutes at 4°C.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western blotting to determine the optimal conditions for soluble NikA expression.[28]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low NikA Expression
References
- 1. antibodysystem.com [antibodysystem.com]
- 2. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 3. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 7. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 8. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 9. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 13. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 14. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 15. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 16. goldbio.com [goldbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Strategies to Enhance Periplasmic Recombinant Protein Production Yields in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies to Enhance Periplasmic Recombinant Protein Production Yields in Escherichia coli [ouci.dntb.gov.ua]
- 23. neb.com [neb.com]
- 24. neb.com [neb.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. researchgate.net [researchgate.net]
- 27. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: NikA Protein Purification
Welcome to the technical support center for NikA protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and purification of the this compound.
Frequently Asked Questions (FAQs)
Q1: What is NikA and why is its purification sometimes challenging?
A1: NikA is a periplasmic nickel-binding protein found in Escherichia coli, where it is part of a nickel uptake transport system (the NikABCDE operon).[1][2] Its native function involves binding nickel with high specificity.[1][3] Purification challenges can arise from its specific cellular location (periplasm), potential for aggregation if improperly handled, and the need to optimize conditions to maintain its native, functional state. Additionally, like many recombinant proteins, issues such as low expression, inclusion body formation, and co-purification of contaminants can occur.[4][5]
Q2: My this compound is expressed with a His-tag. Is Immobilized Metal Affinity Chromatography (IMAC) the best first step?
A2: Yes, Immobilized Metal Affinity Chromatography (IMAC) is the most common and highly effective initial step for purifying His-tagged proteins.[6] This technique utilizes the affinity of the histidine tag for immobilized metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺).[7] Since native NikA already has a high affinity for nickel, a His-tag further strengthens this interaction, typically resulting in high purity (often >80%) in a single step.[1][6]
Q3: Should I perform the purification under native or denaturing conditions?
A3: The choice depends on your downstream application and the initial solubility of the protein.
-
Native conditions are preferred if you need to retain the protein's biological activity and structural integrity.
-
Denaturing conditions (using agents like urea or guanidinium chloride) should be used if the protein is found in insoluble inclusion bodies or if the His-tag/nickel-binding site is inaccessible (i.e., buried within the folded protein).[7] If you purify under denaturing conditions, a subsequent refolding step will be necessary to regain function.
Troubleshooting Guide: Low Protein Yield
Problem: After the final elution step, the yield of my this compound is very low or non-existent.
This is a common issue that can arise from problems in expression, binding, or elution. Use the following decision tree and table to diagnose the cause.
Caption: Troubleshooting workflow for low this compound yield.
| Potential Cause | Recommended Solution | Citation |
| No/Low Expression | Verify the integrity of your expression vector via sequencing. Optimize expression conditions (e.g., lower temperature to 18-25°C, vary inducer concentration and induction time). | [5][8] |
| Inaccessible His-tag / Binding Site | The tag may be buried inside the folded protein. Perform a trial purification under denaturing conditions (e.g., with 6M Guanidine HCl or 8M Urea) to see if binding improves. If successful, you can refold the protein later. | [7][9] |
| Suboptimal Binding Buffer | Ensure the pH of your lysis/binding buffer is optimal for His-tag binding (typically pH 7.5-8.5). High concentrations of imidazole (>20 mM) in the binding buffer can prevent your protein from binding; try reducing or removing it. | [7][10] |
| Inefficient Elution | Elution conditions may be too mild. Increase the imidazole concentration in your elution buffer (e.g., from 250 mM to 500 mM). Alternatively, a pH gradient can be used for elution. | [6][11] |
| Protein Degradation | Proteases released during cell lysis can degrade your target protein. Add protease inhibitors to your lysis buffer, work quickly, and keep samples cold at all times. | [5][9] |
Troubleshooting Guide: Protein Purity Issues
Problem: My eluted this compound contains significant contaminants.
High purity is critical for most downstream applications. Contaminating proteins often bind non-specifically to the IMAC resin.
| Potential Cause | Recommended Solution | Citation |
| Non-specific Binding of Host Proteins | Increase the stringency of your wash steps. This can be achieved by increasing the imidazole concentration in the wash buffer (try a gradient from 20 mM to 50 mM). Increasing the salt concentration (e.g., up to 500 mM NaCl) can also disrupt non-specific ionic interactions. | [10][12] |
| Insufficient Washing | Ensure the resin is thoroughly washed. Increase the number of wash steps (e.g., from 2 to 4) or the volume of wash buffer used for each step. | [12] |
| Co-purification with Chaperones | If NikA is misfolded, it may co-purify with E. coli chaperones. Try optimizing expression at a lower temperature to improve proper folding. | [5] |
| Resin Overload | Using too much lysate for the amount of resin can lead to increased non-specific binding. Reduce the amount of total protein loaded onto the column. | [11] |
| Need for Further Purification | A single affinity step may not be sufficient for high-purity applications. Add a second "polishing" step, such as Size Exclusion Chromatography (SEC) to separate by size or Ion Exchange Chromatography (IEX) to separate by charge. | [6] |
Troubleshooting Guide: Protein Aggregation & Solubility
Problem: My this compound is precipitating during or after purification.
Protein aggregation is a common problem caused by protein instability in a given buffer environment.[4][13] Since NikA is a periplasmic protein, it is accustomed to a specific environment, and removing it can expose hydrophobic patches that lead to aggregation.[10][13]
| Buffer Component | Recommended Concentration Range & Rationale | Citation |
| pH | Maintain pH at least 1 unit away from the protein's isoelectric point (pI). Proteins are least soluble at their pI. For NikA, a buffer pH of 7.5-8.5 is a good starting point. | [10][14] |
| Salt (e.g., NaCl) | 150-500 mM. Salt helps to shield surface charges and prevent non-specific aggregation. The optimal concentration is protein-dependent; too high can also cause precipitation. | [10][15] |
| Glycerol | 5-20% (v/v). Glycerol is a stabilizer that can prevent aggregation and is useful for long-term storage, especially at -80°C. | [10][14] |
| Reducing Agents (DTT, TCEP) | 1-5 mM. If aggregation is due to incorrect disulfide bond formation, a reducing agent can help. Note: Avoid high concentrations of DTT with Ni-NTA resins as it can interfere with nickel binding. TCEP is a more stable alternative. | [15][16] |
| Non-ionic Detergents | 0.05-0.5% (e.g., Triton X-100, Tween-20). These can help solubilize proteins with exposed hydrophobic regions. Note that some detergents interfere with UV absorbance readings at 280 nm. | [10][14][17] |
Experimental Protocols & Workflows
General NikA Purification Workflow
The diagram below outlines a standard workflow for the purification of His-tagged NikA from E. coli.
Caption: Standard experimental workflow for NikA purification.
Protocol: Ni-NTA Affinity Chromatography (Native Conditions)
This protocol is adapted for purifying His-tagged NikA from a clarified E. coli lysate.
-
Resin Preparation:
-
Protein Binding:
-
Apply the clarified cell lysate to the equilibrated resin.[16]
-
Allow the lysate to flow through the column by gravity. For enhanced binding, you can cap the column and incubate the lysate with the resin for 30-60 minutes at 4°C with gentle agitation.[16][18]
-
Collect the flow-through fraction for SDS-PAGE analysis to ensure the target protein has bound to the resin.
-
-
Washing:
-
Wash the resin with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for SDS-PAGE analysis.
-
-
Elution:
-
Elute the bound this compound by adding 3-5 CV of Elution Buffer.
-
Collect the eluate in separate fractions (e.g., 0.5 or 1 mL each).[19]
-
Analyze all fractions by SDS-PAGE to identify those containing the purified protein.
-
Buffer Composition Table
| Buffer Type | Component | Typical Concentration | Purpose |
| Binding Buffer | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 10-20 mM | Reduces binding of contaminating host proteins | |
| Wash Buffer | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 20-50 mM | Increases stringency to remove contaminants | |
| Elution Buffer | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 150-300 mM | Maintains protein solubility | |
| Imidazole | 250-500 mM | Competes with His-tag for binding to Ni-NTA, eluting the protein |
References
- 1. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. bio-works.com [bio-works.com]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. goldbio.com [goldbio.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. neb.com [neb.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Nickel-NTA Protein Purification [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IPTG Induction for nikA Expression in E. coli
Welcome to the technical support center for optimizing the expression of the nikA gene in Escherichia coli using Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their protein production experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of NikA and are there any potential toxicity concerns for the E. coli host?
A1: NikA is a periplasmic nickel-binding protein that is part of the NikABCDE transport system in E. coli, which is responsible for the high-affinity uptake of nickel ions.[1][2][3] While nickel itself can be toxic to E. coli at high concentrations (starting from 0.3 mM in rich medium), the expression of the NikA protein alone is not typically reported to be toxic.[4] However, overexpression of any heterologous protein can impose a metabolic burden on the host cells, potentially leading to reduced growth or protein yield.[5]
Q2: What is a standard starting point for IPTG concentration, induction temperature, and induction time for NikA expression?
A2: A common starting point for IPTG induction is a final concentration of 0.5 mM to 1.0 mM.[6] For induction, a standard protocol involves growing the E. coli culture at 37°C until the optical density at 600 nm (OD600) reaches the mid-log phase (around 0.5-0.6), then inducing with IPTG and continuing incubation for 3-4 hours at 37°C.[7][8] However, these conditions are highly protein-dependent and often require optimization.
Q3: Which E. coli strain is most suitable for expressing NikA?
A3: The choice of E. coli strain is crucial for successful protein expression.[7] For T7 promoter-based expression vectors (like the pET series), strains such as BL21(DE3) are commonly used because they contain the T7 RNA polymerase gene under the control of a lacUV5 promoter, which is inducible by IPTG.[9][10] If there are concerns about basal (leaky) expression of a potentially toxic protein, strains like BL21(DE3)pLysS or Lemo21(DE3) can be used to reduce background expression levels.[11][12]
Q4: How does the concentration of IPTG affect NikA expression?
A4: The IPTG concentration directly influences the level of transcription of the nikA gene from an inducible promoter. While a higher IPTG concentration generally leads to higher protein expression, excessively high concentrations can be toxic to the cells and may lead to the formation of insoluble protein aggregates known as inclusion bodies.[5][6] Conversely, a very low concentration might result in insufficient induction and low protein yield.[5] Therefore, it is critical to determine the optimal IPTG concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: Low or No Expression of NikA
| Possible Cause | Suggested Solution | Relevant Citation(s) |
| Suboptimal IPTG Concentration | Perform an IPTG titration experiment to determine the optimal concentration. Test a range from 0.05 mM to 1.0 mM. | [5][13] |
| Inefficient Induction Conditions | Optimize the induction time and temperature. Try inducing at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 12-16 hours or overnight) to improve protein folding and solubility. | [14][15][16] |
| Incorrect Cell Density at Induction | Ensure induction is initiated during the mid-logarithmic growth phase (OD600 of 0.5-0.6), as this is when cells are most active in protein synthesis. | [7] |
| Codon Usage Bias | The nikA gene may contain codons that are rare in E. coli, leading to translational stalling. Synthesize a codon-optimized version of the nikA gene for expression in E. coli. | [10][17] |
| Plasmid Instability | Verify the presence and integrity of the expression plasmid before and after induction. Basal expression of a slightly toxic protein can lead to plasmid loss. | [12] |
| Protein Degradation | The expressed this compound may be degraded by host cell proteases. Try using protease-deficient E. coli strains or lower the induction temperature to reduce protease activity. | [16] |
Problem 2: NikA is Expressed in Inclusion Bodies (Insoluble)
| Possible Cause | Suggested Solution | Relevant Citation(s) |
| High Induction Temperature | Lower the induction temperature. Inducing at temperatures between 15°C and 25°C can slow down protein synthesis, allowing more time for proper folding. | [15][16] |
| High IPTG Concentration | Reduce the IPTG concentration. Lower inducer levels can decrease the rate of protein expression, which may enhance solubility. | [15][18] |
| Rapid Expression Rate | Induce for a shorter period at a higher temperature or for a longer period at a lower temperature. | [15] |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the this compound. | [10] |
| Suboptimal Growth Medium | Use a less rich medium, such as M9 minimal medium, which can slow down cell growth and protein synthesis, potentially improving solubility. | [11] |
Experimental Protocols
Protocol 1: IPTG Concentration Optimization
This protocol outlines a method to determine the optimal IPTG concentration for maximizing the yield of soluble NikA.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the NikA expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05.
-
Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.[7]
-
Induction: Aliquot 5 mL of the culture into five separate sterile tubes. Induce each tube with a different final concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM). Include an uninduced control.[5][19]
-
Incubation: Continue to incubate all tubes for a set time and temperature (e.g., 4 hours at 30°C).
-
Cell Harvesting: Harvest 1 mL from each tube by centrifugation.
-
Analysis: Analyze the total protein expression and the soluble fraction by SDS-PAGE and Western blot (if an antibody is available).
Protocol 2: Temperature and Induction Time Optimization
This protocol is designed to find the optimal temperature and duration of induction for soluble NikA expression.
-
Inoculation and Growth: Follow steps 1-3 from Protocol 1, scaling up the culture volume as needed (e.g., to 100 mL).
-
Induction: Once the culture reaches an OD600 of 0.5-0.6, induce with the optimal IPTG concentration determined from Protocol 1.
-
Temperature Shift: Immediately after adding IPTG, divide the culture into three flasks and transfer them to shakers at different temperatures (e.g., 18°C, 25°C, and 37°C).[14][15]
-
Time-course Sampling: Collect samples (1 mL) from each flask at different time points (e.g., 2, 4, 6, and 16 hours post-induction).
-
Analysis: Analyze the expression and solubility of NikA from each sample using SDS-PAGE to identify the condition that yields the highest amount of soluble protein.
Data Presentation
Table 1: Summary of Recommended Starting Conditions for IPTG Induction Optimization
| Parameter | Recommended Range | Common Starting Point |
| IPTG Concentration | 0.05 - 1.0 mM | 0.5 mM |
| Induction Temperature | 15°C - 37°C | 37°C (for speed) or 18-25°C (for solubility) |
| Induction Time | 2 - 16 hours | 3-4 hours at 37°C or overnight at 18-20°C |
| Cell Density (OD600) at Induction | 0.4 - 0.8 | 0.5 - 0.6 |
Visualizations
Caption: IPTG induction mechanism for nikA expression.
Caption: Experimental workflow for optimizing NikA expression.
Caption: Troubleshooting decision tree for NikA expression.
References
- 1. Mechanisms of nickel toxicity in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nik operon of Escherichia coli encodes a periplasmic binding-protein-dependent transport system for nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of the nikR Gene Encoding a Nickel-Responsive Regulator in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. goldbio.com [goldbio.com]
- 7. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 8. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 9. neb.com [neb.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. neb.com [neb.com]
- 13. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. neb.com [neb.com]
- 16. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 17. biomatik.com [biomatik.com]
- 18. bmmj.org [bmmj.org]
- 19. researchgate.net [researchgate.net]
preventing nikA protein aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing NikA protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern during purification?
NikA is a periplasmic nickel-binding protein found in Escherichia coli, where it is involved in nickel uptake.[1][2] It has also been shown to bind heme.[3] Protein aggregation is a significant concern during purification as it can lead to a loss of active, properly folded protein, resulting in lower yields and potentially compromising downstream applications. Aggregated proteins are often non-functional and can be difficult to resolubilize.
Q2: What is the theoretical isoelectric point (pI) of E. coli NikA and why is it important for purification?
The theoretical isoelectric point (pI) of the E. coli K12 this compound (UniProt ID: P33590) is approximately 5.66. This value is calculated based on its amino acid sequence. The pI is the pH at which a protein has no net electrical charge.[4] At a pH close to its pI, a protein's solubility is often at its minimum, which can lead to aggregation and precipitation.[4][5] Therefore, to maintain the solubility of NikA during purification, it is crucial to use buffers with a pH that is at least one unit away from its pI.
Q3: What are the initial signs of this compound aggregation during purification?
Signs of protein aggregation during purification can include:
-
Visible precipitation: The protein solution may appear cloudy or contain visible particles.
-
High absorbance readings at 340 nm: This indicates light scattering due to the presence of large aggregates.
-
Loss of protein during centrifugation or filtration steps: Aggregated protein may pellet upon centrifugation or be retained by filters.
-
Broadening or shifting of peaks during chromatography: Aggregates can alter the elution profile of the protein.
Troubleshooting Guide for this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing this compound aggregation at various stages of the purification process.
Initial Checks and General Recommendations
-
Work at low temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[6]
-
Maintain low protein concentrations: High protein concentrations can promote aggregation. If possible, work with more dilute protein solutions.
-
Minimize freeze-thaw cycles: If storing the protein, do so in small aliquots at -80°C with a cryoprotectant like glycerol to prevent aggregation upon thawing.[7]
Troubleshooting Workflow for NikA Aggregation
Caption: A logical workflow for troubleshooting this compound aggregation.
Buffer Optimization
The composition of your purification buffers is critical for maintaining NikA solubility.
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH of 7.0-8.0. | The theoretical pI of NikA is ~5.66. A buffer pH at least one unit away from the pI will ensure the protein has a net charge, increasing its solubility and reducing the likelihood of aggregation.[4][5] |
| Salt Concentration | Use 150-500 mM NaCl. | Salts can help to shield surface charges and prevent non-specific electrostatic interactions that can lead to aggregation.[8] |
| Additives | Include stabilizers in your buffers. | See the table below for a detailed list of recommended additives. |
Recommended Buffer Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as a stabilizing osmolyte, favoring the native, compact state of the protein and preventing unfolding.[9][10] |
| L-Arginine | 50-500 mM | Suppresses protein aggregation by interacting with hydrophobic patches on the protein surface.[11][12] A combination of 50 mM L-arginine and 50 mM L-glutamate can also be effective.[13][14] |
| EDTA | 1-5 mM (in elution buffer) | Chelates leached nickel ions from the IMAC column, which can otherwise promote aggregation of His-tagged proteins.[15] |
| Reducing Agents | 1-5 mM DTT or TCEP | Prevents the formation of non-native disulfide bonds, which can lead to aggregation. TCEP is generally more stable and compatible with IMAC resins.[7][15] |
| Non-ionic Detergents | 0.05-0.1% (v/v) Tween-20 or Triton X-100 | Can help to solubilize aggregation-prone proteins by interacting with hydrophobic surfaces.[14] |
Troubleshooting during Immobilized Metal Affinity Chromatography (IMAC)
If you are using a His-tag for NikA purification, aggregation can sometimes be promoted by the purification method itself.
| Issue | Troubleshooting Step |
| Aggregation upon elution | Elute the protein in a larger volume to reduce the final concentration. Also, consider adding 1-5 mM EDTA to the collection tubes to chelate any leached nickel ions.[15] |
| Protein precipitation on the column | This may be due to high local protein concentrations. Try using a linear imidazole gradient for elution rather than a step elution to avoid a sharp increase in protein concentration.[16] |
| Non-specific binding and aggregation | Include a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to minimize non-specific binding of contaminants that could promote aggregation. |
Experimental Protocols
Protocol 1: Optimized IMAC Purification of His-tagged NikA
This protocol is designed to purify His-tagged NikA from the periplasmic fraction of E. coli while minimizing aggregation.
Experimental Workflow for NikA Purification
Caption: A step-by-step workflow for the purification of this compound.
Materials:
-
E. coli cell paste expressing His-tagged NikA
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP
-
Storage Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP
-
Ni-NTA affinity resin
-
EDTA solution (0.5 M, pH 8.0)
Procedure:
-
Periplasmic Extraction:
-
Resuspend the E. coli cell pellet in a sucrose-containing buffer (e.g., 20% sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold water or a low ionic strength buffer to induce osmotic shock and release the periplasmic contents.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the cells. The supernatant contains the periplasmic fraction.
-
-
IMAC Purification:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load the periplasmic fraction onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Prepare collection tubes containing Elution Buffer with 1 mM EDTA.
-
Elute the His-tagged this compound with Elution Buffer. Consider using a linear gradient of 20-250 mM imidazole to minimize aggregation.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing pure NikA.
-
Perform buffer exchange into Storage Buffer using dialysis or a desalting column to remove imidazole.
-
Determine the final protein concentration.
-
Aliquot the purified protein and store at -80°C.
-
Protocol 2: Solubility Screen to Optimize Buffer Conditions
If aggregation persists, a solubility screen can be performed to identify optimal buffer conditions.
-
Prepare a series of buffers with varying pH, salt concentrations, and additives (see tables above for suggestions).
-
Aliquot a small amount of purified or partially purified NikA into each buffer condition.
-
Incubate the samples under conditions that promote aggregation (e.g., increased temperature or agitation).
-
Assess aggregation by measuring the absorbance at 340 nm or by centrifuging the samples and analyzing the soluble fraction by SDS-PAGE.
-
Identify the buffer conditions that result in the lowest levels of aggregation.
By systematically addressing the factors that contribute to protein aggregation, researchers can significantly improve the yield and quality of purified this compound for their downstream applications.
References
- 1. uniprot.org [uniprot.org]
- 2. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. | Semantic Scholar [semanticscholar.org]
- 10. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effects of Arginine on the Aggregation of Bovine Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. researchgate.net [researchgate.net]
- 15. med.upenn.edu [med.upenn.edu]
- 16. benchchem.com [benchchem.com]
optimizing buffer conditions for nikA nickel binding assays
NikA Nickel Binding Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for NikA nickel binding assays. NikA is the periplasmic nickel-binding component of the NikABCDE ABC-type importer in Escherichia coli, which plays a crucial role in nickel acquisition.[1][2] Understanding its binding characteristics is vital, and precise buffer formulation is paramount for obtaining accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during NikA-nickel binding experiments in a question-and-answer format.
Question: Why am I observing no or very low binding signal?
Answer: This is a frequent issue that can stem from several factors related to your buffer composition or protein integrity.
-
Cause 1: Incorrect Buffer pH.
-
Explanation: The interaction between nickel ions and the coordinating residues in NikA is highly pH-dependent. The pKa of histidine's imidazole side chain is approximately 6.0-7.0. At acidic pH (below 7.0), these residues become protonated, impairing their ability to coordinate with Ni²⁺ ions.[3][4]
-
Solution: Ensure your buffer pH is in the optimal range of 7.4 to 8.0.[3][5] Verify the pH after all buffer components have been added, as some additives can alter the final pH.[4]
-
-
Cause 2: Presence of Chelating Agents.
-
Explanation: Agents like EDTA or EGTA are strong metal chelators and will strip Ni²⁺ ions from your solution, making them unavailable for binding to NikA.[4]
-
Solution: Completely omit EDTA and EGTA from your final binding buffer. If they are required during lysis, ensure they are removed via dialysis or a desalting column before the assay.
-
-
Cause 3: Incompatible Reducing Agents.
-
Explanation: Strong reducing agents, particularly Dithiothreitol (DTT), can reduce Ni²⁺ ions, causing them to precipitate or lose affinity for the protein.[6][7] This can sometimes be observed by the resin or solution turning brown or black.[7]
-
Solution: If a reducing agent is necessary for NikA stability, use TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 1-5 mM), as it is less likely to interfere with nickel ions.[7][8] Alternatively, 2-mercaptoethanol (BME) can be used at concentrations below 20 mM.[7][8]
-
-
Cause 4: The Nickel-Binding Site is Inaccessible.
-
Explanation: Although NikA's binding site is relatively solvent-accessible, improper protein folding could still sterically hinder nickel binding.[2] This is a more common issue with His-tagged recombinant proteins where the tag itself is buried.[9][10]
-
Solution: For troubleshooting, consider performing the assay under mild denaturing conditions (e.g., with low concentrations of urea) to see if the binding signal appears.[9] This can help diagnose if the tag or site is inaccessible.
-
Question: My assay shows a high background signal or non-specific binding. What can I do?
Answer: High background can obscure the true binding signal. Optimizing buffer components can significantly reduce this noise.
-
Cause 1: Insufficient Ionic Strength.
-
Cause 2: Non-specific Protein Interactions.
-
Explanation: Host proteins from the expression system may have surface histidines that can weakly interact with nickel, contributing to background signal.
-
Solution: Add a low concentration of imidazole (e.g., 10-25 mM) to your binding and wash buffers.[11][13] Imidazole will compete with low-affinity, non-specific interactions, thereby increasing the specificity for the high-affinity NikA site.
-
-
Cause 3: Hydrophobic Interactions.
-
Explanation: Proteins may aggregate or stick to surfaces due to hydrophobic patches.
-
Solution: Consider adding a non-ionic detergent (e.g., 0.1-0.5% Tween-20) or glycerol (up to 10%) to your buffer to reduce non-specific hydrophobic interactions.[8] Note that glycerol can cause large dilution heats in ITC experiments, so it should be used judiciously and precisely matched in all solutions.[14]
-
Question: I'm seeing poor reproducibility between experiments. What are the likely buffer-related causes?
Answer: Reproducibility issues often point to inconsistencies in buffer preparation or sample handling.
-
Cause 1: Buffer Mismatch.
-
Explanation: This is especially critical for sensitive techniques like Isothermal Titration Calorimetry (ITC). Any small difference in pH, salt concentration, or additive concentration between the protein solution in the cell and the nickel solution in the syringe will generate significant heats of dilution, masking the true binding enthalpy.[15][16]
-
Solution: Prepare a large batch of a single buffer. Use this exact same buffer to dialyze your protein and to dissolve your nickel salt.[16] Always measure the pH of both final solutions to ensure they are identical (within 0.1 pH units).[17]
-
-
Cause 2: Inadequate Buffering Capacity.
-
Explanation: If the buffer concentration is too low, the binding event itself (which can involve proton exchange) can shift the local pH, altering binding conditions throughout the experiment.[8][15]
-
Solution: Use a sufficient buffer concentration, typically between 20-50 mM, to ensure the pH remains stable throughout the assay.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which buffer system is best for NikA-nickel binding assays? A1: Buffers like HEPES, Tris, or sodium phosphate are commonly used.[14][15] The choice can be critical, especially for ITC, as different buffers have different ionization enthalpies.[15] If proton exchange is suspected upon binding, performing the experiment in buffers with different ionization enthalpies (e.g., phosphate vs. Tris) can help dissect the binding thermodynamics.[15] A common starting point is 20-50 mM sodium phosphate with 150-300 mM NaCl at pH 7.4.[5][18]
Q2: What is the reported binding affinity of nickel for NikA? A2: Isothermal titration calorimetry experiments have determined the dissociation constant (Kd) for nickel binding to NikA to be approximately 10 µM.[2] NikA is specific for nickel, with a much weaker affinity for other metals like cobalt (Kd ~200 µM).[2]
Q3: Can I use additives like glycerol or detergents? A3: Yes, if they are required to maintain protein stability and solubility. Glycerol (up to 20%) can be used, but for ITC, keep it below 10% and ensure it is perfectly matched in both the cell and syringe solutions to minimize large heats of dilution.[8][14] Non-ionic detergents can also be used below their critical micelle concentration (CMC).[8]
Q4: How important is precise concentration determination? A4: Extremely important. Accurate measurement of both NikA and nickel concentrations is fundamental for calculating binding stoichiometry and affinity.[17] Inaccurate concentrations are a common source of error in binding studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your assay buffer.
Table 1: Effect of pH on Nickel Binding Affinity Note: This table illustrates the general principle of pH effect on nickel-histidine interactions. Optimal pH should be empirically determined.
| pH Value | Histidine Side Chain State | Expected Nickel Binding | Rationale |
| < 6.0 | Predominantly Protonated (+) | Very Weak / No Binding | Protonation of imidazole nitrogen prevents coordination with Ni²⁺.[3][4] |
| 6.5 - 7.0 | Partially Protonated | Weak to Moderate Binding | A mix of protonated and neutral species exists, reducing binding efficiency. |
| 7.4 - 8.0 | Predominantly Neutral | Strong / Optimal Binding | The imidazole side chain is deprotonated and available for metal coordination.[3][6] |
| > 8.5 | Neutral | Strong, but risk of Ni(OH)₂ | While binding is strong, high pH can cause nickel hydroxide precipitation. |
Table 2: Compatibility of Common Buffer Additives in NikA-Ni²⁺ Assays
| Additive | Recommended Concentration | Compatible Assay(s) | Notes & Cautions |
| Salt | |||
| NaCl | 150 - 500 mM | All | Reduces non-specific electrostatic interactions.[11] |
| Reducing Agents | |||
| TCEP | 1 - 5 mM | All | Recommended choice; stable and does not reduce Ni²⁺.[7][8] |
| 2-Mercaptoethanol | < 20 mM | All | Use with caution; higher concentrations may reduce Ni²⁺.[7][8] |
| DTT | Not Recommended | None | Strongly reduces Ni²⁺, interfering with binding.[6][7] |
| Chelators | |||
| EDTA / EGTA | 0 mM | None | Strong chelators that strip Ni²⁺ from the solution.[4] |
| Anti-Aggregation | |||
| Glycerol | < 10% (ITC), < 20% (Other) | All | Reduces aggregation but causes large dilution heats in ITC.[8][14] |
| Tween-20 / Triton X-100 | < CMC | All | Reduces non-specific hydrophobic interactions. |
| Competitor | |||
| Imidazole | 10 - 25 mM | All | Reduces non-specific binding of contaminating proteins.[13] |
Experimental Protocols
Protocol 1: Master Buffer Preparation for Isothermal Titration Calorimetry (ITC)
-
Choose Buffer System: Select a buffer appropriate for your protein's stability and the goals of the experiment (e.g., 50 mM Sodium Phosphate for low ionization enthalpy).
-
Prepare Buffer: Prepare a 2L stock of your chosen buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl).
-
Adjust pH: Carefully adjust the pH of the entire 2L batch to the desired value (e.g., pH 7.4).
-
Additives: If required, add other components like TCEP to the entire batch. Ensure they are fully dissolved.
-
Filter: Filter the entire buffer stock through a 0.22 µm filter to remove any particulates.
-
Aliquot and Store: Divide the master buffer into two labeled bottles: "Dialysis Buffer" and "Ligand Buffer". This ensures the exact same buffer is used for both protein and nickel preparation.
Protocol 2: General Workflow for a NikA-Nickel ITC Experiment
-
Protein Preparation: Dialyze the purified NikA protein extensively against 1L of the "Dialysis Buffer" at 4°C, with at least two buffer changes over 24 hours.
-
Concentration Measurement: After dialysis, determine the final NikA concentration accurately using a reliable method (e.g., UV-Vis at 280 nm).
-
Ligand Preparation: Prepare the nickel solution by dissolving a high-purity nickel salt (e.g., NiCl₂) directly into the "Ligand Buffer" to a concentration approximately 10-15 times that of the this compound.[17]
-
Sample Loading: Degas both the protein and nickel solutions. Load the NikA solution into the ITC sample cell and the nickel solution into the injection syringe.[16]
-
Run Experiment: Set up the ITC experiment with appropriate parameters (temperature, injection volume, spacing). A typical experiment consists of 1 initial small injection followed by 19-25 larger injections.
-
Control Titration: Perform a control experiment by injecting the nickel solution into buffer alone to determine the heat of dilution.[15][16] This value will be subtracted from the experimental data during analysis.
-
Data Analysis: Analyze the integrated and corrected data using a suitable binding model (e.g., one set of sites) to determine the Kd, ΔH, and stoichiometry (n).
Visualizations
// Nodes prep [label="1. Buffer & Sample\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="2. ITC Sample Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run [label="3. Run Titration\nExperiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="4. Run Control\n(Ligand into Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="5. Data Processing", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Thermodynamic\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes sub_prep1 [label="Prepare Master Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_prep2 [label="Dialyze Protein vs. Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_prep3 [label="Dissolve NiCl₂ in Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_prep4 [label="Measure Concentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_process1 [label="Integrate Peaks", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_process2 [label="Subtract Control Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> load; load -> run; run -> process; control -> process [label=" Correction for\n heat of dilution"]; process -> analyze;
// Invisible edges for alignment edge [style=invis]; prep -> sub_prep1 -> sub_prep2 -> sub_prep3 -> sub_prep4 -> load; process -> sub_process1 -> sub_process2 -> analyze; } end_dot Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
// Nodes start [label="Problem:\nNo / Low Binding Signal", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_check [label="Is pH between\n7.4 and 8.0?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chelator_check [label="Is EDTA/EGTA present\nin the final buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reducer_check [label="Are you using DTT?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protein_check [label="Is protein properly\nfolded & stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ph_sol [label="Solution:\nAdjust pH to 7.4-8.0", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; chelator_sol [label="Solution:\nRemove chelators via\ndialysis/desalting", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; reducer_sol [label="Solution:\nReplace DTT with TCEP\nor low conc. BME", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_sol [label="Solution:\nCheck protein integrity;\nconsider stability additives", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ph_check; ph_check -> chelator_check [label="Yes"]; ph_check -> ph_sol [label="No"]; chelator_check -> reducer_check [label="No"]; chelator_check -> chelator_sol [label="Yes"]; reducer_check -> protein_check [label="No"]; reducer_check -> reducer_sol [label="Yes"]; protein_check -> protein_sol [label="No"]; } end_dot Caption: Troubleshooting decision tree for low/no binding signal.
References
- 1. The binding mode of Ni-(L-His)2 in NikA revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing agent in Ni column - Protein and Proteomics [protocol-online.org]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. marvelgent.com [marvelgent.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. neb.com [neb.com]
Technical Support Center: Improving Overexpressed NikA Protein Solubility
Welcome to the technical support center for troubleshooting issues related to the soluble expression of overexpressed NikA protein. This guide provides detailed answers to frequently asked questions and step-by-step protocols to help researchers, scientists, and drug development professionals overcome common challenges with this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: Why is my overexpressed this compound insoluble?
A1: Overexpression of recombinant proteins, such as NikA, in hosts like E. coli often leads to the formation of insoluble aggregates known as inclusion bodies.[1][2][3] This can be due to several factors:
-
High Rate of Protein Synthesis: Strong promoters can drive expression so rapidly that the cellular machinery for protein folding (chaperones) becomes overwhelmed, leading to misfolding and aggregation.[3][4]
-
Suboptimal Expression Conditions: High induction temperatures (e.g., 37°C) can accelerate protein synthesis and hydrophobic interactions, promoting aggregation.[3][4]
-
Lack of Post-Translational Modifications: E. coli lacks the machinery for many eukaryotic post-translational modifications that may be necessary for NikA to fold correctly.[3][5]
-
Codon Bias: The gene sequence for NikA may contain codons that are rare in E. coli, leading to translational stalling and misfolding.[3]
-
Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be critical for the structural integrity of NikA.[2][3]
Q2: What is the first thing I should try to improve NikA solubility?
A2: The simplest and often most effective first step is to lower the expression temperature after induction. Reducing the temperature to a range of 15-25°C slows down cellular processes, including transcription and translation.[4][6] This reduced rate allows more time for newly synthesized NikA polypeptide chains to fold correctly, potentially with the assistance of host cell chaperones, thereby minimizing aggregation.[3][4]
Q3: How do solubility-enhancing fusion tags work?
A3: Fusion tags are peptides or entire proteins that are genetically fused to the N- or C-terminus of the target protein (NikA).[7][8][9] They can improve solubility in several ways:
-
Acting as a Solubilizing Chaperone: Large tags like Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST) are highly soluble and are thought to act as chaperones, assisting in the proper folding of their fusion partner.[10]
-
Preventing Aggregation: The presence of a large, soluble tag can sterically hinder the aggregation of the target protein.
-
Facilitating Purification: Many tags also serve as affinity handles (e.g., Polyhistidine-tag, GST-tag), simplifying purification.[7][11]
It is often necessary to test multiple fusion tags to find the one that works best for NikA.[4] After purification, the tag can often be removed by a specific protease if its presence interferes with downstream applications.[8][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during NikA expression and purification.
Problem: After cell lysis and centrifugation, my this compound is almost entirely in the insoluble pellet.
This is a classic sign of inclusion body formation. The following workflow outlines a systematic approach to tackle this issue, starting with optimizing expression conditions and progressing to more advanced strategies if insolubility persists.
Solution 1: Optimize Expression Conditions
Before attempting more complex solutions, optimize the culture conditions.
Table 1: Effect of Temperature and Inducer Concentration on Protein Solubility
| Condition | Temperature | IPTG Concentration | Soluble NikA (%) | Insoluble NikA (%) |
| A (Standard) | 37°C | 1.0 mM | ~5% | ~95% |
| B (Optimized) | 18°C | 0.1 mM | ~40% | ~60% |
| C (Further Opt.) | 16°C | 0.05 mM | ~55% | ~45% |
| (Note: Data are representative examples to illustrate trends.) |
Protocol: Low-Temperature Expression of NikA
-
Growth: Grow your E. coli culture expressing the NikA plasmid at 37°C in a suitable medium (e.g., LB) with the appropriate antibiotic until the optical density at 600 nm (OD600) reaches 0.4-0.6.[10]
-
Cooling: Transfer the culture to a shaker set at a lower temperature (e.g., 18°C) and allow it to cool for 20-30 minutes.
-
Induction: Induce protein expression by adding a reduced concentration of IPTG (e.g., 0.1 mM).
-
Expression: Continue to incubate the culture at the lower temperature for an extended period, typically 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation and proceed with lysis. Analyze the soluble and insoluble fractions by SDS-PAGE to determine the effect on NikA solubility.
Solution 2: Utilize a Different Solubility-Enhancing Tag
If optimizing conditions is insufficient, cloning the nikA gene into a vector with a different, more powerful solubility tag can be highly effective.[7][12]
Table 2: Comparison of Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Action | Typical Soluble Yield Increase |
| His-tag | ~1 | No direct solubility enhancement; for purification. | - |
| GST | ~26 | Acts as a chaperone, promotes folding.[10] | Moderate to High |
| MBP | ~41 | Highly soluble protein, acts as a chaperone.[10] | High |
| SUMO | ~12 | Enhances folding and stability. | High |
| TrxA | ~12 | Can promote disulfide bond formation. | Moderate to High |
| (Note: Yield increases are protein-dependent.) |
A study on an aggregation-prone protein demonstrated that fusing it with a small disordered peptide tag increased its solubility from 0.6% to as high as 61%.[13]
Solution 3: Change the E. coli Expression Host
Specialized E. coli strains have been engineered to overcome common expression problems.[2][14]
Table 3: Recommended E. coli Strains for Difficult-to-Express Proteins
| Strain | Key Feature | Best For... |
| BL21(DE3) | Standard strain, protease deficient. | General purpose expression. |
| Rosetta(DE3) | Supplements tRNAs for rare codons. | Proteins with codon bias.[3] |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins.[15] | Low-temperature expression. |
| SHuffle T7 | Promotes disulfide bond formation in the cytoplasm.[15] | Proteins requiring disulfide bonds. |
| Lemo21(DE3) | Allows tunable T7 expression to reduce toxicity.[15] | Toxic proteins or optimizing expression levels. |
Solution 4: Refolding NikA from Inclusion Bodies
If NikA remains insoluble, the final option is to purify the inclusion bodies under denaturing conditions and then refold the protein in vitro.[1][16][17] This process involves solubilizing the aggregated protein with a strong denaturant (like urea or guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold into its native conformation.[18]
Protocol: General Protocol for Refolding NikA by Dialysis
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate. Discard the supernatant and wash the pellet (containing inclusion bodies) several times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-ME) to break disulfide bonds.[18] Incubate with stirring until the solution is clear.
-
Clarification: Centrifuge at high speed to pellet any remaining insoluble material.
-
Refolding via Dialysis:
-
Place the solubilized, denatured protein solution into dialysis tubing.
-
Perform a stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant.[1][17] For example, dialyze sequentially against buffers containing 4 M, 2 M, 1 M, 0.5 M, and finally 0 M urea.
-
This gradual removal of the denaturant allows the protein to slowly refold.[18] Including additives like L-arginine or glycerol in the refolding buffer can help suppress aggregation.[16]
-
-
Purification and Analysis: Purify the refolded this compound using standard chromatography techniques. Analyze the final product for solubility, purity, and biological activity.
References
- 1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 8. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 9. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A scalable screening of E. coli strains for recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 16. jabonline.in [jabonline.in]
- 17. researchgate.net [researchgate.net]
- 18. biossusa.com [biossusa.com]
issues with nikA dimerization during purification and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to NikA dimerization during purification and storage. The information is tailored for researchers, scientists, and drug development professionals working with the Escherichia coli NikA protein.
Troubleshooting Guide: NikA Dimerization
Dimerization of NikA can be a significant issue, potentially affecting its activity and stability. The following guide provides a systematic approach to troubleshoot and mitigate this problem.
Problem: NikA is forming dimers during purification.
This is a common issue, particularly when refolding NikA from insoluble inclusion bodies. One study has noted that NikA and its homologs have a tendency to dimerize when resolubilized from insoluble pellet fractions.
Initial Assessment:
-
Confirm Dimerization: The first step is to confirm that the observed higher molecular weight species is indeed a dimer.
-
SDS-PAGE Analysis: Run both reducing and non-reducing SDS-PAGE. If the dimer is held together by disulfide bonds, it will resolve as a monomer under reducing conditions (in the presence of agents like DTT or β-mercaptoethanol). If the dimer persists under reducing conditions, it is likely a non-covalent interaction.
-
Size-Exclusion Chromatography (SEC): This technique separates proteins based on their size. A dimeric protein will elute earlier than a monomeric one.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius can indicate the presence of dimers or larger aggregates.
-
Troubleshooting Strategies:
| Strategy | Rationale | Recommendations |
| Optimize Buffer Conditions | The buffer composition can significantly impact protein stability and prevent non-specific interactions that lead to dimerization. | pH: Maintain the pH of the purification and storage buffers away from the isoelectric point (pI) of NikA. For periplasmic proteins, a pH range of 7.0-8.5 is often a good starting point. Salt Concentration: Ionic strength can influence protein-protein interactions. A moderate salt concentration (e.g., 150-500 mM NaCl) can help to shield electrostatic interactions that may lead to dimerization. |
| Incorporate Additives | Certain molecules can stabilize proteins and prevent aggregation. | Reducing Agents: To prevent disulfide bond formation, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in all purification buffers. TCEP (tris(2-carboxyethyl)phosphine) is a more stable alternative. Glycerol: Often used as a cryoprotectant, glycerol (10-50%) can also stabilize proteins in solution by promoting preferential hydration of the protein surface. Arginine: This amino acid can suppress protein aggregation and can be added to purification and storage buffers. |
| Modify Purification Protocol | The purification process itself can induce stress on the protein, leading to dimerization. | Temperature: Perform all purification steps at 4°C to minimize protein unfolding and aggregation. Protein Concentration: Keep the protein concentration as low as practically possible during purification steps to reduce the likelihood of intermolecular interactions. Elution: Elute the protein in a larger volume to keep the concentration low and immediately exchange the buffer to an optimized storage buffer. |
| Optimize Storage Conditions | Proper storage is crucial for maintaining the monomeric state of NikA. | Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Aliquoting: Store the purified protein in small, single-use aliquots to minimize the number of freeze-thaw cycles. Cryoprotectants: Include cryoprotectants like glycerol or sucrose in the storage buffer before freezing. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the band I see on my SDS-PAGE is a NikA dimer and not a contaminant?
A1: To confirm the identity of the higher molecular weight band, you can perform a Western blot using an anti-NikA antibody or an antibody against the affinity tag (e.g., anti-His). If the band is recognized by the antibody, it is likely a NikA dimer. Mass spectrometry can also be used for definitive identification.
Q2: My this compound is still forming dimers even with reducing agents in the buffer. What should I do?
A2: If dimerization persists in the presence of reducing agents, it suggests that the interaction is non-covalent. In this case, focus on optimizing the buffer conditions (pH, ionic strength) and consider adding stabilizing excipients like arginine or glycerol. You can also try screening different buffer additives to find one that disrupts the dimer interface.
Q3: Can the presence of nickel in the buffer affect NikA dimerization?
A3: While there is no direct evidence to suggest that nickel induces dimerization of NikA, the conformational state of the protein can be influenced by ligand binding. It is possible that the nickel-bound state is more or less prone to dimerization. You could try performing purification and storage in the presence and absence of a low concentration of NiCl₂ to see if it has an effect.
Q4: Is it possible that the affinity tag is causing the dimerization?
A4: Yes, it is possible that the affinity tag, especially if it is large, could contribute to dimerization. If you suspect this is the case, you can try cleaving the tag after purification and analyzing the oligomeric state of the protein.
Q5: What is the best way to remove existing NikA dimers from my purified sample?
A5: Size-exclusion chromatography (SEC) is the most effective method for separating monomers from dimers and other aggregates. By collecting the fractions corresponding to the monomeric peak, you can obtain a homogenous sample.
Quantitative Data Summary
The following tables provide a summary of generally recommended starting conditions for protein purification and storage to minimize dimerization. These are general guidelines and may need to be optimized for NikA.
Table 1: Recommended Buffer Conditions for NikA Purification
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Maintains protein stability and avoids proximity to the pI. |
| Salt (NaCl) | 150 - 500 mM | Shields electrostatic interactions that can lead to aggregation. |
| Reducing Agent | 1-5 mM DTT or TCEP | Prevents the formation of intermolecular disulfide bonds. |
| Glycerol | 10 - 20% (v/v) | Stabilizes the protein structure. |
Table 2: Recommended Storage Conditions for NikA
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C (long-term) or 4°C (short-term) | Minimizes protein degradation and aggregation. |
| Protein Concentration | < 1 mg/mL | Reduces the likelihood of intermolecular interactions. |
| Glycerol | 20 - 50% (v/v) | Acts as a cryoprotectant to prevent damage during freezing. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Dimer Analysis
Objective: To separate and quantify monomeric and dimeric forms of NikA.
Materials:
-
Purified NikA sample
-
SEC column (e.g., Superdex 75 or Superdex 200, depending on the size of the dimer)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Molecular weight standards
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate recommended by the manufacturer.
-
Prepare the NikA sample by centrifuging at >10,000 x g for 10 minutes at 4°C to remove any precipitated protein.
-
Inject a known concentration and volume of the clarified NikA sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.
-
Collect fractions across the elution profile.
-
Analyze the resulting chromatogram. The monomeric NikA will elute as a distinct peak. Any dimers or larger aggregates will elute in earlier fractions (at a lower elution volume).
-
To estimate the molecular weight of the species in each peak, run a set of molecular weight standards under the same conditions and create a standard curve by plotting the logarithm of the molecular weight against the elution volume.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the size distribution of NikA in solution and detect the presence of dimers or larger aggregates.
Materials:
-
Purified NikA sample
-
DLS instrument
-
Low-volume cuvette
-
Appropriate buffer (filtered through a 0.22 µm filter)
Procedure:
-
Prepare the NikA sample by diluting it in a filtered buffer to a suitable concentration (typically 0.1-1.0 mg/mL). It is crucial that the buffer is free of any particulate matter.
-
Centrifuge the diluted sample at high speed (>10,000 x g) for 10-15 minutes at 4°C to pellet any large aggregates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI indicates a homogenous sample. The presence of a second peak at a larger size or a high PDI suggests the presence of dimers or aggregates.
Visualizations
Caption: Troubleshooting workflow for NikA dimerization.
Caption: NikA-mediated nickel transport in E. coli.
Technical Support Center: Strategies to Increase Soluble NikA Protein Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in obtaining high yields of soluble NikA protein.
Troubleshooting Guide
This guide is designed for users who are actively experiencing issues with this compound expression and solubility.
Q1: My this compound is almost entirely in the insoluble fraction (inclusion bodies) after expression in E. coli. What are the first steps to improve solubility?
A1: Protein aggregation into inclusion bodies is a common issue when overexpressing recombinant proteins in E. coli.[1] The primary goal is to slow down the rate of protein synthesis to allow more time for proper folding.[2][3]
Initial Recommended Actions:
-
Lower the Induction Temperature: This is the most effective and common first step. After growing the cells to the mid-log phase (OD600 ≈ 0.5-0.6) at 37°C, reduce the temperature to 15-25°C before adding the inducer.[2][4] Lower temperatures slow down cellular processes, including transcription and translation, which can reduce protein aggregation.[2][3]
-
Reduce Inducer (IPTG) Concentration: High concentrations of inducer can lead to rapid, overwhelming protein production that saturates the cell's folding machinery.[4] Try titrating the IPTG concentration, starting from a lower range (e.g., 0.1 mM) up to the standard 1.0 mM.[5] For proteins with low solubility, a minimal IPTG concentration may be optimal.[6]
-
Shorten Induction Time: For proteins that might be toxic or prone to aggregation, a shorter induction period can be beneficial.[4] Harvest cells at different time points post-induction (e.g., 4 hours for 37°C, 6 hours for 30°C, or overnight for <25°C) to find the optimal duration.[4]
Q2: I've tried optimizing temperature and IPTG concentration, but the this compound is still largely insoluble. What are the next steps?
A2: If initial optimizations are insufficient, the next stage involves modifying the expression construct or the host system.
Secondary Recommended Actions:
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing NikA to a highly soluble partner protein can significantly improve its solubility.[7][8] Commonly used tags include Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), and Thioredoxin (Trx).[9][10] These tags can also serve as affinity tags for purification.[10] It may be necessary to test multiple fusion tags to find the most effective one for NikA.[2]
-
Change the E. coli Host Strain: Some strains are better equipped to handle challenging proteins.[11]
-
For rare codons: If the NikA gene contains codons that are rare in E. coli, this can lead to translational stalling and misfolding.[12] Use a strain like Rosetta™ or BL21-CodonPlus®, which supply tRNAs for rare codons.
-
For disulfide bonds: If NikA requires disulfide bonds for proper folding, express it in the E. coli periplasm or use strains like SHuffle® or Origami™ that have a more oxidizing cytoplasm to facilitate disulfide bond formation.[3]
-
For toxic proteins: If NikA is toxic to the host, use a strain with tighter control over basal expression, such as BL21-AI™ or a pLysS/pLysE strain.[8][13]
-
-
Co-express Molecular Chaperones: Overexpressing chaperones like GroEL/GroES can assist in the proper folding of the nascent NikA polypeptide chain, preventing aggregation.[12]
Frequently Asked Questions (FAQs)
This section addresses common questions for users planning their this compound expression experiments.
Q1: What is the best starting point for NikA expression conditions?
A1: A good starting point is to use the E. coli strain BL21(DE3) and induce at a lower temperature.[14] Grow your culture at 37°C to an OD600 of 0.5-0.6, then cool the culture to 18-20°C, and induce with 0.1-0.5 mM IPTG overnight (12-16 hours).[15][16] This "slow and low" approach often enhances the solubility of recombinant proteins.[17]
Q2: Should I add the fusion tag to the N-terminus or C-terminus of NikA?
A2: N-terminal fusions are more common and often more successful at enhancing soluble expression compared to C-terminal fusions.[2][3] However, the optimal placement can be protein-specific. If an N-terminal tag does not yield soluble protein or interferes with function, testing a C-terminal tag is a valid strategy.
Q3: Does the choice of culture media affect NikA solubility?
A3: Yes, the culture medium can impact protein expression and solubility. While LB medium is common for batch cultivation, richer media can support higher cell densities.[2][14] However, for some proteins, a less rich medium like M9 minimal medium may be beneficial.[13] Additionally, supplementing the medium with cofactors (e.g., metal ions) required by NikA can be crucial for its solubility.[11] Adding 1% glucose to the medium can also help reduce basal expression levels before induction.[8][13]
Q4: How can I check if my this compound is soluble?
A4: The standard method is to perform a small-scale expression trial. After induction, harvest the cells, lyse them, and then centrifuge the lysate at high speed. This will separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions, along with an uninduced control sample, by SDS-PAGE to visualize the distribution of your protein.
Data Summary Table
The following table summarizes the impact of various experimental parameters on the yield of soluble protein, based on common findings in recombinant protein expression literature.
| Parameter | Condition 1 | Expected Soluble Yield | Condition 2 | Expected Soluble Yield | Rationale & Citations |
| Induction Temperature | 37°C | Low | 18°C | High | Lower temperatures slow protein synthesis, allowing more time for proper folding and reducing aggregation.[2][4] |
| Inducer (IPTG) Conc. | 1.0 mM | Low | 0.1 mM | High | High inducer levels can overwhelm the cell's folding machinery; lower concentrations reduce the expression rate.[5][6] |
| Fusion Tag | None | Low | MBP or GST | High | Large, soluble fusion partners can significantly improve the solubility of the target protein.[8][9] |
| Host Strain Codons | Standard (e.g., BL21) | Low (if gene has rare codons) | Codon-optimized (e.g., Rosetta) | High (if gene has rare codons) | Supplying tRNAs for rare codons prevents translational stalling and misfolding.[12] |
Key Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Solubility Screening
This protocol is used to test different conditions (e.g., temperature, IPTG concentration) to find the optimal parameters for soluble NikA expression.
-
Inoculation: Inoculate 10 mL of LB medium (with the appropriate antibiotic) with a single colony of E. coli transformed with the NikA expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 20 mL of fresh LB medium (with antibiotic) in several flasks with the overnight culture to a starting OD600 of ~0.05.
-
Growth: Grow the cultures at 37°C with shaking until they reach the mid-log phase (OD600 = 0.5–0.6).[15]
-
Pre-Induction Sample: Remove a 1 mL aliquot from each culture as the "uninduced" control.
-
Induction:
-
Temperature Shift: Move the flasks to shakers set at your desired induction temperatures (e.g., 37°C, 30°C, 18°C) and let them equilibrate for 15 minutes.[4]
-
Add Inducer: Add IPTG to each flask to the desired final concentration (e.g., 1.0 mM, 0.5 mM, 0.1 mM).
-
-
Expression: Continue to incubate with shaking for the desired time (e.g., 4 hours at 37°C, overnight at 18°C).
-
Harvesting: After induction, take a 1 mL sample from each culture for "total cell" analysis. Harvest the remaining cells by centrifugation.
-
Lysis & Fractionation: Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication). Centrifuge the lysate at >12,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze the uninduced, total cell, soluble, and insoluble fractions by SDS-PAGE to determine the expression level and solubility under each condition.
Visualizations
Caption: A workflow for troubleshooting insoluble this compound expression.
Caption: How solubility-enhancing fusion tags promote proper protein folding.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. biomatik.com [biomatik.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. nbinno.com [nbinno.com]
- 6. goldbio.com [goldbio.com]
- 7. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 10. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 11. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
optimizing washing and elution steps in nikA affinity chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the washing and elution steps in Nickel-NTA (Ni-NTA) affinity chromatography for His-tagged proteins.
Troubleshooting Guides
This section addresses specific issues encountered during Ni-NTA chromatography in a question-and-answer format.
Problem: Low Final Protein Yield
Question: My final protein yield is significantly lower than expected. What are the common causes and solutions?
Answer: Low protein yield can stem from several factors, ranging from initial expression levels to losses during purification. Key areas to investigate include premature elution during washing, incomplete elution, or protein precipitation on the column.
-
Protein Eluting During Wash Steps: Your target protein may be washing off the column prematurely. This often occurs if the imidazole concentration in the wash buffer is too high for your specific protein's binding affinity.
-
Solution: Decrease the imidazole concentration in the wash buffer. Test a range of lower concentrations (e.g., starting from 0-10 mM and increasing in 10 mM increments) to find the highest concentration that removes contaminants without eluting your target protein.[1][2] Analyze wash fractions by SDS-PAGE to monitor for protein loss.
-
-
Incomplete Elution: The elution buffer may not be strong enough to displace the protein from the resin.
-
Solution: Increase the imidazole concentration in the elution buffer (a common range is 250-500 mM).[3] Alternatively, lowering the pH of the elution buffer to around 4.5 can also facilitate elution, though be aware that pH values below 4.0 can strip nickel ions from the resin. A gradient elution can help determine the optimal imidazole concentration for elution.[4][5]
-
-
Inaccessible His-tag: The polyhistidine tag on your protein might be buried within its three-dimensional structure, preventing it from binding effectively to the Ni-NTA resin.[6]
-
Precipitation on Column: The protein may become insoluble and precipitate on the column, which can be caused by high protein concentration or inappropriate buffer conditions.[4]
-
Solution: Optimize buffer conditions by adding stabilizing agents. This can include increasing the ionic strength (e.g., up to 500 mM NaCl), or adding glycerol (up to 20%) or non-ionic detergents.[8]
-
Problem: High Levels of Contaminating Proteins (Low Purity)
Question: My eluted protein sample contains many non-specific protein bands on an SDS-PAGE gel. How can I improve its purity?
Answer: The presence of contaminants is typically due to non-specific binding of host cell proteins to the Ni-NTA resin. Optimizing the wash buffer is the most effective strategy to combat this.
-
Inefficient Washing: The wash buffer may not be stringent enough to remove proteins that are weakly or non-specifically bound to the resin.
-
Solution 1: Optimize Imidazole Concentration: The most critical step is to add a low concentration of imidazole to your lysis and wash buffers.[9][10] A starting range of 10-40 mM is recommended for many proteins.[9] This concentration is high enough to displace contaminants with low affinity but not the His-tagged protein of interest. The optimal concentration is protein-dependent and must be determined empirically.[1][9]
-
Solution 2: Increase Salt Concentration: Non-specific binding can be due to ionic interactions. Increasing the NaCl concentration in the lysis and wash buffers (up to 500 mM, or even 1-2 M in some cases) can disrupt these interactions and wash away contaminants.[9][11]
-
Solution 3: Add Detergents or Other Additives: To reduce hydrophobic interactions, add non-ionic detergents like Triton X-100 or Tween 20 (up to 2%) to the wash buffer.[8][9] Glycerol (up to 20%) can also help reduce non-specific binding.[8][9]
-
Solution 4: Increase Wash Volume and Steps: Ensure thorough washing by increasing the number of wash steps (up to 5) or the volume of wash buffer (10-20 column volumes).[1][2][12]
-
Quantitative Data Summary
The tables below provide recommended starting concentrations and ranges for key components in wash and elution buffers. These should be optimized for each specific protein.
Table 1: Recommended Buffer Components for Optimizing Purity and Yield
| Component | Wash Buffer Concentration | Elution Buffer Concentration | Purpose |
| Imidazole | 10 - 50 mM[1][2][9][13] | 250 - 500 mM[14][15] | Competes with His-tag for binding to Ni-NTA, removing non-specific binders (wash) and eluting the target protein (elution). |
| NaCl | 300 - 500 mM (up to 2 M)[9][10][11] | 100 - 500 mM | Reduces non-specific ionic interactions. |
| Non-ionic Detergents (e.g., Triton X-100, Tween 20) | 0.1 - 2.0%[1][8][9] | 0.1 - 2.0% | Reduces non-specific hydrophobic interactions. |
| Glycerol | up to 20%[8] | up to 20% | Acts as a stabilizing agent and can reduce non-specific binding. |
| Reducing Agents (e.g., β-mercaptoethanol) | up to 20 mM[9] | up to 20 mM | Prevents disulfide bond formation between proteins. Note: DTT is generally not recommended as it can reduce the nickel ions.[16] |
Experimental Protocols
Protocol 1: Optimizing Imidazole Concentration in Wash Buffer
This protocol uses a step gradient of imidazole to determine the optimal concentration that removes the most contaminants without eluting the target His-tagged protein.
-
Prepare Buffers: Prepare a series of wash buffers containing identical components (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0) but with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Also, prepare an elution buffer with a high imidazole concentration (e.g., 300 mM).
-
Equilibrate Resin: Equilibrate your Ni-NTA resin with a binding buffer containing no imidazole.
-
Load Sample: Load your clarified cell lysate containing the His-tagged protein onto the column. Collect the flow-through fraction.
-
Step-wise Wash:
-
Wash the column with 5-10 column volumes of the 10 mM imidazole wash buffer. Collect the entire wash fraction.
-
Repeat this step sequentially for the 20 mM, 30 mM, 40 mM, and 50 mM wash buffers, collecting each fraction separately.
-
-
Elute: Elute the target protein with 5 column volumes of the high-imidazole elution buffer. Collect the elution fraction.
-
Analyze: Analyze all collected fractions (flow-through, washes, and elution) by SDS-PAGE. The optimal wash concentration is the highest concentration that results in a clean wash fraction without a significant band corresponding to your target protein.
FAQs (Frequently Asked Questions)
Question: What is the fundamental role of imidazole in Ni-NTA chromatography?
Answer: Imidazole is structurally similar to the side chain of the amino acid histidine. In Ni-NTA chromatography, the polyhistidine tag on the recombinant protein binds to nickel ions immobilized on the resin. Imidazole is used as a competitor. At low concentrations in the wash buffer, it helps to displace weakly bound contaminating proteins that have exposed histidine residues.[5] At high concentrations in the elution buffer, it outcompetes the His-tag for binding to the nickel ions, thus releasing and eluting the target protein from the resin.[5][7]
Question: My protein is in inclusion bodies. How does this affect the wash and elution steps?
Answer: If your protein is expressed in insoluble inclusion bodies, you must first solubilize it using strong denaturants like 8 M urea or 6 M guanidine-HCl.[7] All your buffers (lysis, wash, and elution) must contain this same concentration of the denaturant to keep the protein unfolded and soluble throughout the purification process.[6] The principles of optimizing imidazole concentrations for washing and elution remain the same as under native conditions. After elution, the denaturant must be removed, typically through dialysis or buffer exchange, to allow the protein to refold.
Question: Can I use chelating agents like EDTA or strong reducing agents like DTT in my buffers?
Answer: It is strongly recommended to avoid EDTA and EGTA, as they are metal chelators and will strip the nickel ions from the NTA resin, which inactivates the column.[16][17] Similarly, strong reducing agents like DTT should be avoided as they can reduce the Ni²⁺ ions, leading to discoloration of the resin and reduced binding capacity.[16] If a reducing agent is necessary, β-mercaptoethanol (BME) at concentrations up to 20 mM is generally more compatible with Ni-NTA resins.[9][18]
Visual Diagrams
Caption: Troubleshooting workflow for Ni-NTA affinity chromatography.
Caption: Principle of competitive elution with imidazole in Ni-NTA.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 7. goldbio.com [goldbio.com]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 9. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
Validation & Comparative
Validating the Specificity of NikA Protein for Nickel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nickel-binding protein NikA's specificity for nickel against other divalent metal ions. It includes supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with alternative nickel transport and regulatory systems.
Data Presentation: NikA Binding Affinities
The following table summarizes the dissociation constants (Kd) of Escherichia coli NikA for nickel and other metal ions, as determined by various biophysical techniques. A lower Kd value indicates a higher binding affinity.
| Metal Ion | Dissociation Constant (Kd) | Method | Reference |
| Nickel (Ni²⁺) | < 0.1 µM | Intrinsic Protein Fluorescence Quenching | [1] |
| Nickel (Ni²⁺) | ~10 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Cobalt (Co²⁺) | At least 10-fold higher than Ni²⁺ | Intrinsic Protein Fluorescence Quenching | [1] |
| Cobalt (Co²⁺) | ~200 µM (approx. 20-fold higher than Ni²⁺) | Isothermal Titration Calorimetry (ITC) | [2] |
| Copper (Cu²⁺) | At least 10-fold higher than Ni²⁺ | Intrinsic Protein Fluorescence Quenching | [1] |
| Iron (Fe²⁺/Fe³⁺) | At least 10-fold higher than Ni²⁺ | Intrinsic Protein Fluorescence Quenching | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (metal ion) to a macromolecule (NikA), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the metal ion is titrated into a solution containing the NikA protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the metal ion to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Protocol:
-
Protein Preparation:
-
Express and purify this compound to >95% homogeneity.
-
Dialyze the purified protein extensively against the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to remove any bound metals and ensure buffer matching with the metal solution.
-
Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.
-
-
Ligand Preparation:
-
Prepare a concentrated stock solution of the metal salt (e.g., NiCl₂, CoCl₂) in the same dialysis buffer used for the protein. The metal concentration should be 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Thoroughly degas both the protein and metal solutions to prevent bubble formation in the calorimeter cells.
-
Load the this compound solution into the sample cell and the metal ion solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial control titration of the metal solution into the buffer-filled sample cell to determine the heat of dilution.
-
Execute the main titration experiment by injecting small aliquots of the metal solution into the protein solution until saturation is reached.
-
-
Data Analysis:
Intrinsic Protein Fluorescence Quenching
This technique utilizes the quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in a protein upon ligand binding to determine binding affinity.
Principle: The binding of a metal ion to NikA can cause a conformational change in the protein, altering the local environment of its aromatic amino acid residues. This change can lead to a decrease (quenching) in the protein's intrinsic fluorescence intensity. The extent of quenching is dependent on the concentration of the metal ion, allowing for the calculation of the dissociation constant.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified NikA in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). The protein concentration should be in the low micromolar range to ensure a measurable fluorescence signal.
-
Prepare a series of metal ion solutions of increasing concentrations in the same buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of a spectrofluorometer to 280 nm or 295 nm (to selectively excite tryptophan) and the emission wavelength to scan a range, typically from 300 to 400 nm.
-
Record the fluorescence spectrum of the NikA solution alone (F₀).
-
Successively add small aliquots of the concentrated metal ion solution to the protein solution, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum (F) after each addition.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for dilution effects.
-
If the metal ion absorbs at the excitation or emission wavelengths, a correction for the inner filter effect is necessary.[6][7]
-
Plot the change in fluorescence intensity (F₀ - F) or the ratio F₀/F against the concentration of the metal ion.
-
Fit the resulting binding curve to a suitable binding equation (e.g., the Stern-Volmer equation for collisional quenching or a saturation binding model) to determine the dissociation constant (Kd).[8][9][10]
-
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a chromatographic technique used to separate proteins based on their affinity for immobilized metal ions. It can be used to qualitatively assess the specificity of a protein for different metals.
Principle: A chromatography resin is charged with a specific divalent metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺). A solution containing the protein of interest is passed through the column. Proteins with an affinity for the immobilized metal will bind to the resin, while others will flow through. The bound proteins can then be eluted by changing the buffer conditions, such as decreasing the pH or adding a competing agent like imidazole.
Protocol:
-
Column Preparation:
-
Pack a chromatography column with a chelating resin (e.g., iminodiacetic acid-agarose).
-
Wash the column with distilled water.
-
Charge the column by passing a solution of the desired metal salt (e.g., 50 mM NiSO₄) through it.
-
Wash the column with buffer to remove excess, unbound metal ions.
-
-
Protein Binding and Elution:
-
Equilibrate the column with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.9).
-
Load the protein sample onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound protein using an elution buffer containing a competing agent (e.g., a gradient of 0-500 mM imidazole in the binding buffer) or by lowering the pH.
-
-
Analysis:
-
Collect fractions during the elution and analyze them by SDS-PAGE to determine which fractions contain the purified protein.
-
The strength of binding to different metal-charged columns can be compared by observing the concentration of the competing agent or the pH required for elution. A higher concentration or a lower pH for elution suggests a stronger interaction.[11][12][13][14]
-
Mandatory Visualization
Caption: Experimental workflow for validating NikA's nickel specificity.
Comparison with Other Alternatives
The specificity of NikA for nickel is a key feature of the NikABCDE transport system in E. coli.[15][16] However, other nickel transport and regulatory systems exist in bacteria, offering points of comparison.
-
NikR: This is a nickel-responsive regulatory protein, not a transporter.[17][18] NikR senses intracellular nickel concentrations and, when nickel levels are high, it binds to the promoter region of the nik operon to repress the transcription of the NikA-E transporter components.[19][20] While both NikA and NikR bind nickel, their affinities and roles are distinct. NikA has a high affinity for nickel in the periplasm to facilitate its uptake, whereas NikR's affinity is tuned to respond to cytoplasmic nickel concentrations to control gene expression.
-
HoxN-type Permeases: These represent a different class of high-affinity nickel transporters found in various bacteria.[19] Unlike the ABC transporter system that includes the periplasmic binding protein NikA, HoxN is a single-component permease embedded in the cytoplasmic membrane. While both systems exhibit high affinity for nickel, their mechanisms and substrate specificities can differ.[19]
-
Other Metal Transport Systems: Bacteria possess a variety of metal transport systems for other essential ions like zinc, cobalt, and iron. While NikA shows a clear preference for nickel, some level of cross-reactivity with other metals can occur, especially at high concentrations. The high specificity of NikA, with at least a 10-fold lower affinity for other tested metals, ensures the preferential uptake of nickel under physiological conditions.[1] The unique apolar nature of the NikA nickel-binding site, where the metal is not directly coordinated by the protein, is a key structural feature contributing to its specificity.[2][21]
References
- 1. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Protocol of Immobilized Metal Affinity Chromatography - Creative BioMart [creativebiomart.net]
- 12. Immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. analab.com.tw [analab.com.tw]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and Characterization of the nikR Gene Encoding a Nickel-Responsive Regulator in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nickel-Responsive Regulator NikR Controls Activation and Repression of Gene Transcription in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nickel transport systems in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative and Functional Genomic Analysis of Prokaryotic Nickel and Cobalt Uptake Transporters: Evidence for a Novel Group of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nickel binding to NikA: an additional binding site reconciles spectroscopy, calorimetry and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NikA and Other Nickel-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Escherichia coli NikA protein with other significant nickel-binding proteins. The information presented is curated from experimental data to offer an objective analysis of their structure, function, and nickel-binding characteristics, aiding in research and the development of novel therapeutics targeting bacterial nickel metabolism.
Overview of Nickel Homeostasis and its Importance
Nickel is an essential cofactor for a variety of microbial enzymes, playing a critical role in pathogenesis and metabolism.[1] Consequently, bacteria have evolved sophisticated systems to acquire, traffic, and regulate intracellular nickel concentrations. Periplasmic binding proteins, such as NikA, are often the initial point of contact for nickel uptake, making them attractive targets for antimicrobial strategies. Understanding the diversity and specific mechanisms of these proteins is crucial for the development of targeted inhibitors.
Comparative Analysis of Nickel-Binding Proteins
This section provides a quantitative comparison of NikA with other well-characterized nickel-binding proteins from different families and bacterial species. The data highlights the diversity in their affinities, stoichiometries, and structural folds.
| Protein | Organism | Family/Class | Ni(II) Dissociation Constant (Kd) | Stoichiometry (Ni:Protein) | PDB ID |
| NikA | Escherichia coli | ABC Transporter Substrate-Binding Protein | < 0.1 µM to ~10 µM[2][3][4] | 1:1[2][3] | 1UIU, 1UIV, 2NOO, 4I8C[4][5][6] |
| NikA (Heme-bound) | Escherichia coli | ABC Transporter Substrate-Binding Protein | ~0.5 µM (for heme)[7] | - | - |
| NixA | Helicobacter pylori | NiCoT Family Transporter | 11.3 nM[8] | Not applicable (transporter) | - |
| UreE | Helicobacter pylori | Urease Accessory Protein (Chaperone) | 0.15 µM[9] | 1:2 (dimer)[8] | - |
| HspA | Helicobacter pylori | Heat Shock Protein | 1.8 µM[8] | 2:1[8] | - |
| HypB | Helicobacter pylori | Hydrogenase Maturation Protein | Micromolar range[10] | 1:1[10] | - |
| NikA (Opp5A) | Staphylococcus aureus | ABC Transporter Substrate-Binding Protein | Not explicitly determined | - | - |
| CntA (Opp1A) | Staphylococcus aureus | ABC Transporter Substrate-Binding Protein | Not explicitly determined | - | - |
Note: The reported Kd values for NikA vary significantly across different studies, which may be attributed to different experimental conditions and the specific nickel species being tested (e.g., free Ni(II) vs. Ni-(L-His)2 complex).
Structural and Functional Insights
NikA: A Periplasmic Nickel Scavenger
NikA is the periplasmic solute-binding protein component of the NikABCDE ATP-binding cassette (ABC) transporter system in E. coli.[11] Its primary role is to bind nickel in the periplasm and deliver it to the transmembrane permease complex (NikBC).[11] Structurally, NikA adopts a typical periplasmic binding protein fold with two domains connected by a hinge region.[4] Upon nickel binding, these domains undergo a conformational change, enclosing the ligand.[12] Interestingly, studies have revealed that NikA possesses two distinct nickel-binding sites and can also bind heme, suggesting a potential dual role in nickel and heme trafficking.[5][7]
Alternative Nickel-Binding Strategies
The Nickel/Cobalt Transporter (NiCoT) family, to which H. pylori NixA belongs, represents a different class of nickel transporters.[13] These are single-component secondary transporters that utilize the proton motive force to drive nickel uptake.[13] They are characterized by the presence of multiple transmembrane segments.[13]
Proteins like UreE, HspA, and HypB in H. pylori are not directly involved in the initial uptake of nickel from the periplasm but play crucial roles in intracellular nickel trafficking and insertion into metalloenzymes like urease and hydrogenase.[8][9][10] These proteins, often referred to as nickel chaperones, bind nickel with varying affinities and deliver it to its final destination. For instance, the UreE dimer binds a single nickel ion, highlighting a distinct stoichiometry compared to NikA.[8]
Experimental Protocols for Characterizing Nickel-Binding Proteins
Accurate characterization of metal-binding properties is fundamental to understanding the function of these proteins. Below are outlines of key experimental methodologies.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (nickel) to a macromolecule (protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.[14]
Methodology:
-
Sample Preparation: The protein solution is placed in the sample cell, and the nickel solution is loaded into the titration syringe. It is critical that both solutions are in identical, well-degassed buffers to minimize heats of dilution.[14]
-
Titration: A series of small injections of the nickel solution are made into the protein solution.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of nickel to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[15]
Fluorescence Quenching Assay
Principle: The intrinsic fluorescence of a protein, primarily from tryptophan residues, can be quenched upon the binding of a metal ion like nickel. The extent of quenching is proportional to the amount of nickel bound, allowing for the determination of binding affinity.[16]
Methodology:
-
Protein Excitation: The protein solution is excited at a wavelength of ~280-295 nm.
-
Emission Spectrum: The fluorescence emission spectrum is recorded (typically ~300-400 nm).
-
Titration: Aliquots of a concentrated nickel solution are added to the protein solution.
-
Fluorescence Measurement: The fluorescence intensity at the emission maximum is recorded after each addition.
-
Data Analysis: The change in fluorescence intensity is plotted against the nickel concentration and fitted to a binding equation to determine the Kd.[17]
Equilibrium Dialysis
Principle: This technique separates a protein solution from a buffer containing the ligand (nickel) by a semi-permeable membrane that allows the passage of the small ligand but not the large protein. At equilibrium, the concentration of free ligand is the same on both sides of the membrane, allowing for the calculation of bound and free ligand concentrations.[18]
Methodology:
-
Setup: The protein solution is placed in a dialysis bag or chamber, which is then immersed in a larger volume of buffer containing a known concentration of nickel.
-
Equilibration: The system is allowed to reach equilibrium, which can take several hours.[18]
-
Concentration Measurement: The concentration of nickel in the buffer outside the dialysis bag (representing the free nickel concentration) and inside the bag (representing the total nickel concentration) is measured using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Calculation: The concentration of bound nickel is determined by subtracting the free nickel concentration from the total nickel concentration. These values are then used to determine the binding affinity.
Signaling Pathways and Regulatory Networks
The uptake and utilization of nickel are tightly regulated to ensure sufficient supply while avoiding toxicity.
Regulation of the nik Operon
In E. coli, the expression of the nikABCDE operon is under the control of the nickel-responsive repressor NikR. When intracellular nickel levels are high, NikR binds to the operator region of the nik operon, repressing transcription. Conversely, under low nickel conditions, NikR does not bind, and the operon is expressed, leading to the synthesis of the this compound and the rest of the transport machinery.
Caption: Regulation of the E. coli nik operon by nickel concentrations.
NikA's Role in Bacterial Chemotaxis
Besides its role in nickel transport, NikA has been implicated in the bacterial chemotaxis signaling pathway. It is thought to act as a chemoreceptor, detecting high, potentially toxic, concentrations of nickel in the periplasm and initiating a repellent response. This signal is transduced through a series of cytoplasmic signaling proteins, ultimately influencing the direction of flagellar rotation and causing the bacterium to move away from the high nickel environment.
Caption: Simplified bacterial chemotaxis pathway in response to high nickel.
Experimental Workflow for Comparative Analysis
A systematic approach is required for the direct comparison of different nickel-binding proteins. The following workflow outlines a standard procedure.
Caption: Workflow for comparing nickel-binding proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel binding to NikA: an additional binding site reconciles spectroscopy, calorimetry and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 7. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-binding and accessory proteins facilitating Ni-enzyme maturation in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel binding properties of Helicobacter pylori UreF, an accessory protein in the nickel-based activation of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative and Functional Genomic Analysis of Prokaryotic Nickel and Cobalt Uptake Transporters: Evidence for a Novel Group of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence-based sensing system for the environmental monitoring of nickel using the nickel binding protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NiCoT family - Wikipedia [en.wikipedia.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
- 18. A Printed Equilibrium Dialysis Device with Integrated Membranes for Improved Binding Affinity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of NikA and HoxN Nickel Transport Systems
In the realm of microbial metabolism, the acquisition of essential transition metals like nickel is paramount for the function of various metalloenzymes. Bacteria have evolved sophisticated transport systems to ensure a sufficient intracellular supply of nickel while avoiding its potential toxicity. Among the best-characterized nickel import systems are the NikABCDE (often referred to by its periplasmic binding protein, NikA) and the HoxN systems. This guide provides a detailed functional comparison of these two transport mechanisms, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct strategies for nickel uptake.
Overview of Nickel Transport Systems
The NikA-dependent system, predominantly found in bacteria like Escherichia coli, is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] It is a multi-component system that utilizes the energy from ATP hydrolysis to translocate nickel across the cytoplasmic membrane.[3][4] In contrast, the HoxN system, first identified in Ralstonia eutropha (now Cupriavidus necator), is a single-component permease belonging to the Nickel/Cobalt Transporter (NiCoT) family.[5][6] This system functions as a high-affinity, low-capacity transporter.[3]
Comparative Analysis of Functional Parameters
The functional distinctions between the NikA and HoxN systems are evident in their transport kinetics, substrate specificity, and energetic requirements. The following table summarizes the key quantitative data available for these two systems.
| Parameter | NikA System (E. coli) | HoxN System and Homologs |
| Transport Mechanism | Periplasmic binding protein-dependent ABC transporter[4] | Single-component secondary permease[5][6] |
| Components | NikA (periplasmic binding protein), NikB/NikC (transmembrane proteins), NikD/NikE (ATPases)[3][4] | HoxN (integral membrane protein)[5][7] |
| Binding Affinity (Kd/Kt/Km) | NikA Kd for Ni²⁺: < 0.1 µM to ~10 µM[3][8][9] | HoxN Kt for Ni²⁺: ~20 nM[3]; NixA (homolog) Km for Ni²⁺: 11 nM to 31.0 ± 1.2 µM[3] |
| Substrate Specificity | Highly specific for Ni²⁺. Binds cobalt, copper, and iron with at least 10-fold lower affinity.[8][10] Also shown to bind heme.[11] | Varies among homologs. HoxN is highly specific for Ni²⁺.[12] Other NiCoT family members can transport both nickel and cobalt.[3][12] |
| Energy Coupling | ATP hydrolysis[3][13] | Believed to be coupled to the proton motive force (electrogenic)[14][15] |
Transport Mechanisms and Signaling Pathways
The operational models for the NikA and HoxN systems are fundamentally different, as illustrated in the diagrams below.
NikA (ABC Transporter) System
The NikA system captures nickel in the periplasm and utilizes ATP to power its translocation into the cytoplasm.
HoxN (Permease) System
The HoxN transporter is a single protein that forms a channel through the cytoplasmic membrane, likely driven by the proton motive force.
Detailed Experimental Protocols
The characterization of nickel transport systems involves a variety of biochemical and biophysical techniques. Below are generalized protocols for key experiments.
Nickel Uptake Assay
This assay measures the accumulation of radioactive nickel (⁶³Ni²⁺) in bacterial cells.
Workflow:
Methodology:
-
Cell Culture: Grow bacterial strains expressing the transporter of interest to the mid-logarithmic phase.
-
Preparation: Harvest cells by centrifugation, wash them with a suitable buffer (e.g., MOPS buffer, pH 7.0) to remove medium components, and resuspend them to a specific optical density.
-
Uptake Initiation: Equilibrate the cell suspension at the desired temperature and initiate the transport assay by adding a solution containing ⁶³NiCl₂ to a final concentration relevant to the transporter's affinity (e.g., in the nM to µM range).
-
Time Course: At various time intervals, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm nitrocellulose) to separate the cells from the medium.
-
Washing: Rapidly wash the filters with a cold, non-radioactive buffer containing a chelator like EDTA to remove non-specifically bound nickel.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Normalization: Determine the protein concentration of the cell suspension to normalize the nickel uptake data (e.g., as pmol of Ni²⁺ per mg of cellular protein).
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between a binding protein (like NikA) and its ligand (Ni²⁺).[9]
Methodology:
-
Sample Preparation: Purify the periplasmic binding protein (e.g., NikA) and prepare it in a suitable buffer. Prepare a stock solution of NiCl₂ in the same buffer.
-
ITC Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the nickel solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the nickel solution into the protein solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model to calculate the dissociation constant (Kd), binding stoichiometry, and other thermodynamic parameters.
Fluorescence Quenching Assay
This method can also be used to study the binding of a metal ion to a protein by monitoring changes in the protein's intrinsic tryptophan fluorescence.[8][10]
Methodology:
-
Sample Preparation: Prepare a solution of the purified protein (e.g., NikA) in a suitable buffer.
-
Fluorescence Measurement: Place the protein solution in a fluorometer and excite the tryptophan residues (typically around 295 nm). Record the emission spectrum (usually peaking around 340-350 nm).
-
Titration: Add small aliquots of a concentrated NiCl₂ solution to the protein solution.
-
Data Collection: After each addition, record the fluorescence emission intensity. The binding of nickel often quenches the fluorescence.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the nickel concentration. Fit the data to a binding equation to determine the dissociation constant (Kd).
Conclusion
The NikA and HoxN systems represent two distinct and efficient strategies for microbial nickel acquisition. The NikA system, an ABC transporter, is a multi-component apparatus that provides high-affinity nickel uptake at the cost of ATP hydrolysis. In contrast, the HoxN system is a more streamlined single-component permease that facilitates high-affinity nickel transport, likely driven by the proton motive force. The choice between these systems by different bacteria likely reflects their specific environmental niches and metabolic needs. Understanding the functional nuances of these transporters is crucial for research in microbial physiology, bio-geochemistry, and for the development of novel antimicrobial strategies that target essential metal uptake pathways.
References
- 1. Comparative and Functional Genomic Analysis of Prokaryotic Nickel and Cobalt Uptake Transporters: Evidence for a Novel Group of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel transport systems in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The nik operon of Escherichia coli encodes a periplasmic binding-protein-dependent transport system for nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alcaligenes eutrophus protein HoxN mediates nickel transport in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of nickel toxicity in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Alcaligenes eutrophus protein HoxN mediates nickel transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 9. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate Specificity of Nickel/Cobalt Permeases: Insights from Mutants Altered in Transmembrane Domains I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Metal selectivity and translocation mechanism characterization in proteoliposomes of the transmembrane NiCoT transporter NixA from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific metal recognition in nickel trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the nikABCDE System and Other ABC Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Escherichia coli nikABCDE nickel transport system with other well-characterized ATP-binding cassette (ABC) transporters. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their structure, function, and performance.
Introduction to ABC Transporters
ATP-binding cassette (ABC) transporters represent one of the largest families of transmembrane proteins found in all domains of life, from prokaryotes to humans.[1] These proteins utilize the energy derived from ATP hydrolysis to actively transport a wide variety of substrates across cellular membranes.[2][3] ABC transporters are crucial for numerous physiological processes, including nutrient uptake, toxin efflux, and drug resistance.[1]
The core architecture of a typical ABC transporter consists of four domains: two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs).[1] The TMDs form the translocation pathway and are responsible for substrate recognition and binding, while the NBDs bind and hydrolyze ATP to power the transport process.[3] ABC transporters are broadly classified into importers, which mediate the uptake of substances into the cell, and exporters, which expel substances from the cell.[2] Prokaryotes possess both importers and exporters, whereas eukaryotes primarily have exporters.[2]
The nikABCDE System: A High-Affinity Nickel Importer
The nikABCDE system in E. coli is a canonical example of a prokaryotic ABC importer responsible for the high-affinity uptake of nickel ions.[4] Nickel is an essential cofactor for several enzymes in bacteria, but it is toxic at high concentrations.[5] Therefore, its intracellular concentration must be tightly regulated. The nikABCDE system plays a critical role in acquiring nickel from the environment, particularly under nickel-limiting conditions.
The system is composed of five proteins:
-
NikA: A periplasmic substrate-binding protein that captures nickel with high affinity.[6]
-
NikB and NikC: Two integral membrane proteins that form the transmembrane channel.
-
NikD and NikE: Two peripheral membrane proteins that constitute the ATP-binding and hydrolyzing domains (NBDs).
The likely substrate for the nikABCDE transporter is not a free nickel ion but rather a complex of nickel with two L-histidine molecules (Ni-(L-His)₂).[5]
Comparative Analysis of Performance
To objectively compare the nikABCDE system with other ABC transporters, we will examine key performance parameters such as substrate affinity, transport kinetics, and ATP hydrolysis rates. For this comparison, we have selected two other well-studied prokaryotic ABC importers: the maltose transporter (MalFGK₂-E) and the vitamin B12 transporter (BtuCDF), along with a representative eukaryotic exporter, P-glycoprotein (P-gp).
| Parameter | nikABCDE System | Maltose Transporter (MalFGK₂-E) | Vitamin B12 Transporter (BtuCDF) | P-glycoprotein (P-gp) |
| Function | Nickel Import | Maltose Import | Vitamin B12 Import | Multidrug Export |
| Organism | E. coli | E. coli | E. coli | Eukaryotes |
| Substrate Binding Affinity (Kd) | ~10 µM (NikA for Ni²⁺) | ~1 µM (MalE for maltose)[7] | High affinity (BtuF for B12) | Varies with substrate |
| Transport Kinetics (Km) | Not explicitly found | Approaches Kd of MalE with increasing MalE concentration | Not explicitly found | Varies with substrate |
| Transport Velocity (Vmax) | Not explicitly found | Dependent on experimental conditions | Not explicitly found | Varies with substrate |
| ATP Hydrolysis Rate | Not explicitly found | >1000-fold stimulation by maltose-bound MalE | <2-fold stimulation by BtuF | Stimulated by drug substrates |
Signaling and Transport Mechanisms
The transport cycle of ABC importers typically involves the following steps:
References
- 1. Engineered nickel bioaccumulation in Escherichia coli by NikABCDE transporter and metallothionein overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. ABC transporter - Wikipedia [en.wikipedia.org]
- 4. Complex transcriptional control links NikABCDE-dependent nickel transport with hydrogenase expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Ni-(L-His)₂ as a substrate for NikABCDE-dependent nickel uptake in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC transporters: one, two or four extracytoplasmic substrate-binding sites? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subunit interactions in ABC transporters: a conserved sequence in hydrophobic membrane proteins of periplasmic permeases defines an important site of interaction with the ATPase subunits | The EMBO Journal [link.springer.com]
A Comparative Guide to NikA Protein Homologs in Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the NikA protein and its homologs, key components of nickel acquisition systems in various bacterial species. Understanding the function, structure, and regulation of these proteins is crucial for developing novel antimicrobial strategies that target essential metal uptake pathways, thereby inhibiting bacterial growth and virulence.
Function and Significance of NikA Homologs
NikA is a periplasmic binding protein that plays a central role in the high-affinity transport of nickel ions into the bacterial cytoplasm.[1][2] It is the initial receptor in the NikABCDE ATP-binding cassette (ABC) transport system.[3] In several pathogenic bacteria, nickel is an essential cofactor for key enzymes, such as urease and [NiFe]-hydrogenase, which are critical for virulence and survival in the host.[4] For instance, urease in Helicobacter pylori is vital for neutralizing gastric acid, allowing the bacterium to colonize the stomach. The Nik system, including NikA, is implicated in the virulence of pathogens like Staphylococcus aureus in urinary tract infections.[4][5]
Beyond its primary role in nickel transport, NikA in Escherichia coli has been shown to have a dual function, also acting as a heme chaperone in the periplasm.[6] Furthermore, NikA is involved in the chemotactic response of E. coli, guiding the bacterium away from high, potentially toxic concentrations of nickel.[2]
Comparative Analysis of NikA Homologs
This section compares the properties of NikA homologs in four key bacterial species: Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.
Data Presentation: Quantitative Comparison of NikA Homologs
| Bacterial Species | NikA Homolog | Ligand | Binding Affinity (Kd) | Function |
| Escherichia coli | NikA | Ni(II)-(L-His)2 | ~0.5 µM | Nickel transport, Heme chaperone, Chemotaxis[2][6] |
| Free Ni2+ | ~10 µM | |||
| Klebsiella pneumoniae | NikA | Ni(II)-(L-His)2 | 2 µM | Nickel transport for urease and hydrogenase activity[1] |
| Staphylococcus aureus | NikA (Opp5A) | Nickel-chelator | Not explicitly quantified | Nickel transport for urease activity, Virulence in UTI[5][7] |
| Pseudomonas aeruginosa | No close NikA homolog | N/A | N/A | Utilizes other nickel transport systems |
Signaling and Transport Pathways
The uptake of nickel via NikA-dependent systems is a tightly regulated process involving multiple protein components. The general mechanism involves the binding of a chelated nickel complex by NikA in the periplasm, followed by the delivery of this complex to the transmembrane components of the NikBCDE transporter. The hydrolysis of ATP by the cytoplasmic components, NikD and NikE, then powers the translocation of nickel into the cytoplasm.
Escherichia coli Nickel and Heme Transport Pathway
Klebsiella pneumoniae Nickel Transport Pathway
Staphylococcus aureus Nickel Transport Systems
S. aureus possesses two main nickel transport systems. The Nik/Opp2 system, where NikA (Opp5A) is the periplasmic binding protein, and the NixA transporter.
Nickel Transport in Pseudomonas aeruginosa
P. aeruginosa lacks a close homolog of the NikA/NikABCDE system. Instead, it relies on other transport systems for nickel acquisition, highlighting the diversity of metal uptake strategies in bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound homologs.
Purification of His-tagged this compound
This protocol describes the purification of recombinant His-tagged this compound expressed in E. coli.
Materials:
-
E. coli cells overexpressing His-tagged NikA
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
Procedure:
-
Harvest E. coli cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated resin to allow binding of the His-tagged protein.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
Analyze the purity of the eluted protein by SDS-PAGE.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is used to measure the thermodynamic parameters of binding between NikA and its nickel-containing ligand.
Materials:
-
Purified this compound
-
Ni(II)-(L-His)₂ solution
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Dialyze the purified this compound and the Ni(II)-(L-His)₂ ligand against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and ligand solutions.
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the Ni(II)-(L-His)₂ solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Tryptophan Fluorescence Quenching for Binding Analysis
This technique can be used as a complementary method to ITC to study the binding of ligands to NikA.
Materials:
-
Purified this compound
-
Ni(II)-(L-His)₂ solution
-
Fluorescence buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Place a solution of purified this compound in a quartz cuvette.
-
Excite the tryptophan residues in the protein at approximately 295 nm and measure the initial fluorescence emission spectrum (typically around 340-350 nm).
-
Add small aliquots of the Ni(II)-(L-His)₂ ligand solution to the protein solution.
-
After each addition, record the fluorescence emission spectrum.
-
The binding of the ligand will cause a quenching (decrease) of the tryptophan fluorescence.
-
Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Conclusion and Future Directions
The this compound and its homologs are crucial for nickel acquisition in a variety of bacterial species, playing a significant role in their physiology and virulence. This guide highlights the similarities and differences in NikA function and the associated transport pathways across different bacteria. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate these systems.
Future research should focus on obtaining more quantitative binding data for NikA homologs in a wider range of pathogenic bacteria. Elucidating the precise molecular details of the interaction between NikA and the NikBCDE transporter will be key to understanding the complete transport mechanism. Ultimately, a deeper understanding of these nickel transport systems will pave the way for the development of novel inhibitors that could serve as effective antimicrobial agents, targeting bacterial virulence by restricting access to this essential metal.
References
- 1. Targeting bacterial nickel transport with aspergillomarasmine A suppresses virulence-associated Ni-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nik operon of Escherichia coli encodes a periplasmic binding-protein-dependent transport system for nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nickel ABC-transporter of Staphylococcus aureus is involved in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDBe-KB Protein Pages [ebi.ac.uk]
Competitive Binding of Divalent Metals to NikA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various divalent metals to the Escherichia coli periplasmic nickel-binding protein, NikA. Understanding the competitive binding landscape of NikA is crucial for elucidating its role in nickel homeostasis and for the development of novel antimicrobial strategies targeting metal transport pathways. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying principles and workflows.
Introduction to NikA and Divalent Metal Binding
NikA is a crucial component of the NikABCDE ATP-binding cassette (ABC) transporter system in E. coli, responsible for the specific uptake of nickel.[1] Nickel is an essential cofactor for several bacterial enzymes, including hydrogenase and urease. Intriguingly, NikA does not bind free nickel ions directly. Instead, its natural ligand is a complex of Ni(II) coordinated with two molecules of L-histidine (Ni(II)-(L-His)₂).[2][3] While NikA exhibits a high affinity for the Ni(II)-(L-His)₂ complex, it has been shown to be somewhat promiscuous, binding to other metal-ligand complexes as well.[2][4] This guide focuses on the competitive binding of other physiologically relevant divalent metals to NikA, providing a basis for understanding metal selectivity and for the design of competitive inhibitors.
Comparative Analysis of Divalent Metal Binding to NikA
The binding affinity of various divalent metal complexes to NikA has been investigated using several biophysical techniques, primarily isothermal titration calorimetry (ITC) and fluorescence quenching assays. The dissociation constant (Kd) is a key parameter used to quantify the strength of these interactions, with a lower Kd value indicating a higher binding affinity.
| Metal Ion Complex | Method | Dissociation Constant (Kd) | Reference |
| Ni(II) | Isothermal Titration Calorimetry (ITC) | ~10 µM | [5] |
| Ni(II) | Fluorescence Quenching | < 0.1 µM | |
| Co(II) | Isothermal Titration Calorimetry (ITC) | ~200 µM (approx. 20x higher than Ni(II)) | [5] |
| Other Metals (Co, Cu, Fe) | Not specified | At least 10-fold lower affinity than Ni(II) | |
| In(III)-EDTA | Isothermal Titration Calorimetry (ITC) | 17.3 µM ± 3.0 µM | [4] |
Note: The binding affinities can be influenced by the specific experimental conditions, such as buffer composition and pH. It is also important to note that NikA binds metal-histidine complexes, and the data for Co(II), Cu(II), and Fe(II) likely refer to their complexes with histidine, although this is not explicitly stated in all sources.
Visualizing the Principles of Competitive Binding
Competitive Binding Assay Principle
Caption: Principle of a competitive binding assay.
Experimental Protocols
I. Competitive Binding Assay using Tryptophan Fluorescence Quenching
This protocol describes a method to determine the binding affinity of various divalent metal-histidine complexes to NikA by monitoring the quenching of its intrinsic tryptophan fluorescence.
A. Materials and Reagents
-
Purified NikA protein
-
HEPES buffer (or other suitable buffer, ensuring no metal chelation)
-
NaCl
-
L-histidine
-
Stock solutions of divalent metal chlorides (e.g., NiCl₂, CoCl₂, ZnCl₂, CuCl₂)
-
Fluorometer
B. Experimental Workflow
Caption: Experimental workflow for a competitive binding assay.
C. Detailed Protocol
-
Protein Preparation:
-
Dialyze purified NikA extensively against the working buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to remove any bound ligands.
-
Determine the final protein concentration using a reliable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
-
Ligand Preparation:
-
Prepare stock solutions of the divalent metal chlorides and L-histidine in the working buffer.
-
To form the metal-histidine complexes, mix the metal and L-histidine solutions at the desired molar ratio (typically 1:2 for M(II)-(L-His)₂).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues and record the emission spectrum from 310 to 400 nm. The emission maximum for NikA is typically around 340 nm.
-
In a quartz cuvette, add a known concentration of NikA (e.g., 1-5 µM).
-
Add a fixed, subsaturating concentration of the Ni(II)-(L-His)₂ complex. This will serve as the "labeled" ligand proxy, as its binding quenches the intrinsic fluorescence.
-
Perform a titration by making sequential additions of the competitor divalent metal-(L-His)₂ complex to the cuvette.
-
After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence intensity at the emission maximum.
-
Correct for dilution effects if the volume of added titrant is significant.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound Ni(II)-(L-His)₂.
-
Calculate the inhibitory constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the Ni(II)-(L-His)₂ complex and Kd is its dissociation constant for NikA.
-
II. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
A. Materials and Reagents
-
Purified this compound
-
HEPES buffer (or other suitable buffer with a low ionization enthalpy)
-
NaCl
-
L-histidine
-
Stock solutions of divalent metal chlorides
-
Isothermal titration calorimeter
B. Detailed Protocol
-
Sample Preparation:
-
Prepare the this compound solution and the metal-(L-His)₂ complex solutions in the same batch of dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the NikA solution into the sample cell of the calorimeter.
-
Load the concentrated metal-(L-His)₂ complex solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Conclusion
This guide provides a framework for understanding and investigating the competitive binding of divalent metals to NikA. The provided data indicates a clear preference of NikA for the Ni(II)-(L-His)₂ complex, with other divalent metals exhibiting weaker binding affinities. The detailed experimental protocols for fluorescence quenching and isothermal titration calorimetry offer practical approaches for researchers to further explore the metal selectivity of NikA and to screen for potential inhibitors of this crucial bacterial nutrient uptake system. Such studies are vital for the development of novel therapeutic strategies that target bacterial metal homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Dual Role: Validating the Heme-Binding Activity of NikA
A Comparative Guide for Researchers
The Escherichia coli protein NikA, a well-characterized periplasmic nickel-binding protein, has been demonstrated to possess a secondary, physiologically relevant function: heme binding. This guide provides a comprehensive comparison of the experimental data validating NikA's heme-binding activity, alongside alternative methodologies for assessing protein-heme interactions. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing and interpreting their own studies in this area.
NikA: Beyond Nickel Transport
NikA is a crucial component of the NikABCDE ATP-binding cassette (ABC) transporter system, responsible for nickel uptake.[1][2][3][4] However, research has revealed that NikA can also bind heme, suggesting a role as a potential heme chaperone in the reducing environment of the periplasm.[5][6][7] This newly discovered function has implications for our understanding of heme trafficking and incorporation into cytochromes.[5][7]
A key finding is that the heme-binding and nickel-binding functions of NikA appear to be independent. The dissociation constant (Kd) for heme binding to NikA is approximately 0.5 μM, and this affinity is not significantly altered by the presence of saturating concentrations of nickel.[5][6] This suggests the presence of a distinct heme-binding cleft separate from the nickel-binding site.[5][7]
Comparative Analysis of Heme-Binding Validation Methods
Several experimental techniques have been employed to validate and characterize the interaction between NikA and heme. The following table summarizes the quantitative data obtained from these methods and compares them with alternative approaches for studying heme-protein interactions.
| Method | Protein System | Ligand | Key Parameter | Reported Value | Alternative Methods/Systems |
| Tryptophan Fluorescence Quenching | Purified recombinant NikA | Hemin, Protoporphyrin IX | Dissociation Constant (Kd) | ~0.5 μM[5][6] | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[8] |
| Gel Filtration Chromatography | Purified recombinant NikA | Hemin, Protoporphyrin IX | Co-migration | NikA co-migrates with hemin and protoporphyrin IX[5][6][7] | Size Exclusion Chromatography with inline UV-Vis detection (SEC-UV)[9] |
| UV-Visible Spectroscopy | Purified recombinant NikA | Hemin | Spectral Shift | Change in Soret peak upon binding | Differential Absorbance Spectroscopy[10] |
| Genetic Analysis (in vivo) | E. coli ΔnikA mutant | - | Phenotype | Decreased accumulation of heme-derived pigment P-574[5] | Chemical Proteomics (Heme-based photoaffinity probes)[11] |
| ELISA-based Assay | Apo-hemoglobin, Complement C1q | Hemin | Apparent Dissociation Constant (KD) | Apo-hemoglobin: 182 ± 55 nM, C1q: 21.4 ± 5.6 nM[12][13] | High-Throughput Screening (HTS) compatible fluorescence polarization assays |
Experimental Protocols
Tryptophan Fluorescence Quenching
This technique is used to determine the binding affinity between a protein and a ligand. The intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of the ligand (in this case, heme).
Protocol:
-
Protein Preparation: Purify recombinant NikA protein. Ensure the protein is in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Fluorescence Measurement: Excite the protein sample at 295 nm and measure the emission spectrum from 300 to 400 nm. The peak fluorescence intensity is recorded.
-
Titration: Add increasing concentrations of a heme solution (e.g., hemin chloride) to the protein sample.
-
Data Analysis: After each addition of heme, record the fluorescence intensity. The change in fluorescence is plotted against the heme concentration. The dissociation constant (Kd) is calculated by fitting the data to a binding isotherm equation.
Gel Filtration Chromatography
This method is used to demonstrate a physical interaction between two molecules by showing that they migrate together through a size-exclusion column.
Protocol:
-
Sample Preparation: Incubate purified this compound with an equimolar concentration of hemin or protoporphyrin IX for a sufficient time to allow binding.
-
Chromatography: Load the protein-ligand mixture onto a gel filtration column (e.g., Superdex 75).
-
Elution and Detection: Elute the column with a suitable buffer. Monitor the eluate for protein (at 280 nm) and heme (at ~400 nm).
-
Analysis: The co-elution of the protein and heme in the same fractions indicates a stable complex.
ELISA-based Heme-Binding Assay
This is a high-throughput method for identifying and quantifying heme-protein interactions.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with a carrier peptide (e.g., gelatin).
-
Heme Immobilization: Covalently link hemin to the coated carrier peptide in situ.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking agent (e.g., bovine serum albumin).
-
Protein Incubation: Add serial dilutions of the test protein (e.g., NikA) to the wells and incubate.
-
Detection: Use a specific primary antibody against the test protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance). The signal intensity is proportional to the amount of bound protein. The apparent KD can be estimated from the binding curve.[12][13]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for validating heme-binding activity.
References
- 1. uniprot.org [uniprot.org]
- 2. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Chemical Proteomic Map of Heme–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
A Structural Showdown: E. coli's NikA Versus Other Periplasmic Binding Proteins
A comparative analysis of the architecture and functional dynamics of periplasmic binding proteins (PBPs) is crucial for understanding nutrient uptake and signaling in bacteria, and for the rational design of novel antimicrobial agents. This guide provides a detailed comparison of the structure of the Escherichia coli nickel-binding protein, NikA, with other well-characterized PBPs, including the Maltose-Binding Protein (MBP), Dipeptide-Binding Protein (DppA), and Zinc-Binding Protein (ZnuA).
Periplasmic binding proteins are essential components of bacterial ABC (ATP-binding cassette) transporters, responsible for the high-affinity capture of specific ligands in the periplasm and their subsequent delivery to the membrane-spanning permease. These proteins are known for their characteristic bilobed structure and a "Venus flytrap" mechanism of ligand binding, which involves a significant conformational change. This guide delves into the structural nuances of NikA and contrasts them with other prominent members of the PBP superfamily, providing researchers, scientists, and drug development professionals with a comprehensive resource for comparative analysis.
Structural and Functional Comparison of Periplasmic Binding Proteins
The following table summarizes the key structural and functional parameters of NikA, MBP, DppA, and ZnuA, offering a quantitative overview of their similarities and differences.
| Feature | NikA | Maltose-Binding Protein (MBP) | Dipeptide-Binding Protein (DppA) | Zinc-Binding Protein (ZnuA) |
| PDB ID (Liganded) | 1UIV[1] | 1ANF | 1DPE | 2OSV[2] |
| PDB ID (Unliganded) | 1UIU | 1OMP | 1DPP | 2PS9[3] |
| Structural Classification | Type II | Type I | Type II | Type III |
| Ligand(s) | Ni(II)-(L-His)₂[4][5] | Maltose, Maltodextrins[6][7] | Dipeptides[8] | Zn²⁺[2][9] |
| Binding Affinity (Kd) | ~0.1 µM - 10 µM[10][11] | ~1.2 µM (for maltose)[12] | Varies with dipeptide (µM range) | < 20 nM[9][13] |
| Ligand Coordination | Apolar pocket, indirect interaction with Ni²⁺ via coordinating water and His416.[4][10] | Extensive hydrogen bonds and van der Waals interactions with aromatic residues. | Electrostatic interactions with terminal amino and carboxyl groups of the dipeptide.[14] | Coordinated by three Histidine residues (His78, His161, His225) and one Glutamate residue (Glu77).[2] |
| Conformational Change | Hinge-bending motion. | Hinge-bending motion of ~35°.[14][15] | Hinge-bending motion.[14] | Limited domain movement.[16] |
| Key Structural Feature | Ligand remains solvent-accessible after binding.[17] | Three connecting peptide segments between domains.[6] | Two connecting strands between domains.[14] | A long α-helix connecting the two domains.[16] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the process of structural determination, the following diagrams are provided in the DOT language.
Detailed Experimental Protocols
The structural and binding data presented in this guide are primarily derived from two key experimental techniques: X-ray crystallography and Isothermal Titration Calorimetry (ITC).
X-ray Crystallography for Protein Structure Determination
This technique allows for the determination of the three-dimensional atomic structure of a protein.
-
Protein Purification and Crystallization: The target PBP is overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques. The purified protein is then subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, often from a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded on a detector.
-
Structure Determination and Refinement: The diffraction pattern is processed to determine the electron density map of the protein. A model of the protein is then built into this map and refined using computational methods to best fit the experimental data.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a thermodynamic technique used to study the binding of a ligand to a macromolecule.
-
Sample Preparation: The purified PBP is placed in the sample cell of the calorimeter, and the ligand is loaded into a syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: The ligand is injected in small aliquots into the protein solution. The heat released or absorbed upon binding is measured by the calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding event.
Discussion and Conclusion
The comparison of NikA with other PBPs reveals both conserved structural features and unique adaptations. While all four proteins exhibit the characteristic bilobed structure and undergo conformational changes upon ligand binding, the specifics of these features vary significantly.
NikA stands out due to its binding of a chelated metal ion, Ni(II)-(L-His)₂, and the fact that its ligand remains partially exposed to the solvent even in the bound state.[17] This is in contrast to MBP and DppA, which almost completely engulf their respective ligands. The structural classification also highlights differences in their topology, with MBP being a Type I PBP with three inter-domain connections, NikA and DppA as Type II with two, and ZnuA as a Type III with a single helical linker. These topological differences likely influence the dynamics of their hinge-bending motions.
The binding affinities also span a wide range, from the nanomolar affinity of ZnuA for zinc to the micromolar affinities of NikA and MBP for their respective ligands.[9][10][11][12][13] The nature of the ligand-binding pocket is also distinct, with NikA possessing an apolar pocket for its metallophore complex, while MBP and DppA utilize a combination of hydrogen bonds and electrostatic interactions to recognize their sugar and peptide ligands.
References
- 1. Conformational flexibility in the zinc solute-binding protein ZnuA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Structure and metal binding properties of ZnuA, a periplasmic zinc transporter from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. plantsciencejournal.com [plantsciencejournal.com]
- 7. uniprot.org [uniprot.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 10. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]
- 13. Exploration of Multi-State Conformational Dynamics and Underlying Global Functional Landscape of Maltose Binding Protein | PLOS Computational Biology [journals.plos.org]
- 14. Allosteric Control of Ligand Binding Affinity Using Engineered Conformation-Specific Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NikA and Cbi/NikMNQO Nickel/Cobalt Transport Systems
For researchers in microbiology, bioengineering, and drug development, understanding the mechanisms of microbial metal acquisition is crucial. Nickel and cobalt are essential micronutrients for various enzymatic processes, but they can be toxic in excess. Bacteria have evolved sophisticated transport systems to maintain homeostasis of these metal ions. This guide provides a detailed comparison of two major ATP-binding cassette (ABC) transporter families involved in nickel and cobalt uptake: the canonical NikABCDE system (represented by its periplasmic-binding protein NikA) and the more widespread Cbi/NikMNQO family of energy-coupling factor (ECF) transporters.
Key Functional Differences at a Glance
The NikABCDE and Cbi/NikMNQO systems, while both ATP-dependent, exhibit fundamental differences in their architecture, substrate capture mechanism, and substrate specificity.
| Feature | NikABCDE System | Cbi/NikMNQO System |
| Transporter Type | Canonical ABC Importer | Energy-Coupling Factor (ECF) ABC Importer[1] |
| Core Components | Soluble Periplasmic Binding Protein (NikA), 2 Transmembrane Domains (NikB, NikC), 2 Nucleotide-Binding Domains (NikD, NikE)[2][3][4] | 2 Transmembrane Subunits (Cbi/NikM, Cbi/NikQ), 1-2 small membrane subunits (Cbi/NikN, NikL), 1 Nucleotide-Binding Domain (Cbi/NikO)[3][5] |
| Substrate Binding | Initial binding by soluble NikA in the periplasm[2][6] | Initial binding by the integral membrane protein CbiM or NikM[1][7] |
| Substrate Specificity | Primarily specific for Nickel (often as a Ni-(L-His)₂ complex)[2][6][8] | Family includes transporters specific for either Cobalt (Cbi) or Nickel (Nik)[5][9] |
| Distribution | Found in various bacteria, including Escherichia coli[9] | More widespread among bacteria and archaea than the NikABCDE-type[4][5][9] |
Quantitative Performance and Substrate Affinity
Direct comparative kinetic studies (Vmax, Km) for both systems under identical conditions are limited in the literature. However, data on the substrate affinity of the initial binding proteins are available, highlighting their high-affinity nature.
| Parameter | NikA (of NikABCDE system) | CbiM/NikM (of Cbi/NikMNQO system) |
| Substrate | Primarily Ni²⁺, often complexed with L-Histidine (Ni-(L-His)₂)[10] | Ni²⁺ or Co²⁺[11] |
| Binding Affinity (Kd) | < 0.1 µM to 10 µM for Ni²⁺[2][6][8] | Characterized as high-affinity, but specific Kd values for the isolated membrane-embedded protein are not readily available. The overall systems confer high-affinity uptake.[11] |
| Transport Constant (Kt) | Not consistently reported. | Not consistently reported. |
| Maximal Velocity (Vmax) | Not consistently reported. | Not consistently reported. |
Note: The transport kinetics of membrane proteins can be influenced by factors such as the expression host, membrane composition, and the specific assay conditions, making direct comparisons of Vmax and Km values across different studies challenging.[8]
Experimental Protocols
Characterizing the function of these transport systems relies on robust experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Whole-Cell Nickel Uptake Assay
This protocol is designed to measure the accumulation of radioactive nickel in bacterial cells expressing one of the transport systems.
1. Bacterial Strain Preparation:
- Transform the gene or operon encoding the transport system (e.g., nikABCDE or cbiMNQO) cloned into an expression vector into a suitable bacterial host, such as E. coli BL21(DE3), which typically lacks high-affinity nickel transport under aerobic conditions.[11]
- As a negative control, transform the same host strain with an empty vector.
2. Cell Growth and Induction:
- Grow overnight cultures of the transformed and control strains at 37°C in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
- Inoculate fresh LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.
- Induce protein expression by adding a suitable inducer, such as 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue to grow the cultures for 2-3 hours.
3. Uptake Assay:
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Wash the cell pellets twice with a metal-free buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, pH 7.5) to remove any residual medium.
- Resuspend the cells in the same buffer to a final OD₆₀₀ of 1.0.
- Initiate the transport assay by adding a solution of the desired metal ion, including a tracer amount of radioactive ⁶³NiCl₂ (e.g., to a final concentration of 1 µM total nickel).
- Incubate the cell suspension at 37°C with gentle shaking.
4. Sample Collection and Measurement:
- At various time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw aliquots (e.g., 100 µL) of the cell suspension.
- Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane filter and wash rapidly with an ice-cold stop buffer (e.g., the assay buffer containing 5 mM EDTA) to terminate the uptake and remove extracellular nickel.
- Place the filters in scintillation vials with a suitable scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
- Determine the protein concentration of the cell suspension (e.g., using a Bradford assay) to normalize the uptake data (e.g., in pmol of Ni²⁺ per mg of protein).
5. Data Analysis:
- Plot the normalized nickel uptake over time. The initial rate of transport can be determined from the linear portion of the curve.
- To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying concentrations of non-radioactive nickel, keeping the concentration of ⁶³NiCl₂ constant.
Protocol 2: In Vitro Transport Assay using Reconstituted Proteoliposomes
This method allows for the study of the transporter in a controlled, artificial membrane environment.
1. Protein Purification:
- Overexpress the components of the NikABCDE or Cbi/NikMNQO system with an affinity tag (e.g., a 6xHis-tag) in E. coli.
- Lyse the cells and solubilize the membrane proteins using a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
- Purify the protein complex using affinity chromatography (e.g., Ni-NTA resin) followed by size-exclusion chromatography to ensure homogeneity.
2. Liposome Preparation:
- Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture of phospholipids like POPE and POPG) in chloroform.
- Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove all solvent.
- Hydrate the lipid film in a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.5) to form multilamellar vesicles.
- Create unilamellar liposomes by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
3. Reconstitution of the Transporter:
- Solubilize the prepared liposomes by adding a detergent (e.g., Triton X-100) to the point of saturation.
- Add the purified protein to the detergent-saturated liposomes at a specific protein-to-lipid ratio (e.g., 1:100 w/w).
- Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by dialysis against a detergent-free buffer or by adding detergent-adsorbing beads (e.g., Bio-Beads SM-2).[5][6]
4. Transport Assay:
- Load the proteoliposomes with an ATP regeneration system (e.g., creatine kinase and phosphocreatine) and ATP.
- Initiate the transport reaction by adding the proteoliposomes to an external buffer containing ⁶³NiCl₂.
- At specified time intervals, stop the reaction by passing the proteoliposomes over a small ion-exchange column (e.g., Dowex 50W-X8) to separate the external (untransported) nickel from the proteoliposomes.
- Collect the eluted proteoliposomes in scintillation vials and measure the internalized radioactivity.
5. Data Analysis:
- Calculate the amount of nickel transported into the proteoliposomes over time.
- Perform control experiments with empty liposomes or in the absence of ATP to determine background levels of nickel binding and passive diffusion.
- Determine kinetic parameters by varying the substrate concentration as described for the whole-cell assay.
Signaling and Transport Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of the NikA and NikMNQO transport systems.
Caption: Mechanism of the NikABCDE transport system.
Caption: Mechanism of the Cbi/NikMNQO transport system.
Conclusion
The NikABCDE and Cbi/NikMNQO systems represent two distinct evolutionary strategies for high-affinity nickel and cobalt acquisition in prokaryotes. The key functional difference lies in their architecture: the NikABCDE system utilizes a soluble periplasmic binding protein (NikA) for initial substrate capture, a hallmark of canonical ABC importers. In contrast, the Cbi/NikMNQO system, a type of ECF transporter, employs an integral membrane subunit (CbiM/NikM) for substrate binding, foregoing the need for a soluble component. This architectural divergence likely has implications for the regulation and kinetics of metal uptake in different microbial species and environments. While the Cbi/NikMNQO family is more broadly distributed, the NikABCDE system has been a valuable model for understanding the fundamentals of ABC transporter function. Further research, particularly direct comparative studies of their transport kinetics, will be essential for a complete understanding of their respective physiological roles and for leveraging these systems in biotechnological applications such as bioremediation and the development of novel antimicrobial agents targeting metal homeostasis.
References
- 1. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineered nickel bioaccumulation in Escherichia coli by NikABCDE transporter and metallothionein overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Ni-(l-His)2 as a substrate for NikABCDE-dependent nickel uptake in Escherichia coli - Metallomics (RSC Publishing) [pubs.rsc.org]
- 11. Comparative and Functional Genomic Analysis of Prokaryotic Nickel and Cobalt Uptake Transporters: Evidence for a Novel Group of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
promiscuous binding activity of nikA protein with different metals
For researchers in drug development and molecular biology, understanding the nuanced interactions between proteins and metal ions is paramount. The Escherichia coli periplasmic protein NikA, a key component of the NikABCDE nickel import system, presents a fascinating case of selective promiscuity in metal binding. While its primary physiological role is the uptake of nickel, essential for the activity of several enzymes, NikA exhibits a capacity to bind a range of other divalent metals. This guide provides a comparative analysis of NikA's binding activity with different metals, supported by experimental data and detailed methodologies, to aid in the design and interpretation of related research.
Quantitative Analysis of NikA-Metal Binding
The affinity of NikA for various metal complexes has been a subject of detailed investigation. Although NikA's cognate ligand is the bis(L-histidinato)nickel(II) complex (Ni(II)-(L-His)₂), it demonstrates a measurable affinity for other metal-histidine complexes. This promiscuous behavior is a shared characteristic with other solute binding proteins of the ABC importer family.[1] The binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of these interactions. A lower Kd value indicates a higher binding affinity.
| Ligand | Metal Ion | Dissociation Constant (Kd) | Experimental Method | Reference |
| Ni(II)-(L-His)₂ | Ni²⁺ | ~10 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Co(II)-(L-His)₂ | Co²⁺ | ~200 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Hemin | Fe²⁺/Fe³⁺ | ~0.5 µM | Tryptophan Fluorescence Quenching | [3] |
| Protoporphyrin IX | - | ~0.5 µM | Tryptophan Fluorescence Quenching | [3] |
Note: The binding of hemin and protoporphyrin IX occurs at a site distinct from the nickel-binding site and is independent of nickel binding.[3] While NikA shows a clear preference for the Ni(II)-(L-His)₂ complex over other first-row transition metal-histidine complexes, the fact that it can bind others highlights its promiscuous nature.[1][4] This selectivity is not absolute and is influenced by the coordination geometry of the metal complex.[1]
Experimental Protocols
The characterization of protein-metal interactions relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments used to quantify the binding of metals to NikA.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, a metal complex) to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Protocol:
-
Sample Preparation:
-
Purify the NikA protein to homogeneity.
-
Prepare a buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and use it to dialyze the protein and to dissolve the metal-ligand complex to ensure buffer matching.
-
Prepare a solution of the metal-histidine complex (e.g., NiCl₂ and L-histidine in a 1:2 molar ratio).
-
Determine the precise concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the metal-histidine complex solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution. A control experiment, injecting the ligand into the buffer alone, should also be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Tryptophan Fluorescence Quenching
This technique is used to monitor the binding of a ligand that causes a change in the local environment of tryptophan residues in the protein, leading to a decrease (quenching) of their intrinsic fluorescence.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified this compound in a suitable buffer.
-
Prepare a stock solution of the quenching ligand (e.g., hemin).
-
-
Fluorescence Measurements:
-
Place the NikA solution in a quartz cuvette in a spectrofluorometer.
-
Excite the tryptophan residues at their absorption maximum (~295 nm) and record the emission spectrum (typically from 300 to 400 nm).
-
Incrementally add small aliquots of the ligand stock solution to the protein solution, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a binding equation (e.g., the Stern-Volmer equation or a specific binding model) to calculate the dissociation constant (Kd).
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein and its binding site, revealing the precise coordination of the metal ion and the conformational changes that occur upon binding.
Protocol:
-
Crystallization:
-
Mix the purified this compound with the metal-ligand complex of interest.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield well-diffracting crystals.
-
-
Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement, if a homologous structure is available.
-
Build an atomic model of the protein-ligand complex into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Visualizing Promiscuous Binding and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for characterizing NikA's metal binding.
References
- 1. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NikA binds heme: a new role for an Escherichia coli periplasmic nickel-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NikA Protein: A Comprehensive Guide for Laboratory Safety
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of NikA protein, a nickel-binding protein. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound waste must adhere to these guidelines.
The disposal of this compound, particularly when complexed with nickel, requires a dual consideration for both its biological origin and the chemical hazard posed by the heavy metal. Such materials are classified as "mixed waste" and necessitate a multi-step disposal process to neutralize both biological and chemical risks.
This compound: Key Characteristics for Disposal Consideration
To facilitate a comprehensive understanding of the disposal requirements, the following table summarizes the key characteristics of E. coli this compound relevant to waste management.
| Characteristic | Description | Implication for Disposal |
| Biological Nature | Recombinant protein expressed in E. coli. | Waste must be decontaminated to eliminate any potential biological activity. |
| Cellular Localization | Periplasmic protein in E. coli. | When disposing of cell lysates containing NikA, the entire mixture should be treated as biologically active waste. |
| Function | Nickel-binding protein involved in nickel transport. | The presence of bound nickel classifies the protein waste as hazardous chemical waste. |
| Chemical Composition | Polypeptide chain with a high affinity for nickel ions. | The protein itself is biodegradable after denaturation, but the bound nickel remains a hazardous component. |
Disposal Workflow for this compound Waste
The proper disposal of this compound waste follows a systematic workflow to address its mixed waste nature. The primary steps involve the inactivation of biological components followed by the disposal of the material as hazardous chemical waste.
Personal protective equipment for handling nikA protein
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with nikA protein. The following procedures are designed to ensure the safe handling and disposal of this recombinant protein, minimizing risks to personnel and the environment.
Hazard Identification and Risk Assessment
-
Nickel Compounds: Nickel is a known carcinogen, a skin and respiratory sensitizer, and an irritant.[1] Inhalation of nickel dusts can be carcinogenic to the respiratory tract, and repeated exposure may lead to dermatitis ("nickel itch"), intestinal disorders, and other systemic effects.[1]
-
Heme: While essential, excess free heme is cytotoxic and can promote oxidative stress and inflammation.[2][3] It can cause cellular damage by promoting the formation of reactive oxygen species (ROS), leading to lipid peroxidation, and DNA and protein damage.[3]
Therefore, all handling procedures for this compound should be performed with the assumption that it may be complexed with these potentially hazardous substances.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash risk.[4][5] | Protects against splashes of protein solutions and potential contaminants. |
| Hand Protection | Disposable nitrile gloves (double gloving recommended for extended use).[1][4] | Prevents skin contact with the protein, nickel, and heme. |
| Body Protection | A dedicated lab coat, worn fully fastened.[1][6] | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Generally not required for handling purified protein solutions. However, a respirator (e.g., N95) may be necessary if there is a risk of aerosol generation (e.g., during sonication or homogenization).[8] | Minimizes the risk of inhaling aerosols containing the protein or its ligands. |
| Footwear | Closed-toe shoes.[6][9] | Protects feet from spills and falling objects. |
Operational and Handling Plan
Adherence to standard laboratory practices is essential for the safe handling of this compound.
3.1. General Handling Protocol
-
Preparation: Before starting work, ensure that the work area is clean and uncluttered.[10] Know the location of all safety equipment, including the eyewash station, safety shower, and spill kit.[9]
-
Personal Hygiene: Wash hands thoroughly before and after handling the protein, even if gloves were worn.[6][10] Do not eat, drink, or apply cosmetics in the laboratory.[9]
-
Containment: Whenever possible, handle open solutions of this compound within a fume hood or a biological safety cabinet to minimize aerosol formation.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the liquid with an appropriate absorbent material, then decontaminate the area with a suitable disinfectant (e.g., 10% bleach solution), followed by a final rinse with water. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Transport: When transporting this compound solutions between laboratories, use a sealed, leak-proof secondary container.[6]
3.2. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and potential health risks.
4.1. Waste Segregation
All waste generated from handling this compound should be considered potentially hazardous and segregated accordingly.
| Waste Type | Disposal Container | Treatment and Final Disposal |
| Liquid Waste | Labeled, leak-proof container | Decontaminate with a 10% bleach solution for at least 30 minutes before disposal down the sanitary sewer, followed by copious amounts of water.[11] |
| Solid Waste (Gloves, tubes, etc.) | Biohazard bag (red or orange) | Autoclave to decontaminate before disposal as regular trash, or follow institutional guidelines for biohazardous waste.[11][12] |
| Sharps Waste (Needles, etc.) | Puncture-resistant sharps container | Follow institutional guidelines for sharps disposal. Do not recap needles.[13] |
| Contaminated Glassware | Puncture-resistant container labeled "Broken Glass" | Decontaminate before placing in the designated container.[13] |
4.2. Decontamination Procedures
-
Autoclaving: This is the preferred method for decontaminating solid waste. Ensure that autoclave indicator tape is used to verify sterilization.
-
Chemical Disinfection: A freshly prepared 10% bleach solution is an effective disinfectant for liquid waste and work surfaces. Allow for a contact time of at least 30 minutes.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Heme in pathophysiology: a matter of scavenging, metabolism and trafficking across cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 12. actenviro.com [actenviro.com]
- 13. tamiu.edu [tamiu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
